UBCS039
Beschreibung
Eigenschaften
IUPAC Name |
4-pyridin-3-yl-4,5-dihydropyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-2-7-14-13(6-1)18-16(12-5-3-9-17-11-12)15-8-4-10-19(14)15/h1-11,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOBGTYXYGHUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C3=CC=CN32)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of UBCS039: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBCS039 is a pioneering synthetic small molecule activator of Sirtuin 6 (SIRT6), an NAD+-dependent protein lysine (B10760008) deacetylase. Its mechanism of action is centered on the allosteric activation of SIRT6, leading to a cascade of cellular events with significant therapeutic potential, particularly in oncology and metabolic diseases. This technical guide elucidates the core mechanism of this compound, detailing its molecular interactions, downstream signaling pathways, and cellular consequences. The information presented herein is a synthesis of publicly available research data, intended to provide a comprehensive resource for the scientific community.
Primary Pharmacological Target and Binding Kinetics
The principal molecular target of this compound is Sirtuin 6 (SIRT6). This compound acts as a specific activator of this enzyme.[1][2] While detailed public data on the binding kinetics (kon, koff, KD) of the this compound-SIRT6 interaction are not extensively available, its functional activation has been characterized.
Table 1: Quantitative Data on this compound Activity
| Parameter | Value | Cell Line/System | Experimental Context |
| EC50 | 38 µM | Human tumor cells | Induction of autophagy[1] |
| Concentration for Histone Deacetylation | 75 µM | Human H1299 cells | Deacetylation of SIRT6-targeted histone H3 sites[1] |
| Concentration for Cell Proliferation Inhibition | 100 µM | Human H1299 and HeLa cells | Strong decrease in cell proliferation[1] |
| Concentration for SIRT6 Expression Enhancement | 80 µM | iSLK-RGB and THP-1 cells | Increased expression of SIRT6[1] |
Core Signaling Pathway: SIRT6-Mediated Autophagy
The central mechanism of action of this compound is the induction of autophagy, a cellular catabolic process, through the activation of SIRT6.[3] This process is critically dependent on the deacetylase activity of SIRT6.[3]
The signaling cascade is initiated by an increase in intracellular Reactive Oxygen Species (ROS). This elevation in ROS acts as an upstream signal that, in turn, activates the AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates and activates Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of autophagy. Concurrently, this pathway can involve the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a negative regulator of autophagy. The culmination of this signaling is the formation of autophagosomes and the induction of a complete autophagic flux.[3][4]
Caption: Signaling pathway of this compound-induced autophagy.
Downstream Cellular and Molecular Effects
Activation of SIRT6 by this compound elicits several significant downstream effects:
Histone Deacetylation
This compound treatment leads to the deacetylation of histone H3 at sites targeted by SIRT6.[1] This epigenetic modification can alter gene expression profiles, contributing to the anti-cancer effects of the compound.
Regulation of Hepatic Lipogenesis
In hepatocytes, this compound has been shown to suppress hepatic lipogenesis.[5] It promotes the deacetylation of the Liver X Receptor (LXR), a key transcription factor in lipid metabolism. This deacetylation reduces LXR's transcriptional activity, leading to the decreased expression of Sterol Regulatory Element-Binding Protein 1 (SREBF1) and its downstream lipogenic target genes.[5]
Caption: this compound's role in suppressing hepatic lipogenesis.
Anti-inflammatory and Antioxidant Effects
This compound exhibits protective effects against liver damage by modulating inflammatory and oxidative stress pathways.[6] It inhibits the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation.[6] Furthermore, it alleviates oxidative stress by upregulating the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative damage.[6]
Induction of Apoptosis
Sustained activation of autophagy by this compound can transition into autophagy-related cell death, a form of apoptosis.[3][7] This is evidenced by the observation of apoptosis markers following prolonged treatment with the compound.[7]
Experimental Protocols
The following are generalized methodologies for key experiments used to elucidate the mechanism of action of this compound.
Western Blot for Autophagy Markers (LC3B-II)
-
Objective: To quantify the induction of autophagy by measuring the conversion of LC3B-I to its lipidated form, LC3B-II.
-
Cell Culture: Human cancer cell lines (e.g., H1299, HeLa) are cultured in appropriate media.
-
Treatment: Cells are treated with this compound (e.g., 75 µM) for various time points (e.g., 24, 48 hours). To assess autophagic flux, cells can be co-treated with an autophagy inhibitor such as chloroquine (B1663885) (CQ, e.g., 25 µM).[4]
-
Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against LC3B, followed by an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. Densitometric analysis is performed to quantify the LC3B-II/actin (or other loading control) ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Sirtuin 6 activator this compound ameliorates hepatic lipogenesis through liver X receptor deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
UBCS039 as a SIRT6 Activator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 6 (SIRT6) is a critical NAD+-dependent deacylase and mono-ADP-ribosyltransferase that plays a pivotal role in regulating a multitude of cellular processes, including DNA repair, metabolism, inflammation, and aging. Its diverse functions have positioned it as a compelling therapeutic target for a range of diseases, from cancer to metabolic and inflammatory disorders. UBCS039 was the first synthetic small-molecule activator of SIRT6 to be identified, providing a crucial pharmacological tool to probe the therapeutic potential of SIRT6 activation. This technical guide offers a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and the key signaling pathways it modulates through the activation of SIRT6.
Introduction to this compound
This compound is a pyrrolo[1,2-a]quinoxaline (B1220188) derivative that was identified as the first synthetic activator of SIRT6.[1][2] It has been instrumental in elucidating the cellular functions of SIRT6 and validating it as a druggable target. While newer activators with improved potency have since been developed, this compound remains a widely utilized research tool due to its well-characterized effects.[1] It exhibits specificity for SIRT6, with no significant activation of SIRT1, SIRT2, or SIRT3 at effective concentrations, although some off-target activation of SIRT5 has been noted at higher concentrations.[1][2]
Quantitative Data Presentation
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Type | Substrate | Reference |
| EC50 | 38 µM | H3K9Ac peptide deacetylation | Synthetic H3K9 acetylated peptide | [1][2] |
| Maximum Activation | 3.5-fold | H3K9Ac peptide deacetylation | Synthetic H3K9 acetylated peptide | [1][2] |
Table 2: Cellular Activity and In Vivo Dosage of this compound
| Application | Cell Line / Animal Model | Concentration / Dosage | Observed Effect | Reference |
| Histone Deacetylation | Human H1299 lung cancer cells | 75 µM | Time-dependent deacetylation of H3K9ac and H3K56ac | [3] |
| Autophagy Induction | Human H1299 and HeLa cells | 75-100 µM | Increased LC3B lipidation and autophagosome formation | [4] |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | 40 µM | Inhibition of NF-κB pathway activation | [5] |
| Hepatoprotection | Thioacetamide-induced acute liver failure in mice | 50 mg/kg (i.p.) | Ameliorated liver damage, inflammation, and oxidative stress | [5] |
| Attenuation of Hepatic Lipogenesis | LXR agonist-induced hepatic steatosis in mice | Not specified | Suppressed lipogenic gene expression | [6] |
Core Signaling Pathways Modulated by this compound-activated SIRT6
This compound, through the activation of SIRT6, influences several critical signaling pathways implicated in cancer, inflammation, and metabolic diseases.
Induction of Autophagy in Cancer Cells
In several human cancer cell lines, this compound-mediated activation of SIRT6 triggers a lethal autophagic response.[4][7] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which in turn activates the AMP-activated protein kinase (AMPK). Activated AMPK then promotes autophagy by inhibiting the mammalian target of rapamycin (B549165) (mTOR) and activating the Unc-51 like autophagy activating kinase 1 (ULK1) complex.[4][7]
Inhibition of Inflammatory Signaling
This compound has demonstrated potent anti-inflammatory effects by activating SIRT6, which in turn suppresses the nuclear factor-κB (NF-κB) signaling pathway.[5] SIRT6 can deacetylate the p65/RelA subunit of NF-κB, leading to its inactivation and the subsequent downregulation of pro-inflammatory cytokines such as IL-1β and TNF-α.[5]
Regulation of Hepatic Lipogenesis
This compound has been shown to ameliorate hepatic steatosis by activating SIRT6, which regulates lipid metabolism.[6] SIRT6 can deacetylate and reduce the transcriptional activity of the Liver X Receptor (LXR). This leads to the suppressed expression of Sterol Regulatory Element-Binding Protein 1 (SREBF1) and its downstream lipogenic target genes, thereby mitigating lipid accumulation in hepatocytes.[6]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound as a SIRT6 activator.
In Vitro SIRT6 Deacetylation Assay (HPLC-based)
This protocol is adapted from established methods for measuring SIRT6 deacetylase activity.[4]
Objective: To quantify the activation of SIRT6 by this compound in a cell-free system.
Materials:
-
Recombinant human SIRT6 protein
-
SIRT6 substrate: H3K9 acetylated peptide (e.g., Ac-RHKK(Ac)-NH2)
-
NAD+
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Dithiothreitol (DTT)
-
Stop Solution: 10% Formic Acid or Trifluoroacetic Acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+ (final concentration 0.5-1 mM), and the H3K9Ac peptide substrate (final concentration ~50 µM).
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding recombinant SIRT6 (final concentration ~0.1-0.5 µM).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC to separate and quantify the acetylated and deacetylated peptide products.
-
Calculate the percentage of deacetylation and determine the EC50 of this compound.
Cellular Histone Deacetylation Assay (Western Blot)
This protocol details the assessment of this compound's ability to induce deacetylation of SIRT6's histone targets in a cellular context.[3]
Objective: To detect changes in the acetylation status of H3K9 and H3K56 in cells treated with this compound.
Materials:
-
Cell line (e.g., H1299, HeLa)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer or RIPA lysis buffer with protease and phosphatase inhibitors
-
Bradford or BCA protein assay kit
-
SDS-PAGE gels (15% acrylamide (B121943) recommended for histone resolution)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-H3K9, anti-acetyl-H3K56, anti-total H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 75 µM) or DMSO for various time points (e.g., 24, 48, 72 hours).
-
Wash cells with ice-cold PBS and harvest.
-
Extract histones or prepare whole-cell lysates.
-
Quantify protein concentration.
-
Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the acetylated histone signal to the total histone signal.
Autophagy Induction and Flux Assay
This protocol describes methods to assess the induction of autophagy by this compound.[4]
Objective: To measure the increase in autophagic markers in cells treated with this compound.
Methods:
-
Western Blot for LC3B:
-
Treat cells (e.g., H1299, HeLa) with this compound (e.g., 75 µM). To assess autophagic flux, co-treat with an autophagy inhibitor like chloroquine (B1663885) (CQ) or bafilomycin A1.
-
Prepare whole-cell lysates as described in the Western blot protocol.
-
Perform Western blotting using an antibody against LC3B.
-
An increase in the lipidated form of LC3B (LC3B-II) indicates the formation of autophagosomes. A further increase in LC3B-II in the presence of an autophagy inhibitor confirms an increase in autophagic flux.
-
-
Fluorescence Microscopy for GFP-LC3 Puncta:
-
Transfect cells with a plasmid expressing GFP-LC3.
-
Treat the transfected cells with this compound.
-
Fix the cells and visualize them using a fluorescence microscope.
-
An increase in the number of green puncta per cell indicates the recruitment of LC3 to autophagosome membranes.
-
Conclusion
This compound, as the first-in-class synthetic activator of SIRT6, has been an invaluable tool for advancing our understanding of this critical enzyme's role in health and disease. This guide provides a comprehensive resource for researchers and drug developers, summarizing the quantitative aspects of this compound's activity and providing detailed protocols for its characterization. The elucidation of the signaling pathways modulated by this compound-activated SIRT6, particularly in autophagy, inflammation, and metabolism, underscores the therapeutic potential of targeting this sirtuin. Further research and development of more potent and specific SIRT6 activators, building on the foundation laid by this compound, hold significant promise for novel therapeutic strategies against a wide range of human pathologies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. novusbio.com [novusbio.com]
The Cellular Function of UBCS039: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBCS039 is a pioneering synthetic small molecule that functions as a specific activator of Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase. This technical guide provides an in-depth exploration of the cellular functions of this compound, focusing on its core mechanisms of action. Through the activation of SIRT6, this compound modulates critical cellular pathways, including autophagy and inflammation, demonstrating therapeutic potential in oncology and inflammatory diseases. This document summarizes key quantitative data, details experimental protocols for studying its effects, and provides visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action: SIRT6 Activation
This compound is the first-in-class synthetic activator of SIRT6.[1][2] Its primary function within the cell is to allosterically bind to and enhance the deacetylation activity of the SIRT6 enzyme. SIRT6 is a histone deacetylase that targets multiple lysine (B10760008) residues on histone H3, most notably H3K9ac and H3K56ac, leading to chromatin condensation and transcriptional repression. Beyond histones, SIRT6 also deacetylates various non-histone proteins, playing a crucial role in regulating gene expression, DNA repair, and metabolic pathways.
Key Cellular Functions of this compound
Induction of Autophagy in Cancer Cells
A primary and well-documented function of this compound is the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins, in human tumor cells.[3][4] This this compound-induced autophagy is dependent on the deacetylase activity of SIRT6.[4][5] The sustained activation of autophagy by this compound can ultimately lead to autophagy-related cell death in cancer cells.[5]
The signaling cascade initiated by this compound to induce autophagy involves:
-
Increased Reactive Oxygen Species (ROS) Production: this compound treatment leads to an accumulation of intracellular ROS.[5]
-
Activation of the AMPK-ULK1-mTOR Signaling Pathway: The increase in ROS activates AMP-activated protein kinase (AMPK), which in turn phosphorylates and activates Unc-51 like autophagy activating kinase 1 (ULK1). This activation of the AMPK-ULK1 complex inhibits the mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy, thereby initiating the autophagic process.[5]
Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in various cellular and animal models.[2] This effect is primarily mediated through the this compound-induced activation of SIRT6, which subsequently suppresses the nuclear factor-κB (NF-κB) signaling pathway.[6][7] NF-κB is a master regulator of inflammation, and its inhibition by SIRT6 leads to a reduction in the expression of pro-inflammatory cytokines.[6]
Protection Against Hepatic and Renal Injury
In preclinical studies, this compound has shown protective effects against liver and kidney damage. In a mouse model of thioacetamide-induced acute liver failure, this compound administration ameliorated liver damage by reducing inflammation and oxidative stress.[6] This protective effect was associated with the suppression of the NF-κB pathway and the activation of the Nrf2/HO-1 antioxidant pathway.[6]
Quantitative Data
The following tables summarize key quantitative data related to the cellular effects of this compound.
| Parameter | Value | Cell Line/System | Reference |
| EC50 for SIRT6 Activation | 38 µM | In vitro enzyme assay | [3] |
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Duration | Effect | Reference |
| H1299 | 75 µM | 48-72 hrs | Induced deacetylation of histone H3 sites | [3] |
| HeLa | 75 µM | 24 hrs | Promoted autophagic flux | |
| H1299 | 100 µM | 48-72 hrs | Decreased cell proliferation | [3] |
| HeLa | 100 µM | 48-72 hrs | Decreased cell proliferation | |
| iSLK-RGB | 80 µM | 24 hrs | Enhanced expression of SIRT6 | [3] |
| THP-1 | 80 µM | 24 hrs | Enhanced expression of SIRT6 | [3] |
Table 2: Effective Concentrations of this compound in In Vitro Cellular Assays
| Animal Model | Dosage | Administration Route | Effect | Reference |
| Thioacetamide-induced acute liver failure (mouse) | 50 mg/kg | Intraperitoneal | Ameliorated liver damage, reduced inflammation and oxidative stress | [6][7] |
Table 3: In Vivo Efficacy of this compound
Experimental Protocols
Western Blotting for LC3B-II (Autophagy Marker)
This protocol is for the detection of the lipidated form of LC3B (LC3B-II), a key marker of autophagosome formation.
Materials:
-
Cells of interest (e.g., HeLa, H1299)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B (e.g., Novus Biologicals, NB600-1384, ~2 ug/mL)[8]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
Procedure:
-
Seed cells and treat with the desired concentration of this compound for the specified duration. A positive control (e.g., cells treated with chloroquine) and a negative control (untreated cells) should be included.[8]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) to resolve LC3B-I (18 kDa) and LC3B-II (16 kDa).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities to determine the LC3B-II/LC3B-I ratio or the ratio of LC3B-II to a loading control (e.g., GAPDH).
Fluorescence Microscopy for Autophagic Flux (mRFP-EGFP-LC3)
This protocol utilizes a tandem fluorescent-tagged LC3 (mRFP-EGFP-LC3) to monitor autophagic flux. In this system, autophagosomes appear as yellow puncta (both GFP and RFP signals), while autolysosomes appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome).
Materials:
-
Cells stably expressing mRFP-EGFP-LC3
-
This compound
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Seed the mRFP-EGFP-LC3 expressing cells on coverslips.
-
Treat the cells with this compound for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[1]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Acquire images using a fluorescence microscope with appropriate filters for GFP, RFP, and DAPI.
-
Analyze the images to quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in red puncta indicates an increase in autophagic flux.
In Vivo Mouse Model of Acute Liver Failure
This protocol describes the use of this compound in a thioacetamide (B46855) (TAA)-induced model of acute liver failure in mice.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Thioacetamide (TAA)
-
This compound
-
Saline solution
-
Anesthesia
Procedure:
-
Acclimate the mice for at least one week before the experiment.
-
Divide the mice into three groups: Control, TAA model, and TAA + this compound.
-
For the TAA + this compound group, administer this compound (e.g., 50 mg/kg) via intraperitoneal injection 2 hours before TAA administration.[6][7]
-
Induce acute liver failure in the TAA model and TAA + this compound groups by a single intraperitoneal injection of TAA (e.g., 300 mg/kg).[6][7] The control group receives a saline injection.
-
At 24 hours post-TAA injection, euthanize the mice under anesthesia.[6][7]
-
Collect blood samples for serum analysis of liver enzymes (ALT, AST).
-
Harvest the liver tissues for histological analysis (H&E staining), immunohistochemistry for inflammatory markers, and Western blotting for proteins involved in inflammation and oxidative stress pathways.
TUNEL Assay for Apoptosis in Liver Tissue
This protocol is for the detection of apoptotic cells in liver tissue sections using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.
Materials:
-
Formalin-fixed, paraffin-embedded liver tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescent-labeled streptavidin or antibody for detection (if using biotin- or hapten-labeled dUTPs)
-
Counterstain (e.g., DAPI or Methyl Green)
-
Fluorescence or light microscope
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval if required by the specific kit protocol.
-
Permeabilize the sections by incubating with Proteinase K.
-
Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.[9]
-
Stop the reaction and wash the sections.
-
If using an indirect detection method, incubate with the fluorescent-labeled streptavidin or antibody.
-
Counterstain the nuclei with DAPI or another suitable nuclear stain.
-
Mount the sections with an appropriate mounting medium.
-
Visualize the sections under a fluorescence or light microscope. TUNEL-positive cells will exhibit bright nuclear staining.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflows
Caption: Experimental workflows for studying this compound.
Conclusion and Future Directions
This compound serves as a critical tool for elucidating the complex cellular roles of SIRT6. Its ability to induce autophagy in cancer cells and suppress inflammation highlights its potential as a lead compound for the development of novel therapeutics. Future research should focus on optimizing the potency and specificity of SIRT6 activators, exploring their efficacy in a wider range of disease models, and investigating the long-term safety and potential for clinical translation. While some clinical trials for SIRT6 activators are emerging, none are currently listed for this compound itself.[10] The continued study of compounds like this compound will undoubtedly deepen our understanding of fundamental cellular processes and may pave the way for new treatment strategies for a variety of human diseases.
References
- 1. proteolysis.jp [proteolysis.jp]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo [frontiersin.org]
- 8. Western Blot protocol for LC3B Antibody (NB600-1384): Novus Biologicals [novusbio.com]
- 9. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Longevity sirtuin clinical trial teases promising results [longevity.technology]
The Role of UBCS039 in Histone Deacetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UBCS039, a synthetic small molecule activator of Sirtuin 6 (SIRT6). It details its mechanism of action in promoting histone deacetylation, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action: SIRT6 Activation and Histone Deacetylation
This compound is the first-in-class synthetic activator of SIRT6, a member of the NAD+-dependent class III histone deacetylase (HDAC) family.[1] Unlike other sirtuins, SIRT6 exhibits specificity for deacetylating histone H3 at lysine (B10760008) 9 (H3K9ac) and lysine 56 (H3K56ac).[2] By directly binding to and activating SIRT6, this compound enhances the removal of acetyl groups from these specific histone residues. This enzymatic activity leads to a more condensed chromatin structure, which in turn modulates the expression of various genes involved in cellular processes such as metabolism, inflammation, and autophagy.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Substrate/Assay | Source |
| EC₅₀ (SIRT6 Activation) | 38 µM | H3K9Ac peptide deacetylation assay | [6] |
| Maximum SIRT6 Activation | 3.5-fold | H3K9Ac peptide deacetylation assay | [6] |
| EC₅₀ (Autophagy Induction) | 38 µM | In human tumor cells | [7] |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Concentration | Treatment Time | Effect on Histone Acetylation | Source |
| Human H1299 | 75 µM | 48 and 72 hours | Induced deacetylation of H3K9 and H3K56 | [2][7] |
Table 3: Downstream Signaling Pathway Modulation by this compound
| Pathway Component | Effect | Cell Line | Concentration | Source |
| AMPK | Increased Phosphorylation (Activation) | HeLa | 100 µM | [8] |
| mTOR | Decreased Phosphorylation (Inhibition) | HeLa | 100 µM | [8] |
| ULK1 | Increased Activation | HeLa | 100 µM | [8] |
| NF-κB | Repressed Expression/Activity | Hepatocytes | Not Specified | [3] |
| LXR-SREBF1 | Suppressed Expression | Hepatocytes | Not Specified | [3] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Histone Deacetylation and Downstream Signaling
The following diagram illustrates the primary mechanism of this compound action and its impact on key cellular signaling pathways.
Caption: this compound signaling pathway.
Experimental Workflow: Assessing this compound-Induced Histone Deacetylation
The following diagram outlines a typical experimental workflow to measure the effect of this compound on histone acetylation levels.
Caption: Histone deacetylation analysis workflow.
Detailed Experimental Protocols
In Vitro SIRT6 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods for measuring SIRT6 activity.[9][10][11][12]
Materials:
-
Recombinant human SIRT6 enzyme
-
SIRT6 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic SIRT6 substrate (e.g., p53 sequence Arg-His-Lys-Lys(ε-acetyl)-AMC)
-
NAD+ solution
-
This compound (dissolved in DMSO)
-
Developer solution
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare a reaction mixture containing SIRT6 Assay Buffer, diluted SIRT6 enzyme, and varying concentrations of this compound (or DMSO for control).
-
Add the NAD+ and fluorogenic substrate to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 30 minutes to allow for signal development.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the fold activation by comparing the fluorescence of this compound-treated wells to the DMSO control.
Western Blot Analysis of Histone H3 Acetylation
This protocol outlines the steps for detecting changes in histone H3 acetylation in cells treated with this compound.[13][14][15][16][17]
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer
-
0.4 N H₂SO₄
-
Trichloroacetic acid (TCA)
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-H3K9, anti-acetyl-H3K56, anti-total H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound (e.g., 75 µM) for the desired time points (e.g., 48, 72 hours). Include a DMSO-treated control.
-
Histone Extraction (Acid Extraction):
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells and isolate the nuclear fraction.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation.
-
Centrifuge to pellet debris and precipitate histones from the supernatant with TCA.
-
Wash the histone pellet with ice-cold acetone and air dry.
-
Resuspend the histone pellet in ultrapure water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boiling for 5 minutes.
-
Separate proteins on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3K9 and anti-total H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Quantification:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated histone bands to the total H3 bands to account for loading differences.
-
Quantification of Autophagy Induction
This protocol describes methods to quantify the induction of autophagy by this compound.[5][18][19][20][21]
Method 1: Western Blot for LC3-II
Materials:
-
Same as for histone western blotting, with the following modifications:
-
Primary antibody: anti-LC3B
-
Loading control antibody (e.g., anti-actin or anti-tubulin)
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells and collect the total protein lysate.
-
Perform SDS-PAGE and western blotting as described above.
-
Probe the membrane with an anti-LC3B antibody to detect both LC3-I and the lipidated, autophagosome-associated form, LC3-II.
-
An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II is indicative of autophagy induction.
-
To measure autophagic flux, treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further accumulation of LC3-II in the presence of the inhibitor indicates a functional autophagic flux.
Method 2: Fluorescence Microscopy for LC3 Puncta
Materials:
-
Cells stably expressing GFP-LC3 or mCherry-GFP-LC3
-
This compound
-
Fluorescence microscope
Procedure:
-
Plate GFP-LC3 expressing cells on coverslips or in imaging-compatible plates.
-
Treat cells with this compound.
-
Fix the cells and mount them for microscopy.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates the formation of autophagosomes.
NF-κB Reporter Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on the NF-κB signaling pathway.[22][23][24][25][26]
Materials:
-
Cells co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
This compound
-
An NF-κB activator (e.g., TNFα or LPS)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfect cells with the NF-κB and Renilla luciferase reporter plasmids.
-
Pre-treat the cells with this compound for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNFα).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
A decrease in normalized luciferase activity in this compound-treated cells compared to control cells indicates inhibition of the NF-κB pathway.
Conclusion
This compound serves as a valuable research tool for investigating the biological roles of SIRT6. Its ability to specifically activate SIRT6 and promote the deacetylation of histone H3 at key residues provides a powerful means to study the downstream consequences of this epigenetic modification. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to explore the therapeutic potential of SIRT6 activation. Further research into the dose-response relationships and the effects of this compound on a wider range of cellular models will continue to elucidate the intricate role of SIRT6 in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sirtuin 6 activator this compound ameliorates hepatic lipogenesis through liver X receptor deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. abcam.com [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 16. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone western blot protocol | Abcam [abcam.com]
- 18. Methods for Detection of Autophagy in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative Visualization of Autophagy Induction by mTOR Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. researchgate.net [researchgate.net]
- 22. oncology.wisc.edu [oncology.wisc.edu]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. resources.amsbio.com [resources.amsbio.com]
The Role of UBCS039 in Autophagy Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on UBCS039, a synthetic activator of Sirtuin 6 (SIRT6), and its mechanistic role in the induction of autophagy. The following sections detail the quantitative data from key experiments, comprehensive experimental protocols, and visualizations of the associated signaling pathways and workflows.
Core Findings at a Glance
This compound is the first-in-class synthetic activator of SIRT6, a NAD+-dependent deacetylase.[1][2][3] Foundational research has demonstrated that this compound induces autophagy in human cancer cells through a SIRT6-dependent mechanism.[2][3][4] This process is initiated by an increase in reactive oxygen species (ROS), which subsequently activates the AMPK-ULK1-mTOR signaling pathway, leading to autophagosome formation and, ultimately, autophagy-related cell death.[2][3][4][5] The activation of autophagy by this compound is dependent on the deacetylase activity of SIRT6.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on this compound and autophagy.
| Parameter | Value | Cell Lines | Source |
| EC50 for SIRT6 Activation | 38 µM | Not Specified | [1] |
| Concentration for Histone Deacetylation | 75 µM | H1299 | [1][4] |
| Concentration for Autophagy Induction | 75 µM - 100 µM | H1299, HeLa | [1][5][6][7] |
| Concentration for Cell Proliferation Decrease | 100 µM | H1299, HeLa | [1] |
| Concentration for ROS Production | 100 µM | H1299, HeLa | [5] |
| Concentration for Apoptosis Induction | 100 µM | H1299, HeLa | [8] |
| Experiment | Treatment | Time Points | Key Results | Cell Lines | Source |
| Histone H3 Deacetylation | 75 µM this compound | 48, 72 hours | Induced deacetylation of H3K9 and H3K56 | H1299 | [1][4] |
| LC3B-II Accumulation | 75 µM this compound | 24, 48, 72 hours | Time-dependent increase in LC3B-II levels | H1299, HeLa | [7] |
| GFP-LC3 Puncta Formation | 75 µM this compound | 24, 48, 72 hours | Time-dependent increase in autophagosomal puncta | H1299 | [2][7] |
| Autophagic Flux | 75 µM this compound +/- 25 µM CQ | 24 hours | Enhanced LC3B-II accumulation with CQ, indicating complete autophagic flux | H1299, HeLa | [6] |
| ROS Production | 100 µM this compound | 24, 48, 72 hours | Significant increase in ROS levels | H1299, HeLa | [5] |
| AMPK/mTOR/ULK1 Pathway | 100 µM this compound | 24, 48, 72 hours | Increased p-AMPK, decreased p-mTOR, increased p-ULK1 (Ser555) | HeLa | [5] |
| Cell Death | 100 µM this compound +/- 25 µM CQ | 72 hours | Increased Annexin V positive cells; partially reverted by CQ | H1299, HeLa | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathways and experimental procedures involved in the study of this compound-induced autophagy.
Caption: this compound-induced autophagy signaling cascade.
Caption: Western blot workflow for LC3B-II detection.
Caption: Workflow for GFP-LC3 puncta analysis.
Detailed Experimental Protocols
The following are detailed protocols for key experiments based on the foundational research.
Cell Culture and this compound Treatment
-
Cell Lines: Human non-small cell lung cancer (H1299) and human cervical cancer (HeLa) cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in DMSO. The final concentration of DMSO in the culture medium should be kept below 0.1%.
-
Treatment: Cells are seeded at an appropriate density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of this compound (e.g., 75 µM or 100 µM) or vehicle control (DMSO). Cells are then incubated for the specified time points (e.g., 24, 48, or 72 hours).
Western Blotting for LC3B-II
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated on a 12-15% SDS-polyacrylamide gel.
-
Membrane Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against LC3B (to detect both LC3B-I and LC3B-II) and a loading control (e.g., HSP70 or β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., ImageJ), and the ratio of LC3B-II to the loading control is calculated.[5][6][7]
Fluorescence Microscopy for GFP-LC3 Puncta
-
Cell Transfection: H1299 cells are transiently or stably transfected with a plasmid encoding EGFP-LC3B using a suitable transfection reagent.
-
Treatment: Transfected cells are seeded onto glass coverslips in a multi-well plate and treated with this compound as described above.
-
Fixation and Mounting: After treatment, cells are washed with PBS, fixed with 4% paraformaldehyde, and washed again. The coverslips are then mounted onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Image Acquisition: Images are captured using a fluorescence microscope, typically at 100x magnification.[7]
-
Quantification: The number of cells with GFP-LC3 puncta (autophagosomes) is counted. A cell is typically considered positive if it contains more than 10 distinct puncta.[4] At least 100 cells per condition should be counted across multiple fields of view.
Reactive Oxygen Species (ROS) Detection
-
Cell Treatment: H1299 or HeLa cells are treated with 100 µM this compound for the desired time points.[5]
-
DHE Staining: Cells are incubated with dihydroethidium (B1670597) (DHE) stain according to the manufacturer's protocol. DHE is oxidized by superoxide (B77818) to a fluorescent product.
-
Flow Cytometry: The fluorescence intensity of the cells is analyzed by flow cytometry. An increase in fluorescence indicates an increase in ROS production.
-
Data Analysis: The percentage of DHE-positive cells is quantified and compared between treated and untreated samples.[5]
This guide provides a comprehensive technical overview of the foundational research on this compound and its role in inducing autophagy. The provided data, protocols, and diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 3. Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells [iris.cnr.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preliminary Studies on UBCS039 in Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBCS039 is a pioneering synthetic, specific small-molecule activator of Sirtuin 6 (SIRT6), a member of the NAD+-dependent class III deacetylase sirtuin family.[1][2] Emerging research has highlighted the pivotal role of SIRT6 in various cellular processes, including DNA repair, genome stability, and autophagy, making it a compelling target in oncology.[3][4] Preliminary studies have demonstrated that pharmacological activation of SIRT6 by this compound can induce lethal autophagy in human cancer cells, suggesting a promising therapeutic avenue.[3][4][5] This technical guide provides an in-depth overview of the preclinical findings on this compound in cancer models, focusing on its mechanism of action, quantitative data from various in vitro assays, and detailed experimental protocols.
Mechanism of Action
This compound functions as a specific activator of SIRT6's deacetylase activity.[1][2] In cancer cells, this activation initiates a signaling cascade that culminates in autophagy-associated cell death.[3][6][7] The proposed mechanism involves the this compound-mediated activation of SIRT6, which leads to an increase in intracellular Reactive Oxygen Species (ROS).[3][4] This elevation in ROS, in turn, activates the AMP-activated protein kinase (AMPK)-ULK1 signaling pathway while inhibiting the mTOR pathway.[3][4] The culmination of this signaling cascade is the induction of autophagy, leading to the formation of autophagosomes and subsequent cell death in cancer cells.[3][4][8] This process has been observed in various cancer cell lines, including non-small cell lung cancer (H1299) and cervical cancer (HeLa).[6][7][9][10]
Quantitative Data Summary
The following tables summarize the quantitative data from preliminary studies of this compound in various cancer cell lines.
| Parameter | Value | Assay Condition | Reference |
| EC50 | 38 µM | SIRT6 Activation | [1][2] |
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| H1299 (Human non-small cell lung cancer) | Histone Deacetylation | 75 µM | 48 and 72 hours | Induced deacetylation of histone H3 sites. | [1] |
| H1299 | Cell Proliferation | 100 µM | 48 and 72 hours | Strong dose-dependent decrease in cell proliferation. | [1][2] |
| HeLa (Human cervical cancer) | Cell Proliferation | 100 µM | 48 and 72 hours | Strong dose-dependent decrease in cell proliferation. | [1][2] |
| H1299 and HeLa | Autophagy Induction | 75 µM | 24 hours | Increased LC3B-II protein levels, indicative of autophagosome accumulation. | [8][9] |
| iSLK-RGB and THP-1 | SIRT6 Expression | 80 µM | 24 hours | Enhanced expression of SIRT6. | [1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below.
SIRT6 Deacetylase Activity Assay (Fluorometric)
This protocol is adapted from commercially available SIRT6 activity assay kits.
Materials:
-
Recombinant SIRT6 enzyme
-
SIRT6 Assay Buffer
-
Fluoro-Substrate Peptide
-
NAD+
-
Developer solution
-
This compound
-
96-well microtiter plate
Procedure:
-
Prepare a reaction mixture containing SIRT6 Assay Buffer, Fluoro-Substrate Peptide, and NAD+ in each well of the microtiter plate.
-
Add this compound at various concentrations to the respective wells. Include a vehicle control (DMSO).
-
Initiate the reaction by adding the recombinant SIRT6 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 90 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for signal development.
-
Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 440 nm using a microplate reader.
-
Calculate the percentage of SIRT6 activation relative to the vehicle control.
Cell Viability (MTT) Assay
This protocol outlines a standard procedure to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., H1299, HeLa)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blotting for LC3B Conversion
This protocol is used to detect the conversion of LC3B-I to LC3B-II, a hallmark of autophagy.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody (anti-LC3B)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lyse cells and quantify protein concentration.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities for LC3B-I and LC3B-II to determine the LC3B-II/LC3B-I ratio.
Analysis of GFP-LC3 Puncta
This fluorescence microscopy-based assay is used to visualize and quantify autophagosome formation.
Materials:
-
Cancer cell line stably expressing GFP-LC3
-
Glass-bottom dishes or coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treat cells with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI to counterstain the nuclei.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates the induction of autophagy.
Conclusion
The preliminary studies on this compound provide compelling evidence for its potential as a novel anti-cancer agent. By specifically activating SIRT6, this compound triggers a lethal autophagic response in various cancer cell models. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and other SIRT6 activators. Future in vivo studies will be crucial to validate these in vitro findings and to assess the therapeutic efficacy and safety profile of this compound in preclinical cancer models.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. The Two-Faced Role of SIRT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The SIRT6 Activator UBCS039: A Comprehensive Technical Guide to its Impact on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBCS039, the first synthetic activator of Sirtuin 6 (SIRT6), has emerged as a critical pharmacological tool for investigating cellular metabolism and related pathologies. SIRT6, an NAD+-dependent deacetylase, is a key regulator of transcription, genome stability, and metabolic homeostasis. This technical guide provides an in-depth analysis of the molecular and biological effects of this compound on cellular metabolism, with a focus on its roles in autophagy, hepatic lipid metabolism, inflammation, and oxidative stress. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex signaling pathways to support further investigation and drug development efforts in oncology, metabolic disorders, and inflammatory diseases.
Introduction to this compound and SIRT6
This compound is a pioneering synthetic small molecule that specifically activates Sirtuin 6 (SIRT6)[1][2]. As a member of the sirtuin family of NAD+-dependent deacetylases, SIRT6 plays a crucial role in a multitude of cellular processes, including DNA repair, telomere maintenance, and, most notably, the regulation of glucose and lipid metabolism[3][4][5][6][7]. Dysregulation of SIRT6 activity has been implicated in aging, metabolic diseases such as type 2 diabetes and fatty liver disease, and cancer[6][7]. This compound provides a means to pharmacologically modulate SIRT6 activity, offering a valuable instrument for dissecting its cellular functions and exploring its therapeutic potential[2].
Core Metabolic Functions Modulated by this compound
Induction of Autophagy
This compound is a potent inducer of autophagy in human cancer cells, with a reported EC50 of 38 μM[1]. This process is initiated by an increase in reactive oxygen species (ROS), which subsequently activates the AMP-activated protein kinase (AMPK) signaling pathway[1]. Activated AMPK then modulates the ULK1-mTOR signaling axis to trigger the formation of autophagosomes. Sustained activation of this pathway by this compound can lead to autophagy-related cell death, highlighting its potential as an anti-cancer agent[8][9].
Regulation of Hepatic Lipid Metabolism
In the context of liver metabolism, this compound has been shown to ameliorate hepatic lipogenesis[10]. It functions by promoting the deacetylation of Liver X Receptor (LXR), a key transcription factor in lipid metabolism. This deacetylation reduces LXR's transcriptional activity, leading to the suppressed expression of Sterol Regulatory Element-Binding Protein 1 (SREBF1) and its downstream lipogenic target genes. Consequently, this compound mitigates lipid accumulation in hepatocytes[10].
Attenuation of Inflammation and Oxidative Stress
This compound exhibits significant anti-inflammatory and antioxidant properties. It has been demonstrated to protect against thioacetamide-induced liver injury by suppressing the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation[11]. Furthermore, this compound alleviates oxidative stress by activating the Nrf2/HO-1 pathway, which governs the expression of antioxidant enzymes[11].
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects on cellular metabolism.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Effect | Reference(s) |
| EC50 for Autophagy Induction | 38 μM | Human tumor cells | Induction of autophagy | [1] |
| Effective Concentration | 75 μM | Human H1299 cells | Deacetylation of SIRT6-targeted histone H3 sites | [1][12] |
| Effective Concentration | 100 μM | Human H1299 and HeLa cells | Strong decrease in cell proliferation | [8][12] |
| Effective Concentration | 40 μM | RAW264.7 macrophages | Inhibition of inflammatory responses | [11] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Effect | Reference(s) |
| Effective Dosage | 50 mg/kg | Mice with thioacetamide-induced acute liver failure | Amelioration of liver damage, inflammation, and oxidative stress | [11] |
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound-induced autophagy signaling pathway.
Caption: this compound's role in hepatic lipogenesis.
Caption: this compound's dual role in inflammation and oxidative stress.
Detailed Experimental Protocols
Autophagy Induction and Flux Analysis
This protocol is adapted from standard procedures for detecting the conversion of LC3B-I to LC3B-II, a hallmark of autophagy.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or H1299) and grow to 70-80% confluency. Treat cells with this compound at the desired concentration (e.g., 75 μM) for various time points. Include a negative control (vehicle) and a positive control (e.g., chloroquine (B1663885) at 50 µM, added overnight) to block autophagic degradation and allow for LC3B-II accumulation[13].
-
Cell Lysis: Wash cells with ice-cold 1X PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 40 µg) onto a 4-20% polyacrylamide gradient gel. Transfer proteins to a 0.2 µm PVDF membrane[13].
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against LC3B (e.g., Novus Biologicals, NB600-1384) overnight at 4°C[14].
-
Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) reagent[15]. The lipidated LC3B-II form will migrate faster on the gel (around 14-16 kDa) than the cytosolic LC3B-I form (16-18 kDa)[13].
This method visualizes the formation of autophagosomes.
-
Cell Transfection and Treatment: Transfect cells with a GFP-LC3 expression vector. After 24-48 hours, treat the cells with this compound as described above.
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde, wash with PBS, and mount on slides with a DAPI-containing mounting medium to visualize nuclei.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of GFP-LC3 puncta per cell. An increase in puncta indicates an increase in autophagosome formation[16][17][18][19][20].
Assessment of Hepatic Lipogenesis
This protocol is used to visualize neutral lipids in cultured cells.
-
Cell Culture and Treatment: Culture hepatocytes (e.g., HepG2) and treat with this compound and/or a lipogenesis inducer.
-
Fixation: Wash cells with PBS and fix with 10% formalin for 30-60 minutes[21].
-
Staining: Wash with 60% isopropanol (B130326). Incubate with a working solution of Oil Red O for 10-20 minutes[21].
-
Counterstaining and Visualization: Wash with water and counterstain nuclei with hematoxylin. Visualize lipid droplets (stained red) and nuclei (stained blue) under a light microscope[21][22][23][24][25].
-
Quantification (Optional): Extract the Oil Red O stain with 100% isopropanol and measure the absorbance at 492 nm[21].
Analysis of Inflammatory and Oxidative Stress Pathways
This protocol assesses the activation of the NF-κB pathway.
-
Cell Treatment and Lysis: Treat cells (e.g., RAW264.7 macrophages) with an inflammatory stimulus (e.g., LPS) with or without this compound. Lyse the cells to obtain total protein extracts. For translocation analysis, perform nuclear and cytoplasmic fractionation[26][27][28].
-
SDS-PAGE and Transfer: Follow the standard Western blot procedure as described in 5.1.1.
-
Antibody Incubation: Probe the membrane with primary antibodies against key NF-κB pathway proteins, such as phospho-p65, total p65, phospho-IκBα, and total IκBα[27][29][30].
-
Detection and Analysis: Detect the signals and quantify the band intensities to determine the activation state of the pathway. A decrease in p-p65 and p-IκBα with this compound treatment indicates inhibition of the pathway.
This protocol measures the activation of the Nrf2 antioxidant pathway.
-
Cell Treatment and Lysis: Treat cells with an oxidative stressor with or without this compound and prepare total cell lysates.
-
SDS-PAGE and Transfer: Perform Western blotting as previously described.
-
Antibody Incubation: Use primary antibodies against Nrf2 and HO-1[31][32].
-
Analysis: An increase in the expression of Nrf2 and HO-1 upon this compound treatment suggests activation of this protective pathway.
This assay quantifies the secretion of inflammatory mediators.
-
Sample Collection: Collect the culture supernatant from cells treated as described in 5.3.1.
-
ELISA Procedure: Use commercially available ELISA kits for cytokines such as IL-1β and TNF-α. Follow the manufacturer's instructions, which typically involve:
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve.
Conclusion
This compound is a powerful tool for elucidating the multifaceted roles of SIRT6 in cellular metabolism. Its ability to induce autophagy, modulate hepatic lipid metabolism, and suppress inflammatory and oxidative stress pathways underscores the therapeutic potential of SIRT6 activation. The data and protocols presented in this guide are intended to facilitate further research into the metabolic effects of this compound and to aid in the development of novel therapeutic strategies targeting SIRT6 for a range of human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sirtuin 6 activator this compound ameliorates hepatic lipogenesis through liver X receptor deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Western Blot protocol for LC3B Antibody (NB600-1384): Novus Biologicals [novusbio.com]
- 14. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
- 16. GFP-LC3 puncta assay [bio-protocol.org]
- 17. Analysis of GFP-LC3 puncta formation [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. proteolysis.jp [proteolysis.jp]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 23. 2.4. Oil Red O lipid staining and quantification [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. webpath.med.utah.edu [webpath.med.utah.edu]
- 26. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 27. researchgate.net [researchgate.net]
- 28. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 31. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 32. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 33. documents.thermofisher.com [documents.thermofisher.com]
- 34. researchgate.net [researchgate.net]
- 35. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. mpbio.com [mpbio.com]
- 37. researchgate.net [researchgate.net]
The SIRT6 Activator UBCS039: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBCS039 is a pioneering synthetic small molecule activator of Sirtuin 6 (SIRT6), a crucial NAD+-dependent deacetylase. As the first of its kind, this compound has become an invaluable tool in basic research, enabling the elucidation of SIRT6's roles in a multitude of cellular processes.[1] This technical guide provides an in-depth overview of the core basic research applications of this compound, with a focus on its utility in studying cancer biology, inflammation, and metabolic diseases. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate its use in the laboratory.
Introduction to this compound
This compound is a pyrrolo[1,2-a]quinoxaline (B1220188) derivative that specifically activates the deacetylase activity of SIRT6.[2] It has demonstrated a range of biological effects, including the induction of autophagy in cancer cells, anti-inflammatory properties, and protection against tissue damage in various models.[1][3] Its ability to modulate SIRT6 activity has made it a key pharmacological agent for investigating the therapeutic potential of SIRT6 activation.
Core Research Applications and Quantitative Data
The primary basic research applications of this compound revolve around its ability to induce SIRT6-dependent cellular responses. The following tables summarize key quantitative data from various in vitro and in vivo studies.
In Vitro Applications
This compound has been extensively used in cell culture experiments to probe the molecular mechanisms of SIRT6 activation.
| Cell Line | Concentration | Incubation Time | Key Finding | Reference |
| H1299 (Human NSCLC) | 75 µM | 48 and 72 hours | Induced deacetylation of SIRT6-targeted histone H3 sites.[4] | [4] |
| H1299 and HeLa | 100 µM | 48 and 72 hours | Led to a strong, dose-dependent decrease in cell proliferation.[4] | [4] |
| iSLK-RGB and THP-1 | 80 µM | 24 hours | Enhanced the expression of SIRT6.[4] | [4] |
| RAW264.7 (Macrophages) | 40 µM (non-toxic dose) | 24 hours (LPS stimulation) | Increased SIRT6 protein levels in a dose-dependent manner and downregulated the activation of the NF-κB pathway and inflammatory cytokines.[5] | [5] |
| Human Tumor Cell Lines | 38 µM (EC50) | Not Specified | Induces autophagy.[4] | [4] |
In Vivo Applications
In animal models, this compound has been used to investigate the systemic effects of SIRT6 activation.
| Animal Model | Dosage | Administration Route | Key Finding | Reference |
| C57BL/6 Mice (Acute Liver Failure Model) | 50 mg/kg | Intraperitoneal injection | Ameliorated liver damage, inflammatory responses, and oxidative stress. Reversed the decrease in SIRT6 in the liver.[5] | [5] |
Key Signaling Pathways Modulated by this compound
This compound-mediated activation of SIRT6 influences several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Autophagy Induction in Cancer Cells
This compound induces autophagy in human tumor cells through the activation of the AMPK-ULK1-mTOR signaling pathway.[3][4] This is initiated by an increase in reactive oxygen species (ROS).[3][6]
Caption: this compound-induced autophagy signaling pathway.
Inhibition of Inflammatory Response
This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[5][7] This leads to a decrease in the production of pro-inflammatory cytokines.
Caption: this compound-mediated inhibition of the NF-κB pathway.
Regulation of Hepatic Lipogenesis
In the context of metabolic disease, this compound has been found to suppress hepatic lipogenesis by promoting the deacetylation of Liver X Receptor (LXR), which in turn reduces the expression of Sterol Regulatory Element-Binding Transcription Factor 1 (SREBF1).
Caption: this compound's role in regulating hepatic lipogenesis.
Experimental Protocols
The following are detailed methodologies for key experiments frequently performed with this compound.
General Experimental Workflow
The following diagram illustrates a general workflow for in vitro and in vivo studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sirtuin 6 activator this compound ameliorates hepatic lipogenesis through liver X receptor deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of UBCS039: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
UBCS039 is a pioneering synthetic small molecule activator of Sirtuin 6 (SIRT6), a crucial NAD+-dependent deacetylase involved in a myriad of cellular processes including DNA repair, metabolism, inflammation, and autophagy. Its discovery marked a significant milestone in the pharmacological modulation of sirtuins for therapeutic purposes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound. It is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development, offering insights into its biological functions and methodologies for its study.
Introduction
Sirtuin 6 (SIRT6) has emerged as a critical regulator of cellular homeostasis and a promising therapeutic target for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions. The development of small molecule modulators of SIRT6 activity has been a key objective in the field. This compound was the first synthetic, specific activator of SIRT6 to be identified, paving the way for novel therapeutic strategies centered on SIRT6 activation.[1] This document details the scientific journey of this compound, from its initial identification to the elucidation of its molecular mechanisms.
Discovery of this compound
The discovery of this compound as the first synthetic SIRT6 activator was a significant breakthrough. While the initial discovery details are proprietary, its characterization has been extensively published. It is a pyrrolo[1,2-a]quinoxaline (B1220188) derivative that has been shown to specifically enhance the deacetylase activity of SIRT6.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of SIRT6. This activation leads to the deacetylation of various SIRT6 substrates, most notably histone H3 at lysine (B10760008) 9 (H3K9ac) and lysine 56 (H3K56ac), leading to alterations in gene expression. The downstream effects of this compound-mediated SIRT6 activation are context-dependent and include the induction of autophagy in cancer cells and the suppression of inflammatory responses.
Induction of Autophagy
In several human tumor cell lines, this compound has been demonstrated to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins. This process is initiated by an increase in reactive oxygen species (ROS), which in turn activates the AMP-activated protein kinase (AMPK) signaling pathway.[2][3] Activated AMPK then phosphorylates and activates Unc-51 like autophagy activating kinase 1 (ULK1) while inhibiting the mammalian target of rapamycin (B549165) (mTOR), a negative regulator of autophagy. This cascade of events leads to the formation of autophagosomes and subsequent autophagic flux.[2][4][5]
Anti-Inflammatory Effects
This compound has also been shown to possess anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] SIRT6 can deacetylate and inactivate components of the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines. This mechanism has been observed in models of acute liver injury, where this compound administration ameliorated inflammation and tissue damage.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound from various in vitro and in vivo studies.
| Parameter | Value | Assay Conditions | Reference |
| EC50 | 38 µM | In vitro SIRT6 activation assay | [1] |
| Cell Line | Treatment | Effect | Fold Change/Percentage | Reference |
| H1299 | 75 µM this compound (48h) | Decrease in H3K9ac | ~0.5-fold | [8] |
| H1299 | 75 µM this compound (72h) | Decrease in H3K9ac | ~0.4-fold | [8] |
| H1299 | 75 µM this compound (48h) | Decrease in H3K56ac | ~0.6-fold | |
| H1299 | 75 µM this compound (72h) | Decrease in H3K56ac | ~0.5-fold |
| Cell Line | Treatment | Assay | Effect | Reference |
| H1299 | 100 µM this compound (72h) | Cell Proliferation | Strong decrease in cell proliferation | [8] |
| HeLa | 100 µM this compound (72h) | Cell Proliferation | Strong decrease in cell proliferation | [8] |
| RAW264.7 | Up to 40 µM this compound (24h) | CCK-8 | No significant cytotoxicity | [6] |
| RAW264.7 | 50-200 µM this compound (24h) | CCK-8 | Cytotoxic | [6] |
| Cell Line | Treatment | Effect | Fold Change in LC3B-II | Reference |
| H1299 | 75 µM this compound (48h) | Increased LC3B-II | ~2.5-fold | [8] |
| H1299 | 75 µM this compound (72h) | Increased LC3B-II | ~3-fold | [8] |
| HeLa | 75 µM this compound (48h) | Increased LC3B-II | ~2-fold | [8] |
| HeLa | 75 µM this compound (72h) | Increased LC3B-II | ~2.5-fold | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blot Analysis for SIRT6 and Histone Acetylation
Objective: To determine the effect of this compound on the protein levels of SIRT6 and the acetylation status of its histone substrates.
Materials:
-
Cell lines (e.g., H1299)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-SIRT6, anti-H3K9ac, anti-H3K56ac, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of this compound for the indicated times.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or Histone H3).
Cell Viability/Proliferation Assay (CCK-8)
Objective: To assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cell lines (e.g., HeLa, H1299, RAW264.7)
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Cell Treatment: After cell attachment, treat with various concentrations of this compound.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Autophagy Detection by LC3B Western Blotting
Objective: To measure the induction of autophagy by monitoring the conversion of LC3B-I to LC3B-II.
Procedure: Follow the Western Blot protocol as described in 5.1, using a primary antibody specific for LC3B. The appearance of the lower molecular weight LC3B-II band indicates autophagosome formation.
Reactive Oxygen Species (ROS) Detection
Objective: To measure the generation of intracellular ROS upon this compound treatment.
Materials:
-
Cell lines
-
This compound
-
Dihydroethidium (DHE)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
DHE Staining: Incubate the cells with DHE (typically 5-10 µM) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis: Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer. An increase in red fluorescence indicates an increase in superoxide (B77818) levels.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Conclusion
This compound stands as a seminal discovery in the field of sirtuin pharmacology. As the first synthetic SIRT6 activator, it has been an invaluable tool for dissecting the complex biology of this crucial enzyme. The induction of autophagy in cancer cells and the suppression of inflammatory pathways highlight its therapeutic potential. This technical guide provides a consolidated resource of the key findings and experimental methodologies related to this compound, which should aid researchers in further exploring the therapeutic applications of SIRT6 activation. Further development of more potent and specific SIRT6 activators, building on the foundation laid by this compound, holds great promise for the treatment of a wide range of human diseases.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. ptglab.com [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. Live-Cell Assessment of Reactive Oxygen Species Levels Using Dihydroethidine | Springer Nature Experiments [experiments.springernature.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. toolsbiotech.com [toolsbiotech.com]
- 7. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
Methodological & Application
Application Notes and Protocols for UBCS039, a SIRT6 Activator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of UBCS039, a synthetic activator of Sirtuin 6 (SIRT6), in cell culture. Detailed protocols for key assays and a summary of its effects on various cell lines are included to facilitate research and development applications.
Introduction
This compound is the first-in-class synthetic, specific activator of SIRT6, a NAD+-dependent deacetylase.[1][2] SIRT6 plays a crucial role in regulating a variety of cellular processes, including DNA repair, inflammation, metabolism, and autophagy. This compound has been shown to modulate these pathways, making it a valuable tool for studying the therapeutic potential of SIRT6 activation in various diseases, including cancer and inflammatory conditions. This document outlines standard protocols for cell culture treatment with this compound and subsequent analysis.
Mechanism of Action
This compound functions by directly binding to and activating SIRT6, enhancing its deacetylase activity towards its substrates, such as histone H3 at lysine (B10760008) 9 (H3K9) and lysine 56 (H3K56). This activation triggers a cascade of downstream signaling events, influencing gene expression and cellular function. Notably, this compound has been demonstrated to induce autophagy in human tumor cells through the activation of the AMPK signaling pathway.[1]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in various cell lines as reported in the literature.
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Cell Type | Concentration | Duration | Observed Effect | Reference |
| LO2 | Human Liver | Not specified | 24h | Protection against TAA-induced injury | [3] |
| RAW264.7 | Mouse Macrophage | 40 µM | 24h | Inhibition of LPS-induced inflammation | [3] |
| SMMC-7721 | Human Hepatocellular Carcinoma | 100 µM | 72h | Inhibition of proliferation, induction of apoptosis | [4] |
| H1299 | Human Non-small Cell Lung Cancer | 75 µM | 48-72h | Deacetylation of H3K9, induction of autophagy | [1] |
| HeLa | Human Cervical Cancer | 100 µM | 48-72h | Decreased cell proliferation | [1] |
| iSLK-RGB | Human Kaposi's Sarcoma | 80 µM | 24h | Enhanced SIRT6 expression | [1] |
| THP-1 | Human Monocytic | 80 µM | 24h | Enhanced SIRT6 expression | [1] |
Table 2: Cytotoxicity of this compound in RAW264.7 Macrophages
| Concentration | Cell Viability |
| 50 µM | < 90% |
| 100 µM | < 90% |
| 200 µM | < 90% |
| Data from a CCK-8 assay after 24 hours of treatment. The maximum non-toxic dose was determined to be 40 µM.[3] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Appropriate cell culture medium (e.g., DMEM, RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, tissue culture-treated plates and flasks
Protocol:
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound by dissolving it in DMSO. For example, a 10 mM stock solution. Store the stock solution at -20°C or -80°C for long-term storage.[1]
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh cell culture medium.
-
Seed the cells in appropriate culture plates (e.g., 96-well, 6-well, or 10 cm dishes) and allow them to adhere overnight.
-
Remove the old medium and replace it with the medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should be included in all experiments.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (CCK-8)
Materials:
-
Cells cultured in a 96-well plate
-
This compound-containing medium
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[3]
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).[3]
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of CCK-8 solution to each well.[3]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting
Materials:
-
Cells cultured in 6-well plates or 10 cm dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIRT6, anti-p-NF-κB-p65, anti-NF-κB-p65, anti-p-IκBα, anti-IκBα, anti-Nrf2, anti-HO-1, anti-LC3B, anti-GAPDH)[3]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its cellular evaluation.
Caption: Signaling pathways modulated by the SIRT6 activator this compound.
Caption: General experimental workflow for evaluating this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased Sirtuin 6 Activity in Tumor Cells Can Prompt CD4-Positive T-Cell Differentiation Into Regulatory T Cells and Impede Immune Surveillance in the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UBCS039 in In Vitro Inflammation Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
UBCS039 is a synthetic, cell-permeable small molecule that acts as a specific activator of Sirtuin 6 (SIRT6), a NAD+-dependent protein deacetylase.[1] SIRT6 is a critical regulator of various cellular processes, including genome stability, metabolism, and inflammation.[2] In the context of inflammation, SIRT6 plays a key role in suppressing pro-inflammatory gene expression. The primary mechanism of this suppression is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3]
The NF-κB pathway is a central mediator of the inflammatory response. In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines such as TNF-α, IL-1β, and IL-6.[3] this compound activates SIRT6, which in turn can deacetylate components of the NF-κB pathway, leading to a reduction in the expression of these inflammatory mediators.[3][4]
These application notes provide detailed protocols for utilizing this compound to study its anti-inflammatory effects in in vitro models, particularly in LPS-stimulated RAW264.7 macrophages.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell viability and key inflammatory markers in in vitro models.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Assay | Incubation Time (hours) | This compound Concentration (µM) | Effect on Cell Viability | Reference |
| RAW264.7 | CCK-8 | 24 | 0 - 40 | No significant cytotoxicity | [3] |
| RAW264.7 | CCK-8 | 24 | 50, 100, 200 | Cytotoxic (viability < 90%) | [3] |
| H1299 | Cell Proliferation Assay | 48 - 72 | 100 | Strong decrease in cell proliferation | [5] |
| HeLa | Cell Proliferation Assay | 48 - 72 | 100 | Strong decrease in cell proliferation | [5] |
Table 2: Anti-inflammatory Effects of this compound in LPS-Stimulated RAW264.7 Macrophages
| Inflammatory Marker | Assay | This compound Concentration (µM) | Stimulation | Observed Effect | Reference |
| SIRT6 Protein | Western Blot | 20, 30, 40, 50 | LPS (24h) | Dose-dependent increase in SIRT6 levels | [3] |
| p-p65, p-IκBα | Western Blot | 40 | LPS (24h) | Significant downregulation | [3] |
| IL-1β, TNF-α | Western Blot | 40 | LPS (24h) | Significant downregulation | [3] |
| IL-1β, TNF-α | Not Specified | 40 | Not Specified | Reduction by 55-62% | [6] |
| Macrophage Polarization | Western Blot | Not Specified | LPS + IFN-γ | Shift from M1 to M2 phenotype | [2] |
Signaling Pathways and Experimental Workflows
Caption: this compound activates SIRT6, which inhibits NF-κB signaling.
Caption: Workflow for in vitro anti-inflammatory studies of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of RAW264.7 Macrophages
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, detach them using a cell scraper. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks at a ratio of 1:3 to 1:6.
Protocol 2: In Vitro Model of Inflammation using LPS Stimulation
-
Cell Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blotting) at a density that will result in 80-90% confluency at the time of treatment. Allow cells to adhere overnight.
-
This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 10, 20, 40 µM). Remove the old medium from the cells and add the medium containing this compound. Incubate for a pre-determined time (e.g., 2 hours).
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Dilute the LPS stock in culture medium to the desired final concentration (e.g., 1 µg/mL). Add the LPS-containing medium to the cells (with or without this compound) and incubate for the desired time period (e.g., 24 hours for cytokine production).
Protocol 3: Cell Viability Assay (CCK-8)
-
Procedure: Following the treatment period with this compound, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well of a 96-well plate.[7]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[7]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 4: Quantification of Inflammatory Cytokines (TNF-α, IL-1β, IL-6) by ELISA
-
Sample Collection: After the incubation period with LPS and this compound, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific ELISA kits used. This typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate solution, and a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Quantification: Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve generated from the recombinant cytokine standards.
Protocol 5: Western Blot Analysis of NF-κB Signaling Pathway Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-p65, p-IκBα, SIRT6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 6: SIRT6 Activity Assay (Fluorometric)
-
Principle: This assay measures the deacetylase activity of SIRT6 using a fluorogenic substrate. The deacetylation of the substrate results in an increase in fluorescence.
-
Reagents: Utilize a commercially available SIRT6 fluorometric assay kit (e.g., Abcam ab156068).[8]
-
Procedure: Follow the manufacturer's protocol. This typically involves preparing a reaction mixture containing the SIRT6 enzyme, the fluorogenic substrate, NAD+, and the developer in a microtiter plate.[8]
-
This compound Treatment: Add this compound at various concentrations to the reaction mixture to determine its effect on SIRT6 activity.
-
Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.[8]
-
Data Analysis: Calculate the reaction velocity from the change in fluorescence over time. Compare the activity in the presence of this compound to the control to determine the fold activation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. SIRT6 inhibition delays peripheral nerve recovery by suppressing migration, phagocytosis and M2-polarization of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
Application Notes: Inducing Autophagy in HeLa Cells with UBCS039
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing UBCS039, the first synthetic specific Sirtuin 6 (SIRT6) activator, to induce autophagy in human cervical cancer (HeLa) cells.[1] this compound triggers autophagy through a signaling cascade involving the generation of reactive oxygen species (ROS) and subsequent activation of the AMPK-ULK1-mTOR pathway.[2][3] This document details the underlying mechanism, presents quantitative data from relevant studies, and offers detailed protocols for key experimental assays to monitor and quantify this compound-induced autophagy.
Mechanism of Action
This compound functions as a potent activator of SIRT6, a NAD+-dependent protein lysine (B10760008) deacetylase.[4] In cancer cells, the activation of SIRT6 by this compound leads to a burst of ROS.[2][3] This increase in oxidative stress activates AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[4][5] Activated AMPK then promotes autophagy initiation through two main branches: direct phosphorylation and activation of Unc-51 like autophagy activating kinase 1 (ULK1) at Ser555, and inhibition of the mammalian target of rapamycin (B549165) (mTOR), a negative regulator of autophagy.[4][5] The subsequent activation of the ULK1 complex is a critical step for the initiation of autophagosome formation.[5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound treatment on HeLa cells as reported in literature.
Table 1: Effect of this compound on Autophagy Markers and ROS Production
| Parameter | Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| LC3B-II Levels | HeLa | 75 µM | 24, 48, 72 h | Time-dependent increase in LC3B-II protein levels. | [3] |
| Autophagic Flux | HeLa | 75 µM | 24 h | Further increase in LC3B-II when co-treated with Chloroquine (25 µM). | [6] |
| ROS Production | HeLa | 100 µM | 24, 48, 72 h | Time-dependent increase in DHE-positive cells (ROS production). | [5] |
| AMPK Phosphorylation | HeLa | 100 µM | 24, 48, 72 h | Increased phosphorylation of AMPK at Thr172. | [4][5] |
| mTOR Phosphorylation | HeLa | 100 µM | 24, 48, 72 h | Decreased phosphorylation of mTOR at Ser2448. | [4][5] |
Table 2: Effect of this compound on Cell Fate
| Parameter | Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| Cell Proliferation | HeLa | Dose-dependent | 48 h onwards | Strong decrease in cell proliferation. | [3][4] |
| Apoptosis | HeLa | Dose-dependent | 48, 72 h | Induction of apoptosis, confirmed by Annexin V staining. | [7] |
Experimental Protocols
Herein are detailed protocols for the assessment of autophagy in HeLa cells following treatment with this compound.
Protocol 1: Western Blot Analysis of LC3-I to LC3-II Conversion
This protocol is a standard method to assess autophagosome accumulation by detecting the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Ice-cold 1X PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% or 4-20% gradient recommended for good separation)
-
PVDF membrane (0.2 µm pore size recommended)[8]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 75 µM) or DMSO vehicle for various time points (e.g., 24, 48, 72 hours).[3]
-
Cell Lysis:
-
Aspirate the medium and wash cells twice with ice-cold 1X PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto the SDS-PAGE gel. Run the gel until the dye front reaches the bottom. LC3-I typically runs at 16-18 kDa and LC3-II at 14-16 kDa.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Strip and re-probe the membrane for a loading control (e.g., β-actin). Quantify band intensities using software like ImageJ. Calculate the ratio of LC3-II to the loading control. An increase in this ratio indicates autophagosome accumulation.
Protocol 2: Tandem Fluorescence mCherry-EGFP-LC3 Assay for Autophagic Flux
This protocol provides a more robust measure of autophagy by differentiating between autophagosomes and autolysosomes, thus measuring autophagic flux.[9][10] It relies on the differential pH sensitivity of EGFP (quenched in acidic environments) and the stability of mCherry.
Materials:
-
HeLa cells stably expressing mCherry-EGFP-LC3. (If not available, transfect cells with a suitable plasmid, e.g., ptfLC3, and select for stable expression).[11]
-
Glass-bottom imaging dishes or multi-well plates.
-
This compound and controls (DMSO, Chloroquine as a positive control for flux blockage).
-
Fluorescence microscope with appropriate filter sets for EGFP and mCherry, or a flow cytometer.
-
Image analysis software (e.g., ImageJ/Fiji) or flow cytometry analysis software.
Procedure:
-
Cell Seeding: Plate the stable HeLa-mCherry-EGFP-LC3 cells onto glass-bottom dishes. Allow them to adhere and grow to 50-60% confluency.
-
Treatment: Treat the cells with this compound (e.g., 75 µM) or controls for the desired time (e.g., 24 hours).
-
Imaging (Microscopy):
-
Wash cells with PBS.
-
Add fresh culture medium or mounting medium.
-
Acquire images using a fluorescence microscope. Capture images in the green (EGFP) and red (mCherry) channels, as well as a merged image.
-
Ensure imaging parameters (exposure time, gain) are kept constant across all samples.
-
-
Analysis (Microscopy):
-
Count the number of yellow (EGFP-positive and mCherry-positive) puncta and red-only (mCherry-positive, EGFP-negative) puncta per cell for at least 50 cells per condition.
-
Interpretation: An increase in the number of both yellow and red puncta suggests autophagy induction. A significant increase in the ratio of red puncta to yellow puncta indicates enhanced autophagic flux. An accumulation of yellow puncta (as seen with Chloroquine) indicates a blockage in autophagosome-lysosome fusion.
-
-
Analysis (Flow Cytometry):
-
Harvest cells by trypsinization, wash with PBS, and resuspend in flow cytometry buffer.
-
Analyze the cells on a flow cytometer capable of detecting EGFP and mCherry fluorescence.
-
Gate on single, live cells.
-
Measure the intensity of green and red fluorescence for each cell.
-
Interpretation: Autophagic flux can be quantified by the ratio of red to green fluorescence intensity.[10] An increase in this ratio in the this compound-treated population compared to the control indicates an increase in autophagic flux.
-
Troubleshooting
-
Weak LC3-II Signal: Ensure use of a fresh lysis buffer with protease inhibitors, as LC3 can be labile. Use PVDF membranes and consider running a higher percentage gel for better resolution of the small LC3 proteins.[8]
-
No Puncta Formation: Confirm that the cells are healthy and not over-confluent. Verify the activity of this compound. Use a known autophagy inducer like starvation (EBSS medium) or Torin 1 as a positive control.
-
High Background Fluorescence: Ensure proper washing steps. If using transient transfection, optimize the amount of plasmid DNA to avoid overexpression artifacts which can lead to protein aggregation.
By following these protocols and understanding the mechanism of action, researchers can effectively use this compound as a tool to study the induction and regulation of autophagy in HeLa cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing the Effect of UBCS039 on Histone H3 Deacetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBCS039 is a synthetic, specific activator of Sirtuin 6 (SIRT6), a member of the NAD+-dependent class III histone deacetylase (HDAC) family.[1][2] SIRT6 plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation, primarily through the deacetylation of histones and other proteins.[3][4] Notably, SIRT6 targets histone H3 at specific lysine (B10760008) residues, such as lysine 9 (H3K9) and lysine 56 (H3K56), leading to the modulation of gene expression.[5][6] The activation of SIRT6 by compounds like this compound presents a promising therapeutic strategy for various diseases, including cancer.[2][6]
These application notes provide detailed protocols for assessing the effect of this compound on histone H3 deacetylation in a cellular context. The described methods include Western blotting for the qualitative and semi-quantitative analysis of histone acetylation and a colorimetric ELISA-based assay for quantitative measurement.
Signaling Pathway of SIRT6-Mediated Histone H3 Deacetylation
The following diagram illustrates the mechanism by which this compound activates SIRT6, leading to the deacetylation of histone H3.
Caption: Mechanism of this compound-mediated SIRT6 activation and subsequent histone H3 deacetylation.
Data Presentation
The following tables summarize the known quantitative effects of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Sirtuin 6 (SIRT6) | [7] |
| Bioactivity | Activator | [7] |
| EC₅₀ | 38 µM | [7] |
Table 2: Cellular Effects of this compound on Histone H3 Deacetylation
| Cell Line | Concentration | Treatment Duration | Effect on Histone H3 Acetylation | Reference |
| Human H1299 (non-small cell lung cancer) | 75 µM | 48 and 72 hours | Induced deacetylation of SIRT6-targeted histone H3 sites (H3K9 and H3K56). | [6][7] |
| RAW264.7 (macrophages) | Up to 40 µM | 24 hours | Increased SIRT6 protein levels in a dose-dependent manner. | [3] |
Experimental Protocols
Experimental Workflow Overview
The general workflow for assessing the impact of this compound on histone H3 deacetylation is depicted below.
Caption: General workflow for analyzing this compound's effect on histone H3 deacetylation.
Protocol 1: Analysis of Histone H3 Acetylation by Western Blotting
This protocol describes a semi-quantitative method to assess changes in histone H3 acetylation levels upon treatment with this compound.
Materials:
-
Cell culture reagents (media, FBS, antibiotics)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Acid extraction buffer
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetyl-Histone H3 (specific for target lysine, e.g., H3K9ac, H3K56ac)
-
Anti-Histone H3 (for loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10, 20, 40, 75 µM) or a vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours). A non-toxic concentration should be determined beforehand for the specific cell line.[3]
-
-
Histone Extraction:
-
Wash cells with ice-cold PBS and harvest by scraping or trypsinization.
-
Pellet the cells by centrifugation.
-
Perform histone extraction using a standard acid extraction protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA assay or similar method.
-
-
Western Blotting:
-
Normalize histone extracts to equal protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the acetylated H3 band to the total H3 band for each sample.
-
Compare the normalized values of this compound-treated samples to the vehicle control to determine the relative change in histone H3 acetylation.
-
Protocol 2: Quantitative Analysis of Global Histone H3 Acetylation using an ELISA-based Assay
This protocol provides a quantitative method to measure global histone H3 acetylation levels using a commercially available colorimetric assay kit.
Materials:
-
Commercially available global histone H3 acetylation assay kit (e.g., EpiQuik™ Global Histone H3 Acetylation Assay Kit or similar).
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as described in Protocol 1 for cell seeding and treatment with this compound.
-
-
Histone Extraction:
-
Harvest cells and extract histones according to the instructions provided in the assay kit manual.
-
-
Assay Procedure:
-
Follow the manufacturer's protocol for the ELISA-based assay. This typically involves:
-
Binding of histone extracts to the antibody-coated microplate wells.
-
Incubation with a detection antibody that recognizes acetylated histone H3.
-
Addition of a developing solution to produce a colorimetric signal.
-
Stopping the reaction with a stop solution.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.
-
Generate a standard curve using the provided acetylated histone standards.
-
Calculate the concentration of acetylated histone H3 in each sample based on the standard curve.
-
Normalize the amount of acetylated histone H3 to the total amount of protein in the extract.
-
Compare the normalized values of this compound-treated samples to the vehicle control to quantify the change in global histone H3 acetylation.
-
Conclusion
The provided protocols offer robust methods for investigating the effects of the SIRT6 activator this compound on histone H3 deacetylation. The choice between Western blotting and an ELISA-based assay will depend on the specific research question, with Western blotting providing information on specific lysine residues and the ELISA assay offering a quantitative measure of global acetylation. These tools are valuable for researchers in the fields of epigenetics, cancer biology, and drug development who are interested in modulating sirtuin activity.
References
- 1. researchgate.net [researchgate.net]
- 2. SIRT6 histone deacetylase functions as a potential oncogene in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SIRT6 links histone H3 lysine 9 deacetylation to control of NF-κB dependent gene expression and organismal lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for UBCS039 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBCS039 is a first-in-class synthetic activator of Sirtuin 6 (SIRT6), a critical enzyme involved in regulating genome stability, metabolism, and inflammation. As a specific SIRT6 activator, this compound has garnered significant interest for its potential therapeutic applications in a range of diseases, including cancer and inflammatory conditions. These application notes provide a comprehensive overview of the in vivo dosage, administration, and relevant protocols for utilizing this compound in preclinical research.
Mechanism of Action
This compound functions by specifically binding to and activating SIRT6, a NAD+-dependent deacetylase. This activation enhances the deacetylation of SIRT6's target proteins, including histone H3 at lysine (B10760008) 9 (H3K9) and lysine 56 (H3K56). The downstream effects of SIRT6 activation by this compound include the induction of autophagy, modulation of key signaling pathways such as the NF-κB and AMPK-ULK1-mTOR pathways, and anti-inflammatory effects.
Data Presentation
The following tables summarize the available quantitative data for the in vivo administration and effects of this compound.
Table 1: In Vivo Dosage and Administration of this compound
| Animal Model | Dosage | Administration Route | Vehicle/Formulation | Study Context |
| Mice | 50 mg/kg | Intraperitoneal (i.p.) injection | Not specified in detail, administered 2 hours before insult. | Acute Liver Failure Model[1] |
| Mice | 20 mg/kg | Intraperitoneal (i.p.) injection | Not specified | Not specified |
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Animal Model | Dosage | Biomarker | Effect |
| Mice | 50 mg/kg | Serum ALT | Decreased levels in a model of acute liver failure[1] |
| Mice | 50 mg/kg | Serum AST | Decreased levels in a model of acute liver failure[1] |
| Mice | 50 mg/kg | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Reduced serum levels[1] |
| Mice | 20 mg/kg | Pro-inflammatory Cytokines (IL-1β and TNF-α) | Reduction of 55-62%[2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Autophagy Induction
This compound activates SIRT6, which in turn modulates the AMPK-ULK1-mTOR signaling cascade to induce autophagy.
Signaling Pathway of this compound-Mediated Anti-Inflammatory Effect
This compound's activation of SIRT6 leads to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical animal model.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol is suitable for achieving a clear solution for intraperitoneal injection.
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing volume and concentration.
-
In a sterile vial, add the required volume of the this compound DMSO stock solution.
-
Sequentially add the following solvents, ensuring the solution is clear after each addition:
-
40% PEG300 (by final volume)
-
5% Tween-80 (by final volume)
-
45% Saline (by final volume)
-
-
Vortex the solution thoroughly to ensure homogeneity.
-
It is recommended to prepare this working solution fresh on the day of use.
In Vivo Administration Protocol (Exemplified for a Mouse Model of Acute Liver Failure)
This protocol is based on the study by Jiao et al. (2022).[1]
Animal Model:
-
Male C57BL/6 mice (6-8 weeks old)
Experimental Groups:
-
Control Group: Administered with the vehicle solution.
-
Disease Model Group: Administered with the disease-inducing agent (e.g., thioacetamide) and vehicle.
-
This compound Treatment Group: Administered with the disease-inducing agent and this compound.
Procedure:
-
Acclimate animals for at least one week before the experiment.
-
Prepare the this compound formulation as described above to a final concentration suitable for delivering 50 mg/kg in a reasonable injection volume (e.g., 100-200 µL).
-
Administer this compound (50 mg/kg) or vehicle via intraperitoneal injection 2 hours prior to the induction of acute liver failure (e.g., by thioacetamide (B46855) administration).
-
Monitor the animals for signs of distress and disease progression.
-
At the designated endpoint (e.g., 24 hours post-insult), collect blood and tissue samples for pharmacodynamic analysis (e.g., serum ALT/AST levels, cytokine measurements, histological analysis).
Conclusion
This compound is a valuable tool for investigating the in vivo roles of SIRT6. The provided data and protocols offer a foundation for designing and executing preclinical studies to explore the therapeutic potential of this SIRT6 activator. Researchers should optimize dosage and administration strategies based on their specific animal models and experimental goals.
References
Methodological Considerations for Investigating UBCS039 in Kidney Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
UBCS039 is a synthetic, specific small-molecule activator of Sirtuin 6 (SIRT6)[1]. SIRT6, an NAD+-dependent deacetylase, is a critical regulator of various cellular processes, including DNA repair, inflammation, and metabolism[2]. Emerging evidence strongly implicates SIRT6 in the pathophysiology of various kidney diseases, including acute kidney injury (AKI), diabetic nephropathy (DN), and renal fibrosis[2][3][4]. Its protective roles are attributed to its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and fibrosis[2][3]. Given the therapeutic potential of activating SIRT6, this compound presents a valuable pharmacological tool for investigating the role of SIRT6 in kidney disease and for the preclinical assessment of SIRT6 activation as a therapeutic strategy.
Mechanism of Action and Rationale for Use in Kidney Disease
SIRT6 is predominantly a nuclear protein that deacetylates histone and non-histone proteins, thereby regulating gene expression and the activity of various signaling molecules[4][5]. In the context of kidney disease, SIRT6 has been shown to exert its protective effects through the modulation of several key signaling pathways:
-
NF-κB Signaling: SIRT6 can deacetylate and inhibit the activity of the p65 subunit of NF-κB, a master regulator of inflammation. By suppressing NF-κB signaling, SIRT6 can attenuate the inflammatory response that contributes to kidney damage in conditions like AKI and DN[3].
-
Nrf2/HO-1 Pathway: SIRT6 is a positive regulator of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative injury in the kidney[3][6].
-
TGF-β/Smad Signaling: The TGF-β/Smad pathway is a central driver of renal fibrosis. SIRT6 can inhibit this pathway by deacetylating Smad3, preventing its nuclear accumulation and transcriptional activity, thereby reducing the expression of pro-fibrotic genes[5].
-
Wnt/β-catenin Signaling: Aberrant activation of the Wnt/β-catenin pathway is implicated in renal fibrosis. SIRT6 can epigenetically silence β-catenin target genes by deacetylating histone H3K56, thus counteracting fibrotic processes[7].
-
Notch Signaling: In diabetic nephropathy, SIRT6 has been shown to inhibit the Notch signaling pathway in podocytes, which can ameliorate podocyte injury and reduce proteinuria[8][9].
The activation of these pathways by this compound-mediated SIRT6 stimulation forms the basis for its investigation as a potential therapeutic agent in various forms of kidney disease.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the proposed experimental protocols.
Table 1: In Vitro Experimental Parameters
| Parameter | Cell Line | This compound Concentration | Treatment Duration | Key Readouts |
| SIRT6 Activation | Human Kidney 2 (HK-2) cells, Podocytes, Mesangial cells | 10-100 µM | 24-48 hours | SIRT6 activity assay, Western blot for SIRT6 downstream targets (e.g., acetylated H3K9) |
| Anti-inflammatory Effects | HK-2 cells, Macrophages | 10-100 µM | 24-48 hours | Western blot (p-p65, IκBα), ELISA (TNF-α, IL-6) |
| Antioxidant Effects | HK-2 cells, Podocytes | 10-100 µM | 24-48 hours | Western blot (Nrf2, HO-1), Measurement of ROS levels |
| Anti-fibrotic Effects | HK-2 cells, Renal fibroblasts | 10-100 µM | 48-72 hours | Western blot (α-SMA, Collagen I), qPCR (fibronectin, TGF-β1) |
Table 2: In Vivo Experimental Parameters
| Parameter | Animal Model | This compound Dosage | Administration Route | Treatment Duration | Key Readouts |
| Diabetic Nephropathy | Streptozotocin (STZ)-induced diabetic mice | 10-50 mg/kg/day | Oral gavage or intraperitoneal injection | 8-12 weeks | Blood glucose, urinary albumin-to-creatinine ratio (ACR), kidney histology (PAS staining), immunohistochemistry (nephrin, podocin) |
| Renal Fibrosis | Unilateral Ureteral Obstruction (UUO) | 10-50 mg/kg/day | Oral gavage or intraperitoneal injection | 7-14 days | Kidney histology (Masson's trichrome, Sirius red staining), immunohistochemistry (α-SMA, Collagen I), Western blot (p-Smad3) |
| Acute Kidney Injury | Ischemia-Reperfusion Injury (IRI) or Cisplatin-induced AKI | 10-50 mg/kg/day | Oral gavage or intraperitoneal injection | 1-3 days (prophylactic or therapeutic) | Serum creatinine (B1669602), blood urea (B33335) nitrogen (BUN), kidney histology (H&E staining), TUNEL assay for apoptosis |
Experimental Protocols
In Vitro Protocol: Assessment of this compound in Renal Cells
This protocol outlines the methodology for evaluating the efficacy of this compound in cultured renal cells.
1. Cell Culture and Treatment:
-
Culture human kidney proximal tubular epithelial cells (HK-2), podocytes, or mesangial cells in their respective recommended media.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).
-
Once cells reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) or vehicle control (DMSO) for the desired duration (24-72 hours).
-
For disease-specific models, co-treat cells with an injurious stimulus such as high glucose (30 mM) for diabetic nephropathy, TGF-β1 (5 ng/mL) for fibrosis, or LPS (1 µg/mL) for inflammation.
2. SIRT6 Activity Assay:
-
Following treatment, lyse the cells and measure SIRT6 activity using a commercially available fluorometric assay kit, following the manufacturer's instructions[10][11]. The assay typically measures the deacetylation of a fluorogenic-labeled peptide substrate.
3. Western Blot Analysis:
-
Prepare total protein lysates from the treated cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against SIRT6, acetylated-H3K9, p-p65, total p65, Nrf2, HO-1, α-SMA, Collagen I, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Quantify band intensities using densitometry software.
4. Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from treated cells and reverse-transcribe it into cDNA.
-
Perform qPCR using SYBR Green chemistry with primers for genes of interest (e.g., TNF, IL6, FN1, COL1A1).
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or ACTB).
In Vivo Protocol 1: Streptozotocin (STZ)-Induced Diabetic Nephropathy
This model is used to investigate the effects of this compound on the development and progression of diabetic kidney disease.
1. Animal Model Induction:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Induce diabetes by multiple low-dose intraperitoneal injections of STZ (50 mg/kg in citrate (B86180) buffer, pH 4.5) for 5 consecutive days[12][13].
-
Monitor blood glucose levels 1 week after the final injection; mice with blood glucose >250 mg/dL are considered diabetic.
2. This compound Administration:
-
Randomly divide diabetic mice into treatment and vehicle control groups.
-
Administer this compound (10-50 mg/kg/day) or vehicle via oral gavage or intraperitoneal injection for 8-12 weeks.
3. Assessment of Renal Function and Injury:
-
Metabolic Cage Analysis: At regular intervals, place mice in metabolic cages to collect 24-hour urine samples for the measurement of urinary albumin and creatinine to determine the albumin-to-creatinine ratio (ACR).
-
Blood Analysis: At the end of the study, collect blood samples to measure blood urea nitrogen (BUN) and serum creatinine.
-
Histological Analysis: Perfuse and harvest the kidneys. Fix one kidney in 4% paraformaldehyde for paraffin (B1166041) embedding. Stain kidney sections with Periodic acid-Schiff (PAS) to assess glomerular mesangial expansion and with Masson's trichrome to evaluate fibrosis.
-
Immunohistochemistry/Immunofluorescence: Stain kidney sections for podocyte markers (nephrin, podocin) and fibrotic markers (α-SMA, Collagen I).
-
Molecular Analysis: Snap-freeze the other kidney in liquid nitrogen for protein and RNA extraction to perform Western blotting and qPCR for markers of inflammation, oxidative stress, and fibrosis.
In Vivo Protocol 2: Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis
The UUO model is a rapid and robust method to study tubulointerstitial fibrosis.
1. Surgical Procedure:
-
Anesthetize male C57BL/6 mice (8-10 weeks old).
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points with 4-0 silk suture.
-
In sham-operated control animals, expose the ureter but do not ligate it.
-
Close the incision in layers.
2. This compound Administration:
-
Randomly divide UUO mice into treatment and vehicle control groups.
-
Administer this compound (10-50 mg/kg/day) or vehicle starting from the day of surgery for 7 to 14 days.
3. Assessment of Renal Fibrosis:
-
Histological Analysis: Harvest the obstructed kidneys at the end of the experiment. Fix in 4% paraformaldehyde and embed in paraffin. Stain kidney sections with Masson's trichrome or Sirius red to visualize and quantify collagen deposition.
-
Immunohistochemistry: Stain kidney sections for α-SMA and Collagen I to assess myofibroblast accumulation and extracellular matrix deposition.
-
Western Blot Analysis: Prepare protein lysates from kidney tissue to analyze the expression of p-Smad3, total Smad3, α-SMA, and Collagen I.
-
qPCR Analysis: Isolate RNA from kidney tissue to measure the mRNA levels of pro-fibrotic genes such as Tgfb1, Col1a1, and Acta2.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Roles of SIRT6 in kidney disease: a novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of SIRT6 in kidney disease: a novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin Family and Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuins in kidney diseases: potential mechanism and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The deacetylase sirtuin 6 protects against kidney fibrosis by epigenetically blocking β-catenin target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIRT6’s function in controlling the metabolism of lipids and glucose in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friend or foe? The role of SIRT6 on macrophage polarized to M2 subtype in acute kidney injury to chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. ovid.com [ovid.com]
- 13. mdpi.com [mdpi.com]
Application of UBCS039 in Arterial Thrombosis Research: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arterial thrombosis, the formation of a blood clot within an artery, is a primary cause of major adverse cardiovascular events, including myocardial infarction and ischemic stroke. Platelet activation and aggregation are critical processes in the initiation and propagation of arterial thrombi. Emerging research has identified Sirtuin 6 (SIRT6), an NAD⁺-dependent enzyme, as a key regulator of platelet function. UBCS039, a specific agonist of SIRT6, has demonstrated significant protective effects against platelet activation and arterial thrombosis, offering a promising new avenue for therapeutic intervention.[1][2]
These application notes provide a comprehensive overview of the use of this compound in arterial thrombosis research. Detailed protocols for key in vitro and in vivo experiments are presented, along with a summary of quantitative data from relevant studies and visualizations of the associated signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-thrombotic effects by activating SIRT6 in platelets. This activation initiates a signaling cascade that negatively regulates platelet activation and thrombus formation. Mechanistically, SIRT6 activation by this compound has been shown to inhibit the secretion of proprotein convertase subtilisin/kexin type 9 (PCSK9) from platelets.[1][2] The subsequent reduction in PCSK9 leads to the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway, a key driver of platelet activation.[1][2]
References
Application Notes and Protocols: UBCS039 as a Tool to Study SIRT6 Function in Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) is a NAD+-dependent deacetylase that plays a critical role in various cellular processes, including DNA repair, genome stability, and metabolism.[1][2] Emerging evidence highlights the neuroprotective functions of SIRT6, linking its activity to the mitigation of pathways implicated in age-related neurodegenerative diseases.[1][3] SIRT6 levels have been found to be decreased in patients with Alzheimer's disease.[1] The enzyme is involved in regulating the stability of the Tau protein, and a lack of SIRT6 is associated with increased levels of hyperphosphorylated Tau, a key pathological marker in several neurodegenerative disorders.[1][4] Furthermore, SIRT6 exerts anti-inflammatory effects by inhibiting NF-κB signaling, a pathway often chronically activated in neuroinflammatory conditions associated with neurodegeneration.[3][5]
UBCS039 is the first-in-class synthetic, specific activator of SIRT6, with a reported EC50 of 38 μM.[6][7] It functions by inducing the deacetylation of SIRT6 targets, such as histone H3 at lysine (B10760008) 9 (H3K9) and lysine 56 (H3K56).[8][9] By pharmacologically activating SIRT6, this compound provides a powerful tool to investigate the therapeutic potential of targeting this sirtuin in the context of neurodegeneration. These application notes provide detailed protocols for utilizing this compound to explore SIRT6's role in key pathological processes of neurodegenerative diseases, including neuroinflammation, oxidative stress, and autophagy.
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data from in vitro and in vivo studies, providing a reference for experimental design.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| H1299 (Human NSCLC) | 75 µM | 48 - 72 hours | Induced deacetylation of histone H3K9 and H3K56. | [7][9] |
| HeLa (Human Cervical Cancer) | 100 µM | 24 hours | Induced autophagy and ROS accumulation. | [6][10] |
| RAW264.7 (Mouse Macrophage) | 20 - 40 µM | 24 hours | Increased SIRT6 protein levels; 40 µM was the maximum non-toxic dose. | [11] |
| RAW264.7 (LPS-stimulated) | 40 µM | 2 hours (pretreatment) | Downregulated activation of the NF-κB pathway and inflammatory cytokines. | [11] |
| iSLK-RGB and THP-1 | 80 µM | 24 hours | Enhanced the expression of SIRT6. | [7] |
Table 2: In Vivo Administration and Effects of this compound
| Animal Model | Dosage | Administration Route | Effect | Reference |
| Thioacetamide-induced Acute Liver Failure Mice | 50 mg/kg | Intraperitoneal injection | Ameliorated liver damage, reduced inflammatory responses and oxidative stress. | [11] |
Signaling Pathways and Experimental Workflows
Application Notes
Investigating SIRT6's Role in Neuroinflammation
Neuroinflammation, often mediated by activated microglia and astrocytes, is a key component of neurodegenerative diseases.[12][13] SIRT6 is a known negative regulator of the NF-κB signaling pathway, a central hub for inflammatory responses.[5][11] this compound can be used to probe the anti-inflammatory function of SIRT6 activation.
-
Cell Models: Use microglial (e.g., BV-2, RAW264.7) or astrocyte cell lines. Induce an inflammatory response using lipopolysaccharide (LPS).
-
Experimental Approach: Pre-treat cells with a non-toxic concentration of this compound (e.g., 40 µM for RAW264.7 cells) for 2 hours before stimulation with LPS.[11]
-
Endpoints: Measure the activation of the NF-κB pathway by assessing the phosphorylation of p65 via Western blot.[11] Quantify the expression and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using qPCR, ELISA, or Western blot.[11] Successful SIRT6 activation by this compound is expected to suppress the LPS-induced inflammatory response.[11]
Analyzing SIRT6-Mediated Protection Against Oxidative Stress
Oxidative stress is a critical factor in neuronal damage and death in neurodegenerative conditions.[11] SIRT6 activation has been shown to alleviate oxidative stress, in part by regulating the Nrf2/HO-1 pathway.[11][14]
-
Cell Models: Use neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons. Induce oxidative stress with agents like hydrogen peroxide (H₂O₂), rotenone, or 6-hydroxydopamine (6-OHDA), which are relevant to models of Parkinson's disease.[15]
-
Experimental Approach: Treat cells with this compound concurrently with or prior to the oxidative stressor.
-
Endpoints: Measure intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.[11] Assess the expression of antioxidant proteins Nrf2 and HO-1 by Western blot to determine if this compound enhances the cellular antioxidant response via SIRT6.[11] Cell viability can be measured using CCK-8 or MTT assays to quantify the protective effect.
Studying SIRT6-Dependent Autophagy
Autophagy is a cellular recycling process that clears damaged organelles and aggregated proteins. Its dysfunction is implicated in many neurodegenerative diseases characterized by toxic protein accumulation (e.g., amyloid-β, tau, α-synuclein).[8][10] this compound induces autophagy through a SIRT6-dependent mechanism involving the AMPK-ULK1-mTOR signaling pathway.[8][10]
-
Cell Models: Utilize neuronal cell lines that can model protein aggregation, such as cells overexpressing mutant huntingtin (HTT) or amyloid precursor protein (APP).
-
Experimental Approach: Treat cells with this compound (e.g., 75-100 µM) for 24-72 hours.[6][7]
-
Endpoints: Monitor the conversion of LC3-I to its lipidated form, LC3-II, by Western blot, which is a hallmark of autophagosome formation.[8] Visualize and quantify the formation of autophagosomes by observing GFP-LC3 puncta using fluorescence microscopy.[8] Analyze the activation of the AMPK pathway by checking for phosphorylation of AMPK and its downstream targets.[10]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (CCK-8 Assay)
This protocol is crucial to identify the maximum non-toxic dose of this compound for your specific cell line, as high concentrations can be cytotoxic.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.[11]
-
Treatment: Prepare serial dilutions of this compound (e.g., 0, 10, 20, 40, 50, 100, 200 µM) in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[11]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[11]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[11]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control (0 µM). Select the highest concentration that results in >90% cell viability for subsequent experiments.[11]
Protocol 2: Western Blot for SIRT6 Target Engagement and Downstream Signaling
This protocol can be used to verify that this compound is activating SIRT6 (by observing deacetylation of its targets) and to measure its effects on signaling pathways like NF-κB.
-
Cell Lysis: After treating cells with this compound as per the experimental design, wash them with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 10% or 12% SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against targets of interest (e.g., Acetyl-Histone H3 (Lys9), p-NF-κB p65, NF-κB p65, LC3B, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16] Quantify band intensity using software like ImageJ.
Protocol 3: Measurement of Intracellular ROS
This protocol allows for the quantification of oxidative stress in cells treated with this compound.
-
Cell Culture and Treatment: Seed cells in a 6-well plate or on glass coverslips. Treat with this compound and/or an oxidative stressor according to the experimental design.
-
DCFH-DA Staining: After treatment, remove the culture medium and wash the cells three times with serum-free medium.[11]
-
Incubation: Add medium containing 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) and incubate for 30 minutes at 37°C.[11]
-
Washing: Wash the cells three times with serum-free medium to remove excess probe.[11]
-
Imaging and Analysis: Immediately visualize the cells under a fluorescence microscope. The fluorescence intensity, which is proportional to the amount of intracellular ROS, can be quantified using appropriate software.
Protocol 4: In Vivo Administration of this compound
This protocol provides a general guideline for using this compound in mouse models of neurodegeneration. Note: All animal procedures must be approved by the institution's animal care and use committee.
-
Compound Preparation: For intraperitoneal (i.p.) injection, this compound can be prepared in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[6][7] For a 50 mg/kg dose in a 25g mouse, you would inject 1.25 mg of this compound.
-
Administration: Administer this compound via i.p. injection at the desired dosage (e.g., 50 mg/kg).[11] The frequency and duration of treatment will depend on the specific disease model and experimental goals. In acute models, a single dose administered 2 hours before the insult may be sufficient.[11]
-
Behavioral and Pathological Assessment: Following the treatment period, assess behavioral outcomes relevant to the disease model (e.g., memory tests for Alzheimer's models, motor tests for Parkinson's models).
-
Tissue Collection and Analysis: At the end of the study, perfuse the animals and collect brain tissue for downstream analysis, such as Western blotting, immunohistochemistry (to assess neuronal loss, protein aggregation, or gliosis), and measurement of inflammatory markers.
References
- 1. Sirtuins and Neurodegeneration [jneurology.com]
- 2. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sirtuins in neurodegenerative diseases: an update on potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levels of SIRT6 Linked to Neurodegenerative Disease - BioResearch - Labmedica.com [labmedica.com]
- 5. SIRT6 inhibition delays peripheral nerve recovery by suppressing migration, phagocytosis and M2-polarization of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Sirtuins as Potential Therapeutic Targets for Mitigating Neuroinflammation Associated With Alzheimer’s Disease [frontiersin.org]
- 13. Sirtuins as Potential Therapeutic Targets for Mitigating Neuroinflammation Associated With Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemically Induced Models of Parkinson’s Disease: History and Perspectives for the Involvement of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for UBCS039 in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, represent a growing global health crisis. A key regulator of metabolic homeostasis is Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase. UBCS039 is a novel, synthetic, and selective small molecule activator of SIRT6, demonstrating significant therapeutic potential in preclinical models of metabolic disease.[1][2] These application notes provide a comprehensive guide for researchers utilizing this compound to investigate metabolic disease pathways, offering detailed experimental protocols and data presentation guidelines.
This compound exerts its effects primarily through the activation of SIRT6, which in turn deacetylates and modulates the activity of key transcription factors involved in lipid metabolism and inflammation.[1][3] Notably, this compound has been shown to suppress hepatic lipogenesis by inhibiting the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein 1 (SREBF1) pathway.[1][3] Furthermore, it mitigates inflammation by downregulating the Nuclear Factor-kappa B (NF-κB) signaling cascade.[4][5] These mechanisms collectively contribute to the amelioration of hepatic steatosis and inflammation, highlighting this compound as a promising tool for metabolic disease research and drug development.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of this compound in models of metabolic disease.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment/Model | This compound Concentration | Outcome | Quantitative Result | Reference |
| RAW264.7 Macrophages | LPS-induced inflammation | 40 µM | Inhibition of NF-κB pathway | Significant downregulation of p-P65 and inflammatory cytokines (IL-1β, TNF-α) | [4] |
| Hepatocytes | LXR agonist-induced lipogenesis | Pretreatment | Suppression of LXR and SREBF1 expression | Significant reduction in LXR and SREBF1 mRNA and protein levels | [2] |
| LO2 Cells | Thioacetamide (TAA)-induced oxidative stress | 40 µM | Attenuation of oxidative stress | Significant increase in Nrf2 and HO-1 protein expression | [4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Liver Failure
| Animal Model | Treatment Protocol | Key Biomarkers | Results in this compound-treated group vs. Model Group | Reference |
| C57BL/6 Mice | Thioacetamide (TAA)-induced acute liver failure; this compound (50 mg/kg, i.p.) 2h before TAA | Serum ALT and AST | Significantly decreased | [4] |
| Serum TNF-α, IL-6, IL-1β | Significantly decreased | [4] | ||
| Hepatic p-P65 and p-IκBα | Significantly decreased | [4] | ||
| Hepatic Nrf2 and HO-1 | Significantly increased | [4] | ||
| Survival Rate (at 24h) | 90% vs. 60% | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its investigation.
Caption: Mechanism of this compound in ameliorating metabolic disease.
Caption: General experimental workflow for this compound research.
Experimental Protocols
In Vitro Model of Hepatic Steatosis and Inflammation
Objective: To assess the effect of this compound on lipid accumulation and inflammatory responses in hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2, AML12) or primary hepatocytes
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Lipogenic agent (e.g., oleic acid, palmitic acid)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS))
-
Phosphate-buffered saline (PBS)
-
Reagents for Oil Red O staining, Western blotting, qRT-PCR, and ELISA
Protocol:
-
Cell Seeding: Seed hepatocytes in appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for viability assays).
-
Induction of Steatosis/Inflammation: Once cells reach 70-80% confluency, treat with a lipogenic agent (e.g., 0.5 mM oleic acid) or an inflammatory stimulus (e.g., 1 µg/mL LPS) for 24 hours.
-
This compound Treatment: Pre-treat or co-treat cells with varying concentrations of this compound (e.g., 10, 20, 40 µM). Include a vehicle control (DMSO).
-
Sample Collection: After the desired incubation period (e.g., 24-48 hours), collect cell culture supernatants for cytokine analysis (ELISA) and lyse the cells for protein (Western blot) and RNA (qRT-PCR) extraction. For lipid accumulation assessment, proceed with Oil Red O staining.
In Vivo Mouse Model of NAFLD
Objective: To evaluate the therapeutic efficacy of this compound in a diet-induced model of NAFLD.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
This compound
-
Vehicle control (e.g., corn oil)
-
Equipment for intraperitoneal (i.p.) or oral gavage administration
-
Materials for blood and tissue collection and analysis
Protocol:
-
Induction of NAFLD: Feed mice an HFD for a specified period (e.g., 8-16 weeks) to induce obesity and hepatic steatosis.
-
This compound Administration: Administer this compound (e.g., 50 mg/kg body weight) daily via i.p. injection or oral gavage for the last few weeks of the HFD feeding.[4] A control group should receive the vehicle.
-
Monitoring: Monitor body weight, food intake, and relevant physiological parameters throughout the study.
-
Sample Collection: At the end of the treatment period, collect blood samples for serum analysis (e.g., ALT, AST, lipids, cytokines) and euthanize the mice to collect liver tissue.
-
Tissue Analysis: A portion of the liver can be fixed for histology (H&E and Oil Red O staining), while other portions can be snap-frozen for protein and RNA analysis.
Western Blot Analysis
Objective: To quantify the protein expression of key targets in the SIRT6, LXR-SREBF1, and NF-κB pathways.
Protocol:
-
Protein Extraction: Lyse cells or homogenized liver tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-SIRT6, anti-LXR, anti-SREBF1, anti-p-p65, anti-p65, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ, normalizing to a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the mRNA expression of lipogenic and inflammatory genes.
Protocol:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from cells or tissues using a suitable kit and synthesize cDNA.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for targets such as SREBF1, FASN, SCD1, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
ELISA for Cytokine Measurement
Objective: To quantify the concentration of pro-inflammatory cytokines in cell culture supernatants or mouse serum.
Protocol:
-
Sample Preparation: Collect cell culture supernatants or serum from blood samples.
-
ELISA: Use commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.[6][7]
-
Data Analysis: Generate a standard curve and determine the cytokine concentrations in the samples.
Oil Red O Staining for Lipid Accumulation
Objective: To visualize and quantify lipid droplets in hepatocytes or liver sections.
Protocol:
-
Fixation: Fix cells or frozen liver sections with 10% formalin.
-
Staining: Wash with PBS and then with 60% isopropanol (B130326). Stain with a freshly prepared Oil Red O working solution for 15-20 minutes.[1][8]
-
Counterstaining: Wash with 60% isopropanol and then water. Counterstain the nuclei with hematoxylin.
-
Imaging and Quantification: Visualize under a microscope. Lipid droplets will appear red. The stained area can be quantified using image analysis software.
Immunofluorescence Staining
Objective: To visualize the localization of specific proteins in liver tissue.
Protocol:
-
Tissue Preparation: Use paraffin-embedded or frozen liver sections.
-
Antigen Retrieval: If necessary, perform antigen retrieval using a citrate-based buffer.[9]
-
Blocking and Permeabilization: Block with a solution containing serum and permeabilize with Triton X-100.
-
Antibody Incubation: Incubate with primary antibodies (e.g., anti-F4/80 for macrophages, anti-SIRT6) overnight at 4°C.
-
Secondary Antibody and Mounting: Wash and incubate with fluorescently labeled secondary antibodies. Counterstain nuclei with DAPI and mount with an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
References
- 1. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 2. Sirtuin 6 activator this compound ameliorates hepatic lipogenesis through liver X receptor deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arigobio.com [arigobio.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for UBCS039, a SIRT6 Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBCS039 is a synthetic, cell-permeable small molecule that acts as the first-in-class specific activator of Sirtuin 6 (SIRT6).[1][2] SIRT6 is an NAD+-dependent deacylase that plays a crucial role in various cellular processes, including DNA repair, genome stability, and metabolism.[3][4] Pharmacological activation of SIRT6 by this compound has been shown to induce autophagy in human cancer cells, making it a valuable tool for research in oncology, neurodegenerative diseases, and aging.[1][3][5] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in a range of experimental settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference. This information is critical for accurate stock solution preparation and experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₃N₃ | [6] |
| Molecular Weight | 247.29 g/mol | [7] |
| CAS Number | 358721-70-7 | [6][7] |
| Appearance | Solid | [6] |
| Purity | ≥98% | [6] |
| Solubility | DMSO: ≥10 mg/mL | [6][7] |
| Ethanol: Sparingly soluble (1-10 mg/mL) | [6] | |
| Water: Insoluble | [8] | |
| Storage (Solid) | -20°C for up to 3 years | [7] |
| Storage (In Solvent) | -80°C for up to 1 year; -20°C for up to 1 month | [7][8] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), suitable for subsequent dilution in aqueous media for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature for 15-20 minutes before opening to minimize condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh out 2.47 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 2.47 mg of this compound.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation is observed.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][9]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[7][8]
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol details the dilution of the high-concentration DMSO stock solution to final working concentrations for cell culture experiments. Typical working concentrations of this compound range from 38 µM to 100 µM.[1][8]
Materials:
-
This compound high-concentration stock solution (from Protocol 1)
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): It is recommended to perform serial dilutions to achieve the final desired concentration accurately. For example, to prepare a 100 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of cell culture medium.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the desired working concentration. For instance, add 10 µL of the 1 mM intermediate dilution to 990 µL of cell culture medium to get a final concentration of 10 µM.
-
Mixing and Application: Gently mix the final working solution and immediately add it to the cell cultures. Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of this compound and the experimental workflow for preparing a stock solution.
Caption: this compound activates SIRT6, leading to increased ROS levels, which in turn activates AMPK, ultimately inducing autophagy.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 4. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting UBCS039 Solubility Issues in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with UBCS039 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What is causing this?
A1: This is a common phenomenon known as "antisolvent precipitation." this compound is sparingly soluble in water but highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3] When a concentrated DMSO stock is introduced into an aqueous environment, the abrupt change in solvent polarity causes the compound to crash out of solution. The final concentration of DMSO in your aqueous solution is critical and should typically be kept below 0.1% to maintain cell viability and minimize solvent effects.
Q2: What are the immediate troubleshooting steps if I observe precipitation of this compound?
A2: If you notice precipitation, consider the following immediate actions:
-
Gentle Warming: Briefly warming the solution to 37°C may help redissolve the precipitate. However, avoid prolonged heating, as it could degrade the compound.[4]
-
Sonication: Using a bath sonicator for a short period can help break up aggregates and facilitate dissolution.[4][5]
-
Vortexing: Vigorous vortexing immediately after dilution can aid in dispersing the compound and prevent localized high concentrations that are prone to precipitation.[4]
Q3: How can I prepare a stable stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an organic solvent. Anhydrous, high-purity DMSO is the most common and effective solvent for this compound.[1][2][3][6] Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods.[5] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[5]
Q4: Are there alternative solvents or formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
A4: Yes, for in vivo experiments where direct injection of a DMSO stock is not feasible, co-solvent systems are often employed. These formulations are designed to increase the solubility and stability of hydrophobic compounds in aqueous-based vehicles. Common co-solvents and excipients used for this purpose include PEG300, Tween-80, and SBE-β-CD.[5]
Quantitative Solubility Data
The solubility of this compound in various solvents is summarized in the table below. This data has been compiled from multiple supplier datasheets.
| Solvent | Concentration (m/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥10 mg/mL[2] | ~40.4 mM | May require ultrasonication to fully dissolve.[6] |
| DMSO | 49 mg/mL[1] | ~198.14 mM | Use fresh, moisture-absorbing DMSO for best results.[1] |
| Ethanol | 1-10 mg/mL (sparingly soluble)[2] | 4.04 - 40.4 mM | |
| Water | Insoluble[1] |
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for both in vitro and in vivo applications.
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use a sonicator to ensure the compound is fully dissolved.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[5]
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell Culture Experiments
-
Pre-warm Medium: Warm your cell culture medium or aqueous buffer to 37°C.
-
Dilution: While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution to achieve the final desired concentration. It is crucial to add the DMSO stock to the aqueous solution and not the other way around to facilitate rapid dispersion.
-
Final DMSO Check: Ensure the final concentration of DMSO in the working solution is at a level tolerated by your cell line, typically ≤ 0.1%.
Protocol 3: Preparation of this compound Formulation for In Vivo Administration using Co-solvents
This protocol is adapted from supplier recommendations for preparing a clear solution for in vivo use.[1][5]
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Co-solvent Addition (Example with PEG300 and Tween-80):
-
To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.
-
Add 450 µL of saline to reach a final volume of 1 mL. Mix well.[5]
-
-
Alternative Co-solvent (Example with SBE-β-CD):
-
To 100 µL of the DMSO stock solution (20.8 mg/mL), add 900 µL of a 20% SBE-β-CD solution in saline. Mix thoroughly.[5]
-
-
Use Immediately: It is recommended to prepare these formulations fresh on the day of use.[5]
Visualized Workflows and Pathways
Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart outlining the steps to troubleshoot this compound precipitation in aqueous solutions.
This compound Signaling Pathway: Induction of Autophagy
This compound is a specific activator of Sirtuin 6 (SIRT6).[5][7] Its activation of SIRT6 has been shown to induce autophagy in human tumor cells through the AMP-activated protein kinase (AMPK) signaling pathway.[5][8]
Caption: The signaling cascade initiated by this compound to induce autophagy via SIRT6 and AMPK activation.
This compound Signaling Pathway: Inhibition of NF-κB
This compound has also been shown to inhibit the NF-κB (nuclear factor-kappa B) pathway, which plays a key role in inflammation.[9][10]
Caption: The inhibitory effect of the this compound-SIRT6 axis on the pro-inflammatory NF-κB pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. chemfarms.com [chemfarms.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 9. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirtuin 6 activator this compound ameliorates hepatic lipogenesis through liver X receptor deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UBCS039 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of UBCS039 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the first synthetic and specific activator of Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase.[1][2] It functions by enhancing the deacetylase activity of SIRT6. This activation has been shown to induce autophagy in human tumor cells, a process that can ultimately lead to cell death.[3][4][5] The EC50 for SIRT6 activation by this compound is approximately 38 μM.[1]
Q2: What is a typical concentration range for this compound in cell viability assays?
A2: The optimal concentration of this compound can vary depending on the cell line and the experimental goals. However, published studies have reported effective concentrations ranging from 40 µM to 100 µM.[1][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
Q3: What is the recommended incubation time for this compound treatment?
A3: Incubation times for this compound treatment in cell viability assays typically range from 24 to 72 hours.[1][6] The duration of treatment should be optimized based on the cell line's doubling time and the specific endpoint being measured.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution.[1] For storage, it is recommended to keep the stock solution at -20°C for up to one year or at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (ideally ≤ 0.1%) to avoid solvent toxicity.[7]
Q5: What signaling pathways are affected by this compound?
A5: this compound-mediated activation of SIRT6 has been shown to impact several signaling pathways. The primary pathway leading to autophagy involves the activation of the AMP-activated protein kinase (AMPK) and ULK1, and inhibition of the mTOR pathway.[3][4][5] Additionally, this compound has been reported to suppress the NF-κB signaling pathway, thereby reducing inflammation, and to activate the Nrf2/HO-1 pathway, which is involved in the oxidative stress response.[6]
Data Summary: Experimental Conditions for this compound
The following tables summarize quantitative data from various studies to guide your experimental design.
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Assay Type | Effective Concentration | Incubation Time | Observed Effect |
| H1299 (Human non-small cell lung cancer) | Proliferation Assay | 100 µM | 48 and 72 hours | Strong decrease in cell proliferation.[1][8] |
| HeLa (Human cervical cancer) | Proliferation Assay | Dose-dependent | 48 hours | Strong decrease in cell proliferation.[3][8] |
| LO2 (Human liver cell line) | CCK-8 Assay | 60 µM (TAA-induced injury model) | 24 hours | Increased expression of Nrf2 and HO-1.[6] |
| RAW264.7 (Mouse macrophage) | CCK-8 Assay | 40 µM (non-toxic dose) | 24 hours | Downregulated activation of the NF-κB pathway.[6] |
Table 2: Summary of this compound Effects on Signaling Pathways
| Pathway | Effect | Cell Line(s) | Reference |
| AMPK/ULK1/mTOR | Activation of AMPK and ULK1, inhibition of mTOR.[3][4][5] | H1299, HeLa | [3] |
| NF-κB | Suppression of pathway activation.[6] | RAW264.7, ALF mice model | [6] |
| Nrf2/HO-1 | Amelioration of oxidative stress.[6] | LO2, ALF mice model | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a CCK-8 Assay
This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound for inhibiting cell viability.
Materials:
-
This compound
-
DMSO
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Your cell line of interest in appropriate culture medium
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. It is recommended to start with a high concentration (e.g., 200 µM) and perform at least 8 dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Assay:
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the plate.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
-
Use calibrated pipettes and practice consistent pipetting techniques.
-
To avoid edge effects, do not use the outer wells of the 96-well plate for experimental samples; instead, fill them with sterile PBS or medium.
-
Issue 2: No significant effect of this compound on cell viability.
-
Possible Cause:
-
The concentration range tested is too low for the specific cell line.
-
The incubation time is too short.
-
The compound has degraded.
-
The cell line is resistant to this compound-induced autophagy.
-
-
Solution:
-
Test a higher range of this compound concentrations.
-
Increase the incubation time.
-
Prepare fresh dilutions of this compound from a new stock.
-
Consider using a different cell line known to be sensitive to SIRT6 activation or investigate the expression and activity of SIRT6 in your cell line.
-
Issue 3: High background signal in the assay.
-
Possible Cause:
-
Contamination of the cell culture.
-
Interference from the phenol (B47542) red in the culture medium.
-
High metabolic activity of the cells leading to rapid substrate conversion.
-
-
Solution:
-
Regularly check cell cultures for contamination.
-
Use phenol red-free medium for the assay.
-
Reduce the incubation time with the viability reagent or decrease the number of cells seeded per well.
-
Issue 4: Discrepancy between observed cellular effect and expected biochemical potency.
-
Possible Cause: Off-target effects of the compound at higher concentrations.
-
Solution:
-
Use the lowest effective concentration of this compound determined from your dose-response curve.
-
Consider using a structurally different SIRT6 activator to confirm that the observed phenotype is due to on-target effects.
-
If possible, perform rescue experiments by overexpressing a resistant mutant of SIRT6.[9]
-
Visualizations
Caption: Workflow for optimizing this compound concentration in cell viability assays.
Caption: Simplified signaling pathway of this compound-mediated effects.
Caption: Troubleshooting decision tree for this compound cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
how to avoid UBCS039 precipitation in cell culture media
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the precipitation of UBCS039, a synthetic Sirtuin 6 (SIRT6) activator, in cell culture media. Adhering to proper preparation and handling protocols is critical for ensuring experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the first synthetic, specific activator of Sirtuin 6 (SIRT6).[1][2][3] It functions by inducing the deacetylation of SIRT6-targeted histone H3 sites.[1][2][4] This activation of SIRT6 can trigger biological responses such as autophagy in human tumor cells.[1][2][3]
Q2: Why does this compound precipitate in cell culture media?
A2: this compound is sparingly soluble in aqueous solutions like cell culture media. Precipitation typically occurs when the final concentration of this compound exceeds its solubility limit in the media. This is often due to improper dissolution, using a stock solution that is not concentrated enough, or adding the compound too quickly to the media without adequate mixing.
Q3: What is the recommended solvent for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[5][6][7] It is sparingly soluble in ethanol (B145695) and considered insoluble in water.[5][7] For optimal results, use fresh, high-purity DMSO, as moisture-absorbing DMSO can reduce solubility.[7]
Q4: What are the typical working concentrations of this compound in cell culture?
A4: The effective concentration of this compound can vary depending on the cell line and experimental goals. The EC50 (half-maximal effective concentration) for inducing autophagy is approximately 38 µM.[1][2][5] Researchers have used concentrations ranging from 40 µM up to 100 µM in various cell lines.[1][8][9][10]
Troubleshooting Guide
Issue: I observed a cloudy or hazy appearance, or visible particles in my cell culture media after adding this compound.
This indicates that the compound has precipitated out of solution. Below are troubleshooting steps to address and prevent this issue.
| Potential Cause | Troubleshooting Steps |
| Exceeded Solubility Limit | 1. Ensure your final concentration of this compound is within the reported effective range (e.g., 38-100 µM).2. Increase the concentration of your DMSO stock solution to minimize the volume added to the media. The final DMSO concentration in the media should generally not exceed 0.5%, as higher concentrations can be toxic to cells. |
| Improper Stock Solution Preparation | 1. Confirm that you are using high-purity, anhydrous DMSO to prepare your stock solution.2. Ensure the this compound powder is completely dissolved in DMSO. Gentle warming and/or sonication can aid dissolution.[1] |
| Incorrect Addition to Media | 1. Pre-warm the cell culture media to 37°C before adding the this compound stock solution.2. Add the stock solution dropwise to the media while gently swirling or vortexing to ensure rapid and even dispersion.3. Do not add the concentrated stock directly to cells. Always dilute it in fresh media first. |
| Media Composition and pH | 1. While less common for DMSO-soluble compounds, interactions with media components can sometimes lead to precipitation.[11]2. If precipitation persists, consider preparing a fresh batch of media and ensuring its pH is within the optimal range for your cells. |
| Storage of Medicated Media | 1. Prepare media containing this compound fresh for each experiment.2. If short-term storage is necessary, keep the media at 37°C to maintain solubility. Avoid refrigerating or freezing media containing this compound, as this will likely cause precipitation. |
Quantitative Data Summary
The following table summarizes the key solubility and concentration data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 247.29 g/mol | [2][3] |
| Solubility in DMSO | ≥10 mg/mL, up to 90 mg/mL | [2][5] |
| Solubility in Ethanol | Sparingly soluble (1-10 mg/mL) | [5] |
| Solubility in Water | Insoluble | [7] |
| EC50 (in vitro) | ~38 µM | [1][2][5] |
| Common Cell Culture Working Concentration | 40 µM - 100 µM | [1][8][9][10] |
| Recommended Final DMSO Concentration in Media | < 0.5% | General cell culture best practice |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 247.29 g/mol )
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 2.47 mg of this compound powder and place it into a sterile vial.
-
Add 500 µL of high-purity DMSO to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution or sonicate to aid dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to a year.[2][7]
-
Protocol 2: Diluting this compound into Cell Culture Media
-
Materials:
-
Prepared this compound stock solution (e.g., 20 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture media
-
-
Procedure (Example for a final concentration of 40 µM):
-
Calculate the volume of stock solution needed. To achieve a 40 µM final concentration from a 20 mM stock, you will need to perform a 1:500 dilution. For 10 mL of media, this would be 20 µL of the stock solution.
-
Calculation: (40 µM) / (20,000 µM) = 0.002 = 1/500 dilution
-
Volume to add: 10 mL * (1/500) = 0.02 mL = 20 µL
-
-
Pipette the required volume of pre-warmed media (e.g., 10 mL) into a sterile tube.
-
While gently swirling or vortexing the media, add the calculated volume of the this compound stock solution (20 µL) dropwise. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
Visually inspect the media to ensure it remains clear.
-
Use the freshly prepared medicated media to treat your cells.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors contributing to this compound precipitation and mitigation strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. chemfarms.com [chemfarms.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo [frontiersin.org]
- 11. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing potential off-target effects of UBCS039
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects and other experimental challenges when working with UBCS039, a pioneering synthetic activator of Sirtuin 6 (SIRT6).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the first synthetic, specific activator of Sirtuin 6 (SIRT6).[1][2] Its primary mechanism of action is to enhance the deacetylase activity of SIRT6, a key enzyme involved in various cellular processes including DNA repair, metabolism, and inflammation.[3][4] A major downstream effect of SIRT6 activation by this compound is the induction of autophagy in human tumor cells, which is mediated through the activation of the AMPK-ULK1-mTOR signaling pathway.[5][6]
Q2: What are the known "off-target" effects of this compound?
A2: While this compound is reported to be selective for SIRT6 over SIRT1, SIRT2, and SIRT3, it has been shown to activate SIRT5's desuccinylase activity by approximately two-fold.[7][8] Therefore, when designing experiments, it is crucial to consider the potential downstream effects of SIRT5 activation. The term "off-target" in the context of this compound can also refer to the systemic effects of SIRT6 activation in non-target tissues or unintended biological consequences.
Q3: What are the broader physiological roles of SIRT6 that could be affected by this compound?
A3: SIRT6 is a multifaceted protein with roles in:
-
DNA Repair: It is involved in both base excision repair and double-strand break repair.[3][9]
-
Metabolism: SIRT6 regulates glucose homeostasis, glycolysis, and lipid metabolism.[1][10]
-
Inflammation: It can suppress inflammatory responses by inhibiting the NF-κB pathway.[3][9]
-
Aging: Overexpression of SIRT6 has been linked to an extended lifespan in male mice.[11][12]
Activation of SIRT6 by this compound could therefore have wide-ranging effects on these processes, which may be desirable or undesirable depending on the experimental context.
Q4: Are there any known adverse effects of this compound from in vivo studies?
A4: Current research primarily highlights the therapeutic and protective effects of this compound in various animal models, such as ameliorating liver damage and reducing inflammation.[3][9][13] Specific adverse events or a comprehensive preclinical safety profile are not extensively detailed in the available literature. As with any experimental compound, careful dose-response studies and monitoring for any signs of toxicity are recommended for in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no induction of autophagy | 1. Suboptimal concentration of this compound.2. Cell line is resistant to this compound-induced autophagy.3. Incorrect timing of measurement.4. Issues with autophagy detection method. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line (typically in the range of 40-100 µM).2. Confirm SIRT6 expression in your cell line. Consider using a positive control cell line known to respond to this compound.3. Conduct a time-course experiment to identify the peak of autophagic activity.4. Verify your autophagy assay with a known inducer (e.g., rapamycin). Ensure proper antibody performance for western blotting of LC3B. |
| High cell toxicity observed | 1. This compound concentration is too high.2. Solvent (e.g., DMSO) toxicity.3. Extended incubation time. | 1. Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the non-toxic concentration range for your specific cell line.[14] High doses (50-200 µM) have been reported to be cytotoxic to macrophages.[3]2. Ensure the final concentration of the solvent in the culture medium is minimal and include a vehicle-only control.3. Optimize the incubation time to achieve the desired effect without significant cell death. |
| Variability in in vivo results | 1. Poor solubility or stability of this compound in the vehicle.2. Inconsistent administration of the compound. | 1. Prepare fresh solutions of this compound for each experiment. For in vivo studies, ensure the formulation is homogenous. Sonication or heating may be required for dissolution.[6]2. Use precise administration techniques and ensure consistent dosing across all animals. |
| Unexpected results potentially due to SIRT5 activation | This compound can activate SIRT5. | 1. If feasible, use siRNA or shRNA to knock down SIRT5 to isolate the effects of SIRT6 activation.2. Analyze downstream targets of SIRT5 to assess the extent of its activation in your experimental system. |
| Difficulty dissolving this compound | The compound may have limited solubility in aqueous solutions. | This compound is soluble in DMSO.[6] For cell culture, prepare a concentrated stock solution in DMSO and then dilute it in the culture medium. For in vivo use, specific formulation protocols involving PEG300, Tween-80, and saline or corn oil have been described.[6][15] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Effective Concentrations of this compound
| Cell Line | Concentration | Incubation Time | Observed Effect | Citation(s) |
| Human H1299 | 75 µM | 48 and 72 hours | Induced deacetylation of SIRT6-targeted histone H3 sites. | [6][8][16] |
| Human H1299 and HeLa | 100 µM | 48 and 72 hours | Strong decrease in cell proliferation. | [16][17] |
| iSLK-RGB and THP-1 | 80 µM | 24 hours | Enhanced expression of SIRT6. | [6] |
| RAW264.7 Macrophages | 40 µM | - | Maximum non-toxic dose. | [3][14] |
Table 2: Cytotoxicity Data for this compound
| Cell Line | Assay | Cytotoxic Concentrations | Observation | Citation(s) |
| RAW264.7 Macrophages | CCK-8 | 50 µM, 100 µM, 200 µM | Cell viability lower than 90%. | [3][14] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a standard method to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[5]
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After treatment, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[5]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Incubate for 15 minutes at 37°C with shaking.[5]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[5]
2. Western Blot for LC3B (Autophagy Marker)
This protocol allows for the detection of LC3B-I to LC3B-II conversion, a hallmark of autophagy.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable sample buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for autophagy analysis.
Caption: Troubleshooting decision tree.
References
- 1. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases [aginganddisease.org]
- 4. Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sirtuin 6 activator this compound ameliorates hepatic lipogenesis through liver X receptor deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo [frontiersin.org]
- 9. Activation and inhibition of sirtuins: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Increased Expression of Sirtuin 6 in the Prevention of Premature Aging Pathomechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reviewing the Role of SIRT6 in Aging – Fight Aging! [fightaging.org]
- 12. researchgate.net [researchgate.net]
- 13. The ability of animal studies to detect serious post marketing adverse events is limited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Emerging Roles of SIRT6 in Human Diseases and Its Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing UBCS039 Treatment for Enhanced SIRT6 Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UBCS039 to achieve optimal activation of SIRT6. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound and SIRT6 activation.
Issue 1: Low or No Detectable SIRT6 Activation
-
Question: I have treated my cells with this compound, but I am not observing a significant increase in SIRT6 activity (e.g., no change in H3K9ac or H3K56ac levels). What could be the reason?
-
Answer: Several factors could contribute to this issue. Please consider the following troubleshooting steps:
-
This compound Concentration and Treatment Duration: Ensure you are using an appropriate concentration and treatment time for your specific cell line and experimental goals. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.[1][2][3]
-
Cell Viability: High concentrations of this compound can be cytotoxic to some cell lines.[3][4] Assess cell viability using a standard method (e.g., MTT or trypan blue exclusion) to ensure the observed effects are not due to toxicity.
-
This compound Stability: this compound should be freshly dissolved in an appropriate solvent like DMSO for each experiment.[5] Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
Antibody Quality (for Western Blotting): If you are assessing histone acetylation, verify the specificity and sensitivity of your primary and secondary antibodies. Include positive and negative controls in your Western blot analysis.
-
Assay Sensitivity (for Activity Assays): For in vitro activity assays, ensure that the assay conditions (e.g., substrate concentration, enzyme concentration, buffer composition) are optimized for detecting SIRT6 activation.
-
-
Issue 2: High Background in Western Blot Analysis
-
Question: My Western blots for acetylated histones show high background, making it difficult to quantify changes in SIRT6 activity. How can I reduce the background?
-
Answer: High background in Western blotting can obscure your results. Here are some tips to minimize it:
-
Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).[6][7][8]
-
Washing Steps: Increase the number and duration of washes between antibody incubations to remove non-specifically bound antibodies.[7]
-
Antibody Concentration: Optimize the concentration of your primary and secondary antibodies. Using too high a concentration can lead to increased background.[6][9]
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.
-
-
Issue 3: Inconsistent Results Between Experiments
-
Question: I am getting variable results in my SIRT6 activation experiments with this compound. What could be causing this inconsistency?
-
Answer: Reproducibility is key in research. To improve consistency, consider the following:
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations for all experiments.
-
Reagent Preparation: Prepare fresh dilutions of this compound and other critical reagents for each experiment.
-
Experimental Execution: Standardize all incubation times, temperatures, and washing steps across all experiments.
-
Data Analysis: Use a consistent method for data quantification and statistical analysis.
-
-
Frequently Asked Questions (FAQs)
General Questions
-
What is the mechanism of action of this compound?
-
What are the known downstream effects of SIRT6 activation by this compound?
-
Activation of SIRT6 by this compound has been shown to induce autophagy in human cancer cells through a pathway involving an increase in reactive oxygen species (ROS), leading to the activation of the AMPK-ULK1-mTOR signaling pathway.[13] It also plays a role in regulating hepatic lipogenesis and inflammation.[14]
-
Experimental Design
-
What is the recommended concentration range for this compound treatment?
-
The effective concentration of this compound can vary depending on the cell type and the desired outcome. Published studies have used concentrations ranging from 20 µM to 100 µM.[3][4] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
-
What is the optimal treatment duration for this compound?
-
Treatment times can range from a few hours to 72 hours.[1] A time-course experiment is recommended to identify the point of maximal SIRT6 activation for your endpoint of interest. For example, deacetylation of histone H3 sites in H1299 cells was observed at 48 and 72 hours with 75 µM this compound.[1]
-
-
What solvent should I use to dissolve this compound?
-
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[5][10]
-
Specificity and Off-Target Effects
-
Is this compound specific to SIRT6?
-
Are there any known off-target effects of this compound?
-
While generally considered specific for SIRT6 activation, as with any small molecule, the possibility of off-target effects cannot be entirely ruled out.[15] It is crucial to include appropriate controls in your experiments, such as a vehicle control (DMSO) and potentially a negative control compound if available.
-
Data Presentation
Table 1: Summary of this compound Treatment Conditions and Observed Effects
| Cell Line | Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| H1299 | 75 | 48 and 72 hours | Induced deacetylation of H3K9 and H3K56 | [1][5] |
| H1299, HeLa | 100 | 48 and 72 hours | Decreased cell proliferation | [1][16] |
| iSLK-RGB, THP-1 | 80 | 24 hours | Enhanced expression of SIRT6 | [1] |
| RAW264.7 | 40 | 24 hours | Maximum non-toxic dose | [3][4] |
| HeLa | 100 | 24 hours | Induced autophagy-associated cell death | [10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone H3 Acetylation
This protocol details the steps to assess SIRT6 activation by measuring the deacetylation of its target, histone H3 at lysine (B10760008) 9 (H3K9ac) and lysine 56 (H3K56ac).
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined duration.
-
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
-
Protein Quantification:
-
Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K9ac, H3K56ac, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the acetylated histone signals to the total histone H3 signal.
-
Protocol 2: Fluorometric SIRT6 Activity Assay
This in vitro assay measures the deacetylase activity of SIRT6 using a fluorogenic substrate. Commercial kits are available and their specific protocols should be followed.[17][18] The general principle is outlined below.
-
Reagent Preparation:
-
Prepare the assay buffer, SIRT6 enzyme, fluorogenic SIRT6 substrate, and NAD+ solution as per the kit instructions.
-
Prepare a serial dilution of this compound to test a range of concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.
-
Add the desired concentration of this compound or a vehicle control.
-
Initiate the reaction by adding the SIRT6 enzyme.
-
-
Incubation:
-
Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).
-
-
Signal Development and Detection:
-
Stop the reaction and add the developer solution provided in the kit.
-
Incubate for a short period at room temperature to allow the fluorescent signal to develop.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of SIRT6 activation relative to the vehicle control.
-
Mandatory Visualizations
Caption: Signaling pathway of SIRT6 activation by this compound.
Caption: Workflow for optimizing this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sirtuin 6 activator this compound ameliorates hepatic lipogenesis through liver X receptor deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. content.abcam.com [content.abcam.com]
mitigating UBCS039 cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with UBCS039, a specific SIRT6 activator. The information provided is intended to help mitigate issues related to cytotoxicity observed at high concentrations during in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in cell culture experiments.
Q1: I am observing high levels of cytotoxicity and cell death in my experiments with this compound. What are the possible causes and how can I troubleshoot this?
High cytotoxicity with this compound is often concentration-dependent and can be influenced by the cell type and experimental duration. Here’s a step-by-step approach to troubleshoot this issue:
-
Optimize this compound Concentration: High concentrations of this compound have been shown to be cytotoxic.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. The EC50 for SIRT6 activation is 38 µM, providing a starting point for your concentration range.[2]
-
Reduce Incubation Time: Prolonged exposure to this compound can lead to increased cell death. Consider reducing the incubation time to see if cytotoxicity is diminished while still achieving the desired biological effect.
-
Assess Cell Viability: Use a reliable method to quantify cell viability, such as the MTT assay, to accurately determine the cytotoxic effects of different this compound concentrations and incubation times.[1]
-
Consider Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to this compound. If possible, test the compound on a panel of cell lines to identify one that is less susceptible to its cytotoxic effects. Overexpression of SIRT6 has been shown to be selectively cytotoxic to multiple cancer cell lines.[3]
-
Investigate the Mechanism of Cell Death: Understanding how this compound is inducing cell death in your model can help in devising mitigation strategies. The observed cytotoxicity is often linked to autophagy-associated apoptosis.[4][5]
Q2: My results suggest that this compound is inducing apoptosis in my cell line. How can I confirm this and what can I do to mitigate it?
This compound-induced cell death is often associated with the induction of autophagy and apoptosis, which can be attenuated by a pan-caspase inhibitor.[5]
-
Confirm Apoptosis: To confirm that apoptosis is the primary mode of cell death, you can perform assays to detect key apoptotic markers:
-
Caspase Activity Assays: Measure the activity of executioner caspases like Caspase-3 and Caspase-7.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
-
Mitigation Strategy:
-
Co-treatment with a Pan-Caspase Inhibitor: The use of a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, has been shown to attenuate this compound-induced apoptosis.[5]
-
Q3: I suspect that reactive oxygen species (ROS) are involved in the cytotoxicity I'm observing. How can I test for this and what are the potential solutions?
The mechanism of this compound-induced autophagy and subsequent cell death involves an increase in intracellular ROS levels.[5]
-
Measure ROS Levels: You can directly measure intracellular ROS production using fluorescent probes like 2',7'–dichlorofluorescin diacetate (DCFDA).
-
Mitigation Strategy:
-
Co-treatment with Antioxidants: The use of antioxidants can counteract the increase in ROS and may mitigate the cytotoxic effects of this compound.[5] N-acetylcysteine (NAC) is a commonly used antioxidant in cell culture experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is the first synthetic, specific activator of Sirtuin 6 (SIRT6).[2] It enhances the deacetylase activity of SIRT6, which is involved in various cellular processes, including DNA repair, metabolism, and inflammation.[7][8] In several human tumor cell lines, this compound has been shown to induce autophagy through the activation of the AMPK signaling pathway.[2][5]
Q2: At what concentrations does this compound typically show cytotoxicity?
Cytotoxicity is cell-line dependent. For example, in RAW264.7 macrophages, high doses of this compound (50 µM, 100 µM, and 200 µM) were reported to be cytotoxic, with a maximum non-toxic dose identified as 40 µM.[1] In human H1299 and HeLa cells, a concentration of 100 µM led to a strong decrease in cell proliferation.[2][4]
Q3: How can I differentiate between apoptosis and necrosis induced by this compound?
Several methods can be used to distinguish between these two modes of cell death:
-
Morphological Assessment: Observing cell morphology via microscopy can provide initial clues. Apoptosis is characterized by cell shrinkage, membrane blebbing, and formation of apoptotic bodies, while necrosis involves cell swelling and membrane rupture.
-
Biochemical Assays:
-
Annexin V/PI Staining: As mentioned earlier, this is a robust method to differentiate between apoptotic and necrotic cells.[6][9][10][11]
-
LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells with compromised membrane integrity, a hallmark of necrosis.[6]
-
Caspase Activation: Caspase activation is a key feature of apoptosis and is absent in necrosis.[9]
-
Q4: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For storage, it is recommended to consult the manufacturer's instructions, but generally, stock solutions are stored at -20°C or -80°C.
Data Presentation
Table 1: Summary of this compound Concentrations and Observed Effects in Different Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Human H1299 cells | 75 µM | 48 and 72 hours | Induced deacetylation of SIRT6-targeted histone H3 sites. | [2] |
| Human H1299 and HeLa cells | 100 µM | 48 and 72 hours | Strong decrease in cell proliferation. | [2][4] |
| RAW264.7 macrophages | 50 µM, 100 µM, 200 µM | 24 hours | Cytotoxic (cell viability lower than 90%). | [1] |
| RAW264.7 macrophages | 40 µM | 24 hours | Maximum non-toxic dose. | [1] |
| iSLK-RGB and THP-1 cells | 80 µM | 24 hours | Enhanced expression of SIRT6. | [2] |
| Various human tumor cell lines | 100 µM | 72 hours | Suppressed tumor cell proliferation and stimulated apoptosis. | [12] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and controls) for the desired incubation period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases, which are key mediators of apoptosis.
-
Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves a luminogenic substrate in a buffer.
-
Reagent Addition: Add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase activity.
Intracellular ROS Detection Assay
This protocol uses the fluorescent probe DCFDA to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound for the desired time. Include a positive control (e.g., H2O2) and an untreated control.
-
DCFDA Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM DCFDA solution in PBS to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFDA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Troubleshooting workflow for this compound cytotoxicity.
Caption: Experimental workflow for investigating and mitigating this compound cytotoxicity.
References
- 1. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased Sirtuin 6 Activity in Tumor Cells Can Prompt CD4-Positive T-Cell Differentiation Into Regulatory T Cells and Impede Immune Surveillance in the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UBCS039 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective delivery and use of UBCS039 in animal models. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to support your in vivo studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation, delivery, and experimental use of this compound in animal models.
| Question | Answer |
| My this compound solution is precipitating upon preparation or during storage. What should I do? | This compound can be challenging to dissolve. If precipitation occurs, gentle heating and/or sonication can aid dissolution[1]. It is highly recommended to prepare the working solution for in vivo experiments freshly on the same day of use[1]. For stock solutions, ensure you are using fresh, high-quality DMSO, as moisture can reduce solubility[2]. Aliquoting and storing stock solutions at -80°C for up to 2 years or -20°C for up to 1 year can prevent degradation from repeated freeze-thaw cycles[1]. |
| I'm observing unexpected toxicity or adverse effects in my animal models. What could be the cause? | While this compound is generally used to ameliorate damage in various disease models, high doses can be cytotoxic[3]. It is crucial to determine the maximum non-toxic dose in your specific cell line or animal model before proceeding with efficacy studies[3]. For instance, in RAW264.7 macrophages, doses above 50 μM showed cytotoxicity[3]. Review your dosing calculations and consider performing a dose-response study to identify the optimal therapeutic window. Also, ensure the vehicle solution is well-tolerated by the animals, as some vehicles can cause localized irritation or systemic effects. |
| I am not observing the expected therapeutic effect of this compound in my animal model. What are some potential reasons? | Several factors could contribute to a lack of efficacy. First, confirm the stability and activity of your this compound compound. Second, inadequate dosing or an inappropriate delivery route can limit bioavailability. For example, in a mouse model of acute liver failure, this compound was administered via intraperitoneal injection at 50 mg/kg[3][4][5]. The timing of administration relative to disease induction is also critical. In the same study, this compound was given 2 hours before the insult[3][4]. Finally, ensure that the chosen animal model is appropriate and that the SIRT6 pathway is relevant to the disease pathophysiology being studied. |
| How can I confirm that this compound is activating SIRT6 in my in vivo experiment? | To verify the on-target activity of this compound, you can measure the deacetylation of known SIRT6 targets, such as histone H3 at lysine (B10760008) 9 (H3K9) and H3K56, in tissue samples from your experimental animals[6][7][8]. This can be assessed by Western blot analysis of tissue lysates[7]. Additionally, you can measure the expression of downstream targets of SIRT6 signaling pathways, such as proteins involved in the NF-κB or AMPK pathways[3][6]. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is the first synthetic, specific activator of Sirtuin 6 (SIRT6)[1][2][9]. SIRT6 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including DNA repair, genome stability, inflammation, and metabolism[6][10]. This compound enhances the deacetylase activity of SIRT6[5]. |
| What are the main therapeutic effects of this compound observed in animal models? | In animal models, this compound has demonstrated protective effects against liver injury by reducing inflammation and oxidative stress[3][4]. It has also been shown to have anti-inflammatory effects and to be protective against kidney and lung damage[9]. Additionally, it shows beneficial actions against arterial thrombosis[5][9]. In cancer models, it can induce autophagy-related cell death[6][11]. |
| How should I prepare this compound for in vivo administration? | The optimal formulation for this compound will depend on the route of administration and the experimental model. Several protocols have been successfully used. It is recommended to prepare a stock solution in DMSO and then dilute it in a suitable vehicle for injection[1]. Common vehicles include corn oil or a mixture of PEG300, Tween-80, and saline[1]. Always prepare the final working solution fresh for each experiment[1]. |
| Is this compound specific to SIRT6? | This compound has been shown to be a specific activator of SIRT6 and does not significantly activate SIRT1, SIRT2, or SIRT3[8][12]. However, at a concentration of 100 µM, it may mildly activate SIRT5[12]. |
| What is the recommended storage for this compound? | As a powder, this compound should be stored at -20°C for up to 3 years[1]. In a solvent like DMSO, stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year[1]. |
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and in vitro studies with this compound.
Table 1: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Disease | Dose | Route of Administration | Key Findings | Reference |
| Mouse | Thioacetamide-induced acute liver failure | 50 mg/kg | Intraperitoneal | Decreased serum ALT and AST levels, reduced hepatocyte apoptosis, and decreased inflammatory cytokines (IL-1β, IL-6, TNF-α)[3][5]. | [3][5] |
| Mouse | Ferric chloride-induced arterial thrombosis | 2 mg/kg | Not specified | Increased the mean time to thrombotic occlusion[5]. | [5] |
| Mouse | LXR agonist-induced hepatic steatosis | Not specified | Not specified | Attenuated hepatic steatosis[13]. | [13] |
Table 2: In Vitro Activity of this compound
| Cell Line | Assay | Concentration | Key Findings | Reference |
| Human H1299 and HeLa cells | Cell Proliferation | 100 µM | Strong decrease in cell proliferation starting from day 3[1]. | [1] |
| Human H1299 cells | Histone Deacetylation | 75 µM | Induced deacetylation of SIRT6-targeted histone H3 sites[1]. | [1] |
| Cell-free assay | SIRT6 Activation | EC50 of 38 µM | Activation of SIRT6 deacetylase activity[1][2][5]. | [1][2][5] |
| RAW264.7 macrophages | Cytotoxicity | >50 µM | Cytotoxic to macrophages[3]. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice
This protocol is adapted from studies on acute liver failure in mice[3][4].
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh and high-purity
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Prepare Working Solution:
-
Administration:
Note: It is crucial to prepare the working solution immediately before use to ensure stability and prevent precipitation[1].
Protocol 2: Assessment of this compound-Induced Autophagy in Cell Culture
This protocol is based on studies investigating the effect of this compound on autophagy in human cancer cell lines[2][6].
Materials:
-
Human cancer cell lines (e.g., HeLa, H1299)
-
This compound
-
Complete cell culture medium
-
DMSO (for vehicle control)
-
Lysis buffer
-
Antibodies for Western blot (LC3B, p62, and a loading control like β-actin)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 µM) or DMSO as a vehicle control for various time points (e.g., 24, 48, 72 hours)[1].
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3B and p62. The conversion of LC3B-I to the lipidated form, LC3B-II, is an indicator of autophagosome formation. A decrease in p62 levels indicates autophagic flux.
-
Use a loading control antibody to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways modulated by this compound through SIRT6 activation.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Logical workflow for troubleshooting poor efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Sirtuin 6: linking longevity with genome and epigenome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sirtuin 6 activator this compound ameliorates hepatic lipogenesis through liver X receptor deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in interpreting data from UBCS039 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from experiments involving the SIRT6 activator, UBCS039.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in cell culture experiments?
A1: The optimal concentration of this compound is cell-type dependent and should be determined empirically for your specific experimental system. A good starting point is to perform a dose-response curve to determine the EC50 for SIRT6 activation (e.g., by measuring deacetylation of a known SIRT6 substrate) and an IC50 for any phenotypic endpoint (e.g., cell viability).
High concentrations of this compound (50 µM and above) have been shown to be cytotoxic in some cell lines, such as RAW264.7 macrophages.[1] For these cells, a non-toxic concentration of 40 µM has been used effectively.[1] In other cell lines, such as H1299 and HeLa, concentrations of 75 µM and 100 µM have been used to induce autophagy and apoptosis.[2][3] The reported EC50 for SIRT6 activation by this compound is 38 µM.[3]
Q2: Is this compound specific for SIRT6? What about off-target effects?
A2: this compound is reported to be a specific activator of SIRT6. One study has shown that it does not significantly activate other sirtuins, namely SIRT1, SIRT2, and SIRT3, at concentrations effective for SIRT6 activation.[4] However, a comprehensive kinome-wide selectivity profile has not been widely published. As with any small molecule, off-target effects are a possibility and should be considered, especially at higher concentrations. To control for off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound.
-
Include a structurally related but inactive analog as a negative control if available.
-
Validate key findings using a genetic approach, such as SIRT6 overexpression or knockdown.
Q3: this compound is reported to induce both autophagy and apoptosis. How do I interpret my cell viability data?
A3: The induction of both autophagy and apoptosis by this compound can complicate the interpretation of cell viability assays. Autophagy can, in some contexts, be a pro-survival mechanism, while in others, it can lead to autophagic cell death. It is crucial to dissect the relationship between these two processes in your experimental system.
Consider the following:
-
Time-course experiments: Apoptosis may occur as a later event following a sustained period of autophagy.
-
Inhibition of autophagy: Use autophagy inhibitors (e.g., chloroquine (B1663885), bafilomycin A1) in combination with this compound to determine if blocking autophagy rescues or enhances cell death.
-
Apoptosis assays: Concurrently measure markers of apoptosis (e.g., caspase activation, Annexin V staining) and autophagy (e.g., LC3-II conversion, p62 degradation) to understand the sequence and interplay of these events.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[5] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all treatment groups, including vehicle controls.
Troubleshooting Guides
Interpreting Autophagy Data
Issue: Inconsistent or difficult-to-interpret LC3-II western blot results.
-
Possible Cause 1: Low basal autophagy. If the basal level of autophagy in your cells is low, detecting a further increase upon this compound treatment can be challenging.
-
Troubleshooting: Include a positive control for autophagy induction (e.g., starvation, rapamycin) to ensure your detection method is working. Consider measuring autophagic flux.
-
-
Possible Cause 2: Issues with LC3 antibody or western blot technique. The quality of the LC3 antibody and the western blot protocol are critical for obtaining reliable results.
-
Troubleshooting: Use a validated LC3 antibody. Ensure proper separation of LC3-I and LC3-II bands by using an appropriate percentage acrylamide (B121943) gel (e.g., 15% or a gradient gel). The amount of LC3-II should be normalized to a loading control.
-
-
Possible Cause 3: Static measurement of autophagy. Measuring LC3-II levels at a single time point does not provide information about autophagic flux (the rate of autophagy). An increase in LC3-II can mean either increased autophagosome formation or a blockage in their degradation.
-
Troubleshooting: Perform an autophagy flux assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1). A greater increase in LC3-II levels in the presence of the inhibitor indicates an increase in autophagic flux.[6]
-
Interpreting Apoptosis Data
Issue: High background or unclear results in Annexin V/Propidium Iodide (PI) flow cytometry.
-
Possible Cause 1: Mechanical stress during cell harvesting. Over-trypsinization or harsh pipetting can damage cell membranes, leading to false-positive Annexin V and PI staining.
-
Troubleshooting: Use a gentle cell detachment method (e.g., Accutase) and handle cells with care.
-
-
Possible Cause 2: this compound-induced autophagy is interfering with the assay. High levels of autophagy can sometimes lead to cellular changes that are confounding in apoptosis assays.
-
Troubleshooting: Co-stain for both apoptosis and autophagy markers where possible. Analyze the cell population for markers of both processes to understand the heterogeneity of the cellular response.
-
-
Possible Cause 3: Incorrect compensation settings. Spectral overlap between the fluorochromes used for Annexin V and PI can lead to inaccurate results.
-
Troubleshooting: Use single-stained controls to set up proper compensation before running your experimental samples.
-
Interpreting Histone Deacetylation Data
Issue: No significant change in histone acetylation after this compound treatment.
-
Possible Cause 1: Suboptimal this compound concentration or treatment time. The effect of this compound on histone deacetylation is dose- and time-dependent.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
-
Possible Cause 2: Poor antibody quality. The specificity and affinity of the antibody against the acetylated histone mark are crucial.
-
Troubleshooting: Use a highly specific and validated antibody. Check the antibody datasheet for recommended applications and validation data. It is also good practice to include positive and negative controls (e.g., cells treated with a histone deacetylase inhibitor as a positive control for acetylation).
-
-
Possible Cause 3: Issues with histone extraction or western blotting. Inefficient histone extraction or problems with the western blot procedure can lead to weak or no signal.
-
Troubleshooting: Use a reliable protocol for histone extraction. Ensure complete transfer of histones to the membrane (histones are small, basic proteins and may require specific transfer conditions). Use appropriate loading controls for histone western blots, such as total Histone H3.
-
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| H1299 | 75 µM | 48 and 72 hours | Induced deacetylation of SIRT6-targeted histone H3 sites.[3][7] | [3][7] |
| H1299 | 100 µM | 48 and 72 hours | Strong decrease in cell proliferation.[3] | [3] |
| HeLa | 100 µM | 48 and 72 hours | Strong decrease in cell proliferation.[2] | [2] |
| RAW264.7 | 40 µM | 24 hours | Increased SIRT6 protein levels; non-toxic.[1][8] | [1][8] |
| RAW264.7 | 50 µM, 100 µM, 200 µM | 24 hours | Cytotoxic.[1][8] | [1][8] |
| iSLK-RGB and THP-1 | 80 µM | 24 hours | Enhanced expression of SIRT6.[3] | [3] |
Table 2: Quantitative Effects of this compound on Cellular Processes
| Cellular Process | Cell Line | This compound Treatment | Quantitative Change | Reference |
| Histone H3K9 Deacetylation | H1299 | 75 µM for 72h | ~50% decrease in acetylation.[7] | [7] |
| Histone H3K56 Deacetylation | H1299 | 75 µM for 72h | ~40% decrease in acetylation.[7] | [7] |
| Autophagy (LC3-II/HSP70) | H1299 | 75 µM for 72h | ~3.5-fold increase.[9] | [9] |
| Autophagy (LC3-II/HSP70) | HeLa | 75 µM for 72h | ~2.5-fold increase.[9] | [9] |
| Apoptosis (% Annexin V positive) | H1299 | 100 µM for 72h | ~25% positive cells.[2] | [2] |
| Apoptosis (% Annexin V positive) | HeLa | 100 µM for 72h | ~30% positive cells.[2] | [2] |
Experimental Protocols
A detailed methodology for a Western Blot analysis to detect changes in histone acetylation following this compound treatment is provided below.
Protocol: Western Blot for Histone Acetylation
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the indicated time.
-
-
Histone Extraction:
-
Wash cells with ice-cold PBS containing 5 mM sodium butyrate (B1204436) (an HDAC inhibitor to preserve acetylation during extraction).
-
Lyse the cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, and protease inhibitors).
-
Centrifuge to pellet the nuclei.
-
Extract histones from the nuclear pellet by resuspending in 0.4 N H2SO4 and incubating on a rotator for at least 1 hour at 4°C.
-
Centrifuge to pellet the debris and transfer the supernatant containing histones to a new tube.
-
Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20% and incubating on ice for 30 minutes.
-
Centrifuge to pellet the histones, wash twice with ice-cold acetone, and air-dry the pellet.
-
Resuspend the histone pellet in distilled water.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Mix equal amounts of histone protein with 2x Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-Histone H3 Lys9) and a primary antibody for a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for the acetylated histone and the total histone loading control using densitometry software.
-
Normalize the acetylated histone signal to the total histone signal for each sample.
-
Visualizations
Caption: this compound activates SIRT6, leading to histone deacetylation and increased ROS production.
Caption: A general experimental workflow for studying the effects of this compound on cultured cells.
References
- 1. Frontiers | SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
best practices for storing and handling UBCS039
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the SIRT6 activator, UBCS039. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is the first synthetic, specific activator of Sirtuin 6 (SIRT6), a NAD+-dependent protein deacetylase.[1][2] Its primary mechanism of action involves binding to and enhancing the catalytic activity of SIRT6. This leads to the deacetylation of various protein targets, most notably histones H3K9 and H3K56, which plays a crucial role in gene regulation, DNA repair, and metabolism.[3][4] In cancer cells, this compound has been shown to induce lethal autophagy through the activation of the AMPK-ULK1-mTOR signaling pathway.[2][5] It also exhibits anti-inflammatory effects by suppressing the NF-κB signaling pathway.[6][7]
2. How should I store and handle this compound powder?
This compound powder should be stored at -20°C for up to two years or at -80°C for up to three years for long-term stability. For short-term storage, it can be kept at 4°C for up to two years. It is recommended to handle the powder in a clean, dry environment to prevent contamination.
3. How do I prepare a stock solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. It is advisable to prepare a concentrated stock solution, for example, 10 mM or 20.8 mg/mL in 100% DMSO.[1] Ensure the powder is fully dissolved by vortexing. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]
4. How should I store the this compound stock solution?
Aliquoted stock solutions in DMSO should be stored at -20°C for up to one year or at -80°C for up to two years.[2] It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
5. How do I prepare working solutions for my experiments?
For in vitro cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
For in vivo experiments, the working solution should be prepared fresh on the day of use.[1] A common vehicle for intraperitoneal injection involves a multi-solvent system to ensure solubility and bioavailability. An example of a vehicle preparation is a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Troubleshooting Guides
Solubility and Handling Issues
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent or low temperature. | Increase the volume of DMSO. Gentle warming (e.g., 37°C) and/or sonication can aid dissolution.[2] |
| Precipitation is observed when diluting the DMSO stock solution in aqueous buffer or cell culture medium. | Poor aqueous solubility of this compound. The concentration of the working solution is too high. | Perform serial dilutions to reach the final concentration. Ensure the final DMSO concentration is kept low. For in vivo preparations, use a co-solvent system as described in the FAQs. |
| Inconsistent results between experiments. | Improper storage and handling of stock solutions. | Aliquot the stock solution to avoid multiple freeze-thaw cycles. Ensure the stock solution is properly sealed to prevent evaporation of DMSO. |
In Vitro Experiment Troubleshooting
| Problem | Possible Cause | Solution |
| No change in histone H3K9 or H3K56 acetylation levels after this compound treatment. | Insufficient concentration or incubation time. Cell line may be unresponsive. Issues with the western blot protocol. | Optimize the concentration of this compound (typically 75-100 µM) and incubation time (24-72 hours).[2][8] Ensure your cell line expresses sufficient levels of SIRT6. Troubleshoot your histone extraction and western blot protocol (see detailed protocol below). |
| No increase in LC3-II levels, a marker for autophagy, after this compound treatment. | Suboptimal treatment conditions. Issues with western blot for LC3. Autophagic flux is blocked at a later stage. | Use a concentration of this compound known to induce autophagy (e.g., 75 µM).[9] Include a positive control for autophagy induction (e.g., starvation, rapamycin). Co-treat with a lysosomal inhibitor like chloroquine (B1663885) (CQ) to assess autophagic flux.[9][10] Troubleshoot your LC3 western blot protocol (see detailed protocol below). |
| Observed cell death is not consistent with autophagy. | Off-target effects or induction of other cell death pathways. | Confirm autophagy induction by multiple methods (e.g., LC3 puncta formation by immunofluorescence). Use a chemical analog like UBCS060, which has low affinity for SIRT6, as a negative control.[4][8] |
Experimental Protocols
Histone Deacetylation Assay by Western Blot
This protocol details the steps to assess the effect of this compound on the acetylation of histone H3 at lysine (B10760008) 9 (H3K9ac) and lysine 56 (H3K56ac).
1. Cell Culture and Treatment:
-
Plate cells (e.g., H1299, HeLa) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 75 µM) or vehicle (DMSO) for the desired time (e.g., 24, 48, 72 hours).[2]
2. Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate with rotation overnight at 4°C to extract histones.[11]
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
Neutralize the acid and determine the protein concentration using a Bradford assay.
3. Western Blotting:
-
Mix 15-30 µg of histone extract with Laemmli sample buffer and boil for 5-10 minutes.
-
Load samples onto a 15% SDS-polyacrylamide gel.[11]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetyl-H3K9, acetyl-H3K56, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the acetylated histone signal to the total histone H3 signal.
Autophagy Assay by LC3-II Western Blot
This protocol outlines the detection of the conversion of LC3-I to LC3-II as a marker of autophagosome formation.
1. Cell Culture and Treatment:
-
Plate cells (e.g., H1299, HeLa) and treat with this compound (e.g., 75 µM) as described above.[9]
-
To assess autophagic flux, include a condition where cells are co-treated with a lysosomal inhibitor like chloroquine (25 µM) for the last few hours of the this compound treatment.[9][10]
2. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Western Blotting:
-
Determine protein concentration and load 20-40 µg of total protein per lane on a 12-15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands corresponding to LC3-I (higher molecular weight) and LC3-II (lower molecular weight).
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
An increase in the LC3-II/LC3-I ratio or the accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an induction of autophagy.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ for SIRT6 activation | ~38 µM | in vitro peptide deacetylation assay | [2] |
| Effective concentration for histone deacetylation | 75 µM | H1299 cells | [2] |
| Effective concentration for inducing autophagy | 75 µM | H1299, HeLa cells | [9] |
| Effective concentration for inhibiting cell proliferation | 50-100 µM | H1299, HeLa cells | [8][10] |
| In vivo dosage for inhibiting hepatic injury | 50 mg/kg | Mouse model of acute liver failure |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways activated by this compound.
Caption: General workflow for Western Blot analysis.
References
- 1. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Troubleshooting Inconsistent Results with UBCS039: A Technical Guide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues researchers may encounter when using the SIRT6 activator, UBCS039. By offering insights into experimental variables and underlying mechanisms, this guide aims to help you achieve more consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing high variability in my cell viability assays after this compound treatment. What could be the cause?
A1: Inconsistent cell viability can stem from several factors:
-
Compound Solubility: this compound can be challenging to dissolve. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting it into your cell culture medium. Precipitation of the compound will lead to inconsistent effective concentrations. Refer to the supplier's instructions for preparing stock and working solutions. For instance, MedchemExpress suggests that if precipitation occurs during preparation, heating and/or sonication can be used to aid dissolution[1].
-
Cytotoxicity at High Concentrations: While this compound is used to study various cellular processes, high concentrations can be cytotoxic. For example, doses of 50 µM, 100 µM, and 200 µM were found to be cytotoxic to RAW264.7 macrophages, with cell viability dropping below 90%[2][3]. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. A concentration that is effective in one cell line may be toxic to another.
-
Treatment Duration: The effects of this compound on cell proliferation have been observed to be time-dependent, with significant decreases often seen after 48 to 72 hours of treatment in cell lines like H1299 and HeLa[1][4]. Shorter or longer incubation times may yield different results.
Q2: The expected downstream effects of SIRT6 activation, such as changes in histone acetylation or autophagy, are not consistent in my experiments. Why might this be?
A2: A lack of consistent downstream effects could be due to:
-
Suboptimal Concentration: The effective concentration of this compound can vary. For instance, 75 µM was shown to induce deacetylation of SIRT6-targeted histone H3 sites in H1299 cells[1][5]. An EC50 of 38 µM has been reported for inducing autophagy in human tumor cells[1]. Ensure you are using a concentration that has been validated to be effective for your intended purpose.
-
Timing of Analysis: The kinetics of downstream signaling events can vary. For example, histone deacetylation might be an early event, while changes in protein expression or autophagy markers like LC3B-II may require longer incubation times (e.g., 24-72 hours)[6]. A time-course experiment is recommended to identify the optimal time point for analysis.
-
Cellular Context: The activation of SIRT6 by this compound can trigger different signaling pathways depending on the cellular context. For example, in some cancer cells, it induces autophagy via the AMPK-ULK1-mTOR pathway, which is dependent on an increase in reactive oxygen species (ROS)[7][8]. In other contexts, it has been shown to suppress the NF-κB pathway[2][9]. The basal state of these pathways in your cells can influence the outcome.
-
Specificity of Reagents: Ensure the antibodies and reagents used to detect downstream markers are specific and validated for your experimental system.
Q3: I am not observing the expected anti-inflammatory effects of this compound.
A3: If you are not seeing the anticipated anti-inflammatory effects, consider the following:
-
Inflammatory Stimulus: The anti-inflammatory effects of this compound are often observed in the context of an inflammatory challenge, such as treatment with lipopolysaccharide (LPS)[2][3]. Ensure your experimental setup includes an appropriate inflammatory stimulus.
-
Dosage and Timing: The timing of this compound treatment relative to the inflammatory stimulus may be critical. For example, in a mouse model of acute liver failure, this compound was administered 2 hours before the inflammatory insult[2][3].
-
Macrophage Polarization: this compound has been shown to promote the switch of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype[10]. The specific macrophage subtype and its polarization state in your model could influence the results.
Quantitative Data Summary
For easy comparison, the following tables summarize key quantitative data from various studies.
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Cell Line/System | Effect | Concentration | Incubation Time | Reference |
| Human Tumor Cells | EC50 for Autophagy Induction | 38 µM | Not Specified | [1] |
| Human H1299 Cells | Histone H3 Deacetylation | 75 µM | 48 and 72 hours | [1][5] |
| Human H1299 & HeLa Cells | Decreased Cell Proliferation | 100 µM | 48 and 72 hours | [1][4] |
| iSLK-RGB & THP-1 Cells | Enhanced SIRT6 Expression | 80 µM | 24 hours | [1] |
| RAW264.7 Macrophages | Maximum Non-toxic Dose | 40 µM | Not Specified | [2][3] |
| H1299 & HeLa Cells | Autophagy Induction | 75 µM | 24 hours | [6] |
Table 2: Dosing of this compound in In Vivo Studies
| Animal Model | Effect | Dosage | Administration Route | Reference |
| Acute Liver Failure Mice | Ameliorated Liver Damage | 50 mg/kg | Intraperitoneal | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Experiments
This protocol is adapted from supplier recommendations[1].
-
Stock Solution Preparation:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 20.8 mg/mL).
-
If precipitation is observed, gently warm the solution and/or sonicate until the compound is fully dissolved.
-
Store the stock solution at -80°C for up to 2 years or -20°C for up to 1 year[1].
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution to the desired final concentration in your cell culture medium.
-
Ensure the final concentration of the vehicle (DMSO) is consistent across all experimental conditions and does not exceed a level that is toxic to your cells (typically <0.5%).
-
Protocol 2: Western Blot Analysis of Histone H3 Deacetylation
This protocol is based on a study in H1299 cells[5].
-
Seed H1299 cells and allow them to adhere overnight.
-
Treat the cells with 75 µM this compound or a vehicle control for the desired time points (e.g., 24, 48, 72 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against acetylated Histone H3K9, acetylated Histone H3K56, and total Histone H3 (as a loading control).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Perform densitometric analysis to quantify the relative levels of histone acetylation, normalizing to total H3.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. SIRT6 inhibition delays peripheral nerve recovery by suppressing migration, phagocytosis and M2-polarization of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating SIRT6-Specific Activity of UBCS039 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UBCS039, a widely used synthetic activator of Sirtuin 6 (SIRT6), with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to objectively assess its performance and specificity in a cellular context.
Executive Summary
This compound is a pioneering synthetic activator of SIRT6, a critical enzyme involved in DNA repair, metabolism, and inflammation. While it remains a valuable tool in research, newer activators such as MDL-800 and MDL-801 have emerged with significantly higher potency. This guide will delve into the comparative efficacy and selectivity of these compounds, providing researchers with the necessary information to select the appropriate tool for their studies.
Comparative Analysis of SIRT6 Activators
The selection of a SIRT6 activator should be guided by its potency, specificity, and the experimental context. Below is a summary of the key quantitative data for this compound and its more potent alternatives, MDL-800 and MDL-801.
| Compound | EC50 (μM) | Fold Activation of SIRT6 | Notes |
| This compound | 38[1] | ~2-3.5 | First synthetic SIRT6 activator; shows some off-target activity on SIRT5.[2] |
| MDL-800 | 10.3 ± 0.3 | >22 | Allosteric activator with high potency and selectivity.[3] |
| MDL-801 | 5.7 ± 0.3 | >22 | A potent analog of MDL-800.[3] |
Experimental Validation of SIRT6 Activity in Cells
Validating the on-target activity of SIRT6 activators in a cellular environment is crucial. This can be achieved through a combination of techniques that measure direct target engagement and downstream functional consequences.
In Vitro SIRT6 Deacetylation Assay
This assay directly measures the enzymatic activity of recombinant SIRT6 in the presence of an activator.
Workflow for In Vitro SIRT6 Deacetylation Assay
References
A Comparative Analysis of UBCS039 and SIRT6 Knockdown: Validating Downstream Effects
For Immediate Release
This guide provides a comprehensive comparison of the downstream cellular effects of the synthetic SIRT6 activator, UBCS039, and genetic knockdown of SIRT6. The data presented herein is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the NAD+-dependent deacetylase SIRT6.
SIRT6 is a critical regulator of numerous cellular processes, including DNA repair, metabolism, inflammation, and apoptosis. Its dual role as both a tumor suppressor and promoter, depending on the cellular context, makes it a compelling target for therapeutic intervention.[1][2][3] this compound is the first-in-class synthetic activator of SIRT6, while SIRT6 knockdown offers a genetic approach to inhibit its function.[4] Understanding the convergent and divergent effects of these two interventions is crucial for validating on-target effects and elucidating the complex biology of SIRT6.
Comparative Analysis of Downstream Effects
The following tables summarize the quantitative effects of this compound and SIRT6 knockdown on key cellular pathways. Data has been compiled from multiple studies to provide a comprehensive overview.
Table 1: Effects on Apoptosis
| Parameter | This compound Treatment | SIRT6 Knockdown | Alternative Methods/Compounds |
| Cell Proliferation | Dose-dependent decrease in H1299 and HeLa cells.[5][6] | Decreased proliferation in Huh-7 cells.[7] In some contexts, resistance to apoptosis initiation.[6][8] | Overexpression of SIRT6 can induce massive apoptosis in cancer cells.[7] |
| Apoptosis Induction | Induces apoptosis in H1299 and HeLa cells, confirmed by Annexin V staining and sub-G1 peak analysis.[5][6] | Increased apoptosis in Huh-7 cells.[7] In non-small cell lung cancer cells, silencing of SIRT6 induces apoptosis.[9] | SIRT6 overexpression activates p53 and p73 apoptotic signaling.[7] |
| Cleaved Caspase-3 | Increased levels in a mouse model of acute liver failure.[10] | Increased expression in Huh-7 cells.[7] | - |
| Bax/Bcl-2 Ratio | Increased Bax and decreased Bcl-2 in a mouse model of acute liver failure.[10] | Increased Bax and decreased Bcl-2 expression in Huh-7 cells.[7] | - |
| PARP Cleavage | Increased levels of cleaved PARP1 in H1299 and HeLa cells.[5] | - | - |
Table 2: Effects on Autophagy
| Parameter | This compound Treatment | SIRT6 Knockdown | Alternative Methods/Compounds |
| Autophagosome Formation | Leads to autophagosome accumulation in human cancer cells.[4][5] | Inhibition of autophagy in neuronal cells under oxidative stress.[11] | Overexpression of wild-type SIRT6 induces autophagy.[5] |
| LC3-II Conversion | Time-dependent increase in lipidated LC3B (LC3-II) in multiple human tumor cell lines.[5][12] | Inhibition of autophagy in neuronal cells under oxidative stress.[11] | - |
| Autophagic Flux | Induces a complete autophagic flux in H1299 and HeLa cells.[5][13] | - | - |
| Autophagy-related Genes | - | Modulation of several autophagy-related genes in melanoma cells (e.g., decreased ATG7, ATG12, BECN1).[14] | - |
Table 3: Effects on Cellular Metabolism
| Parameter | This compound Treatment | SIRT6 Knockdown | Alternative Methods/Compounds |
| Glycolysis | - | Increased expression of genes involved in glycolysis.[3] | SIRT6 deficiency leads to enhanced glycolysis.[3] |
| Lipid Metabolism | Suppresses LXR-SREBF1 pathway, mitigating lipid accumulation in hepatocytes.[8][15] | Increased triglyceride synthesis and reduced β-oxidation, leading to fatty liver in mice.[16][17] | SIRT6 overexpression protects against diet-induced visceral fat accumulation.[18] |
| Glucose Uptake | - | Derepression of glycolytic genes and increased glucose uptake.[16] | - |
Table 4: Effects on NF-κB Signaling and Inflammation
| Parameter | This compound Treatment | SIRT6 Knockdown | Alternative Methods/Compounds |
| NF-κB Activity | Inhibits the NF-κB pathway in a mouse model of acute liver failure and in LPS-stimulated macrophages.[10][19] | Significantly increased NF-κB levels (up to 400%) in human dermal fibroblasts.[1][20] | SIRT6 is a corepressor of NF-κB, silencing its target genes.[1] |
| p65 Phosphorylation/Acetylation | Decreased protein levels of p-P65 in a mouse model of acute liver failure.[19] | Strong accumulation of acetylated NF-κB p65.[2] | SIRT6 deacetylates the NF-κB RELA subunit.[4] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Decreased protein levels in a mouse model of acute liver failure and in LPS-stimulated macrophages.[10] | - | SIRT6 knockdown impairs diabetic wound closure with increased inflammatory cytokines. |
Table 5: Effects on Histone Acetylation
| Parameter | This compound Treatment | SIRT6 Knockdown | Alternative Methods/Compounds |
| Global H3K9ac | Time-dependent deacetylation of histone H3K9 in H1299 non-small cell lung cancer cells.[5][21] | Hyperacetylation of H3K9 at telomeric chromatin.[22] | SIRT6 is a histone H3 lysine (B10760008) 9 (H3K9) deacetylase.[22] |
| Global H3K56ac | Deacetylation of H3K56 in H1299 cells.[5][21] | - | SIRT6 deacetylates H3K56.[23] |
| Global H3K18ac | - | Hyperacetylation of H3K18 at pericentric chromatin.[23] | SIRT6 deacetylates H3K18.[5] |
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of this compound and SIRT6 knockdown on downstream signaling, the following diagrams have been generated.
Caption: Opposing effects of this compound and SIRT6 knockdown on downstream pathways.
Caption: this compound-induced autophagy and apoptosis signaling cascade.
Caption: Downstream consequences of SIRT6 knockdown on NF-κB signaling.
Experimental Protocols
Western Blot Analysis for Protein Expression and Phosphorylation
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated on SDS-polyacrylamide gels.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies (e.g., anti-SIRT6, anti-cleaved caspase-3, anti-LC3B, anti-phospho-p65, anti-H3K9ac) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
siRNA-mediated Gene Knockdown
-
Cell Seeding: Cells are seeded in 6-well plates to reach 50-60% confluency on the day of transfection.
-
Transfection Reagent Preparation: siRNA targeting SIRT6 and a non-targeting control siRNA are diluted in serum-free medium. A lipid-based transfection reagent is separately diluted in serum-free medium.
-
Complex Formation: The diluted siRNA and transfection reagent are mixed and incubated at room temperature for 20 minutes to allow complex formation.
-
Transfection: The siRNA-lipid complexes are added to the cells.
-
Incubation: Cells are incubated for 48-72 hours before being harvested for downstream analysis. Knockdown efficiency is validated by Western blot or qPCR.
Autophagy Flux Assay (LC3 Turnover)
-
Cell Treatment: Cells are treated with this compound in the presence or absence of a lysosomal inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1) for the desired time.
-
Cell Lysis and Western Blot: Cells are lysed and subjected to Western blot analysis as described above.
-
Analysis: The amount of LC3-II is quantified. An increase in LC3-II levels in the presence of the lysosomal inhibitor compared to its absence indicates an active autophagic flux.
This guide provides a foundational understanding of the downstream consequences of modulating SIRT6 activity. Further research is warranted to fully elucidate the therapeutic potential of targeting this multifaceted enzyme in various disease contexts.
References
- 1. Effect of SIRT6 knockdown on NF-κB induction and on residual DNA damage in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatic specific disruption of SIRT6 in mice results in fatty liver formation due to enhanced glycolysis and triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT6 links histone H3 lysine 9 deacetylation to control of NF-κB dependent gene expression and organismal lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Sirtuin 6 in the Deacetylation of Histone Proteins as a Factor in the Progression of Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. scispace.com [scispace.com]
- 8. SIRT6 knockout cells resist apoptosis initiation but not progression: a computational method to evaluate the progression of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silencing Sirtuin 6 induces cell cycle arrest and apoptosis in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. genesandcancer.com [genesandcancer.com]
- 15. Sirtuin 6 activator this compound ameliorates hepatic lipogenesis through liver X receptor deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Sirt6 in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effect of SIRT6 knockdown on NF-κB induction and on residual DNA damage in cultured human skin fibroblasts. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. SIRT6 is a histone H3 lysine 9 deacetylase that modulates telomeric chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SIRT6, a Mammalian Deacylase with Multitasking Abilities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of UBCS039 Against Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the novel SIRT6 activator, UBCS039, with two widely recognized anti-inflammatory agents: the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) and the corticosteroid dexamethasone (B1670325). This document is intended to serve as a resource for researchers in inflammation and drug discovery, offering a summary of mechanisms of action, comparative in vitro data, and detailed experimental protocols.
Mechanisms of Anti-inflammatory Action
A fundamental aspect of comparing anti-inflammatory compounds lies in understanding their distinct mechanisms of action. This compound, ibuprofen, and dexamethasone each target different key components of the inflammatory cascade.
This compound: This synthetic molecule is an activator of Sirtuin 6 (SIRT6), a histone deacetylase that plays a crucial role in regulating gene expression. The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] By activating SIRT6, this compound leads to the deacetylation of histones at the promoters of pro-inflammatory genes, thereby reducing their transcription. This results in a significant decrease in the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2][3]
Ibuprofen: As a traditional NSAID, ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin (B15479496) synthesis, ibuprofen effectively reduces the inflammatory response. Some studies also suggest that ibuprofen can modulate the NF-κB pathway.
Dexamethasone: This potent synthetic glucocorticoid exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes. A key mechanism is the inhibition of the NF-κB and Activator Protein-1 (AP-1) transcription factors, leading to a broad suppression of pro-inflammatory cytokine production, including TNF-α and IL-6.[1][4]
Caption: General inflammatory signaling pathways and points of intervention for this compound, Ibuprofen, and Dexamethasone.
Comparative In Vitro Anti-inflammatory Activity
To provide a quantitative comparison, the following table summarizes the available data on the inhibitory effects of this compound, ibuprofen, and dexamethasone on key inflammatory markers in the murine macrophage cell line RAW264.7, a widely used model for studying inflammation. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented data is compiled from various sources.
| Compound | Target/Assay | Cell Line | Stimulus | IC50 / % Inhibition | Reference |
| This compound | TNF-α & IL-1β Production | RAW264.7 macrophages | LPS | Significant downregulation at 40 µM | [2] |
| NF-κB Activation | RAW264.7 macrophages | LPS | Marked decrease in NF-κB expression at 150 µM | [3] | |
| Ibuprofen | Cytotoxicity | RAW 264.7 macrophages | - | IC50: 61.15 ± 1.97 µg/mL | [5] |
| Nitric Oxide (NO) Production | RAW264.7 macrophages | LPS | Dose-dependent decrease (200 and 400 µM) | [6] | |
| Dexamethasone | TNF-α Secretion | RAW264.7 macrophages | LPS | Dose-dependent inhibition (significant at 1 µM) | [4] |
| IL-6 Production | RAW264.9 macrophages | LPS | 10-90% inhibition in the range of 10⁻⁹ M to 10⁻⁶ M | [1] | |
| NF-κB Inhibition | Murine macrophages | - | IC50 values determined in combination studies | [7] |
Note: Direct IC50 values for cytokine inhibition by this compound in RAW264.7 cells were not available in the searched literature. The provided information reflects the effective concentrations at which significant anti-inflammatory effects were observed.
Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory effects of these compounds, detailed protocols for key in vitro assays are provided below.
Induction of Inflammatory Response in RAW264.7 Macrophages
This protocol describes the standard procedure for stimulating an inflammatory response in RAW264.7 macrophage cells using Lipopolysaccharide (LPS).
Caption: Experimental workflow for in vitro anti-inflammatory compound testing.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Ibuprofen, Dexamethasone) dissolved in a suitable vehicle (e.g., DMSO)
-
96-well or 6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into the desired format (e.g., 2 x 10^5 cells/well in a 96-well plate for ELISA or 1 x 10^6 cells/well in a 6-well plate for Western blotting).
-
Adherence: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of the test compounds (this compound, ibuprofen, dexamethasone) or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL.
-
Incubation: Incubate the plates for a specified period, depending on the endpoint being measured (e.g., 4-6 hours for TNF-α mRNA, 18-24 hours for cytokine protein secretion).
-
Sample Collection:
-
For cytokine measurement, collect the cell culture supernatant and store at -80°C until analysis by ELISA.
-
For protein or RNA analysis, wash the cells with ice-cold PBS and proceed with cell lysis.
-
Measurement of Cytokine Levels by ELISA
This protocol outlines the steps for quantifying the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
-
Collected cell culture supernatants
-
Recombinant cytokine standard
-
Detection antibody conjugated to biotin
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the recombinant cytokine standard in the assay diluent to generate a standard curve. Dilute the collected cell culture supernatants as needed.
-
Incubation: Add 100 µL of standards and samples to the appropriate wells of the ELISA plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add 100 µL of the Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.
Assessment of NF-κB Activation by Western Blotting for p65 Nuclear Translocation
This protocol details the procedure for determining the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus using Western blotting.
Materials:
-
Cell lysis buffer for nuclear and cytoplasmic fractionation
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Fractionation:
-
Following treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. This will separate the cytoplasmic and nuclear fractions.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Analyze the intensity of the p65 band in the nuclear and cytoplasmic fractions.
-
Use Lamin B1 as a loading control for the nuclear fraction and β-actin or GAPDH for the cytoplasmic fraction to ensure equal protein loading. An increase in the p65 band intensity in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates NF-κB activation.
-
Conclusion
This guide provides a comparative overview of the anti-inflammatory effects of the novel SIRT6 activator, this compound, in relation to the established drugs ibuprofen and dexamethasone. While all three compounds demonstrate significant anti-inflammatory properties, their distinct mechanisms of action offer different therapeutic potentials. This compound, with its targeted approach of activating SIRT6 to suppress the NF-κB pathway, presents a promising avenue for the development of novel anti-inflammatory therapies. The provided data and experimental protocols are intended to support further research and a deeper understanding of the therapeutic potential of these compounds.
References
- 1. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT6 inhibition delays peripheral nerve recovery by suppressing migration, phagocytosis and M2-polarization of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 6. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
validation of UBCS039's mechanism through site-directed mutagenesis of SIRT6
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of UBCS039, a pioneering synthetic activator of Sirtuin 6 (SIRT6), with alternative compounds. We delve into the validation of its mechanism through site-directed mutagenesis and present supporting experimental data to offer a clear perspective on its performance and utility in research and therapeutic development.
Sirtuin 6 (SIRT6) has emerged as a critical regulator of longevity, metabolism, and DNA repair, making it a compelling target for therapeutic intervention in age-related diseases and cancer. This compound was the first synthetic small molecule identified to activate SIRT6, primarily by enhancing its deacetylase activity. A cornerstone of validating its on-target mechanism has been the use of site-directed mutagenesis to create a catalytically inactive SIRT6 mutant, H133Y. This mutant, with a single amino acid substitution at the catalytic core, serves as a crucial negative control in experiments.
Performance Comparison of SIRT6 Activators
The following table summarizes the key performance indicators of this compound and other notable SIRT6 activators. This data, compiled from various studies, allows for an objective comparison of their potency and efficacy.
| Compound | Type | EC50 (μM) | Maximal Activation (Fold) | Target Specificity | Key Cellular Effects |
| This compound | Synthetic | 38 | ~3.5 | Primarily SIRT6; some off-target activation of SIRT5 | Induces autophagy, promotes deacetylation of H3K9ac and H3K56ac.[1] |
| MDL-801 | Synthetic | 5.7 | ~22 | Highly selective for SIRT6 | Induces G0/G1 cell cycle arrest in cancer cells. |
| MDL-811 | Synthetic | 5.7 | Not specified | Selective for SIRT6 | Shows anti-inflammatory and antitumor activity.[2] |
| Cyanidin | Natural | Not specified | ~55 | Broad | Increases SIRT6 expression. |
| UBCS060 | Synthetic | N/A | Inactive | N/A | Regioisomer of this compound used as a negative control. |
Validating the Mechanism: The Role of the SIRT6 H133Y Mutant
A key strategy to confirm that the biological effects of this compound are indeed mediated by SIRT6 activation is to utilize a catalytically inactive mutant of the enzyme. The H133Y (Histidine to Tyrosine at position 133) mutant has been instrumental in these validation studies. Histidine 133 is a conserved and critical residue within the catalytic site of SIRT6.[3][4] Its mutation to tyrosine renders the enzyme incapable of performing its deacetylase function.
Experiments have consistently shown that while this compound can induce autophagy and deacetylation of histone substrates in cells expressing wild-type SIRT6, it fails to do so in cells expressing the H133Y mutant.[1][5] This provides strong evidence that the observed effects of this compound are a direct result of its activation of SIRT6's enzymatic activity.
Experimental Protocols
Site-Directed Mutagenesis of SIRT6 (to generate H133Y)
This protocol is based on the widely used QuikChange II XL Site-Directed Mutagenesis Kit.
1. Primer Design:
-
Design complementary forward and reverse primers (25-45 bases in length) containing the desired H133Y mutation in the center.
-
The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
The mutation should be flanked by 10-15 bases of correct sequence on both sides.
2. PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
5 µL of 10x reaction buffer
-
10-50 ng of dsDNA template (plasmid containing wild-type SIRT6)
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix
-
3 µL of QuikSolution
-
ddH2O to 50 µL
-
1 µL of PfuUltra HF DNA polymerase (2.5 U/µL)
-
-
Perform thermal cycling with the following parameters:
-
Initial denaturation: 95°C for 1 minute
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
3. Dpn I Digestion:
-
Add 1 µL of Dpn I restriction enzyme to the amplification reaction.
-
Gently mix and incubate at 37°C for 1 hour to digest the parental (non-mutated) methylated DNA.
4. Transformation:
-
Transform competent E. coli cells (e.g., XL10-Gold ultracompetent cells) with 1-2 µL of the Dpn I-treated DNA.
-
Plate the transformed cells on an appropriate antibiotic selection plate.
-
Incubate overnight at 37°C.
5. Verification:
-
Isolate plasmid DNA from the resulting colonies.
-
Verify the presence of the H133Y mutation by DNA sequencing.
Western Blot for Histone Deacetylation
1. Cell Lysis:
-
Treat cells with SIRT6 activators or vehicle control for the desired time.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein lysate on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K56) and total histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the acetylated histone signal to the total histone H3 signal.
Autophagy Assay (LC3-II Quantification)
1. Cell Treatment and Lysis:
-
Treat cells with SIRT6 activators or vehicle control. To measure autophagic flux, a lysosomal inhibitor such as Bafilomycin A1 or Chloroquine can be added for the last few hours of treatment.
-
Lyse the cells as described in the Western Blot protocol.
2. Western Blotting:
-
Perform SDS-PAGE and protein transfer as described above.
-
Incubate the membrane with a primary antibody against LC3B. A loading control such as β-actin or GAPDH should also be probed.
-
Follow the subsequent steps of the Western Blot protocol.
3. Quantification:
-
Quantify the band intensities for both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
The ratio of LC3-II to LC3-I or to the loading control is used as an indicator of autophagy induction. An increase in this ratio signifies an accumulation of autophagosomes.
Visualizing the Molecular Pathways
To better understand the mechanism of action of this compound and the experimental logic, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Signaling pathway of this compound-mediated SIRT6 activation leading to autophagy.
Caption: Workflow for generating the SIRT6 H133Y mutant via site-directed mutagenesis.
Caption: Logical diagram illustrating the validation of this compound's mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Induction of autophagy via the ROS-dependent AMPK/mTOR pathway protects deoxynivalenol exposure grass carp hepatocytes damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Over Expression of Wild Type or a Catalytically Dead Mutant of SIRTUIN 6 Does Not Influence NFκB Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
cross-validation of UBCS039 results with genetic models of SIRT6 activation
A Comparative Guide for Researchers
This guide provides a comprehensive cross-validation of the pharmacological activator of Sirtuin 6 (SIRT6), UBCS039, with established genetic models of SIRT6 activation. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of the biochemical and physiological outcomes of these two approaches to activating SIRT6, supported by experimental data and detailed protocols.
Introduction to SIRT6 Activation
SIRT6 is a NAD+-dependent protein deacetylase and mono-ADP-ribosyltransferase that plays a crucial role in a wide array of cellular processes, including DNA repair, genome stability, inflammation, and metabolism. Its activation is considered a promising therapeutic strategy for age-related diseases, metabolic disorders, and certain cancers. Two primary methods are employed to study the effects of enhanced SIRT6 activity: pharmacological activation using small molecules like this compound, and genetic overexpression of the SIRT6 gene. This guide will compare the outcomes observed with this compound treatment to the phenotypes reported in SIRT6 transgenic animal models.
Comparative Analysis of Pharmacological vs. Genetic SIRT6 Activation
The following tables summarize the key findings from studies utilizing either the chemical activator this compound or genetic models of SIRT6 overexpression. This allows for a direct comparison of their effects on various cellular and physiological parameters.
Table 1: Biochemical and Cellular Effects of SIRT6 Activation
| Parameter | This compound (Pharmacological Activation) | Genetic SIRT6 Overexpression | Key Overlap/Difference |
| Mechanism of Action | Allosteric activator, enhances SIRT6's catalytic efficiency.[1][2][3] | Increased cellular levels of SIRT6 protein. | Different modes of achieving increased SIRT6 activity. |
| SIRT6 Deacetylase Activity | Increases deacetylation of H3K9ac and H3K56ac.[4][5] EC50 of ~38 µM for H3K9 deacetylation in cell-free assays.[6] | Potent histone deacetylase activity, particularly on H3K9ac and H3K56ac.[7] | Both methods lead to increased deacetylation of known SIRT6 substrates. |
| SIRT6 Mono-ADP-ribosyltransferase Activity | Not explicitly reported in the context of this compound's primary mechanism. | Induces apoptosis in cancer cells through its mono-ADP-ribosyltransferase activity. | The role of this compound in modulating this specific enzymatic function is less characterized compared to genetic models. |
| Downstream Signaling | Induces autophagy via ROS-mediated activation of the AMPK-ULK1-mTOR pathway.[5] Suppresses NF-κB signaling.[8][9] | Activates AMPK in muscle tissue.[4][10] Suppresses NF-κB signaling.[9][11] | Both approaches converge on key downstream pathways like AMPK and NF-κB. |
| Cellular Phenotypes | Induces autophagy-related cell death in cancer cells.[5] Anti-inflammatory effects in various cell types.[8][9] | Induces apoptosis in cancer cells but not in normal cells. Reduces inflammation.[9][10] | Both methods demonstrate selective cytotoxicity towards cancer cells and anti-inflammatory properties. |
Table 2: Physiological Effects of SIRT6 Activation
| Parameter | This compound (Pharmacological Activation) | Genetic SIRT6 Overexpression | Key Overlap/Difference |
| Metabolism | Ameliorates hepatic lipogenesis by suppressing the LXR-SREBF1 pathway.[12] Modulates glucose metabolism.[13] | Improves glucose tolerance and insulin (B600854) sensitivity.[4][10] Reduces triglyceride synthesis and promotes fatty acid β-oxidation.[14] | Both approaches demonstrate beneficial effects on glucose and lipid metabolism. |
| Lifespan | Not directly reported. | Extends lifespan in male mice in some studies, and in both sexes in others.[2][3][15] | Lifespan extension is a key phenotype of genetic SIRT6 activation, which has not been directly assessed with this compound. |
| Healthspan | Protective effects against acute liver and kidney injury.[8] | Protection against age-related disorders, including reduced adipose inflammation and increased physical activity.[4][10] | Both methods show promise in mitigating age-related and injury-induced pathologies. |
| IGF-1 Signaling | No direct reports found. | Reduces serum IGF-1 levels and alters downstream signaling. | This is a significant finding in genetic models that requires investigation with this compound. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in SIRT6 activation and its downstream consequences is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for cross-validation.
Caption: SIRT6 signaling pathway activated by this compound and genetic overexpression.
Caption: Experimental workflow for cross-validating this compound and genetic SIRT6 activation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Western Blot for Histone Acetylation (H3K9ac and H3K56ac)
Objective: To quantify the levels of histone H3 acetylation at lysine (B10760008) 9 and 56 as a measure of SIRT6 deacetylase activity in cells.
Materials:
-
Cell lysis buffer (RIPA or similar) with protease and deacetylase inhibitors.
-
Acid extraction buffer for histones (optional, for higher purity).
-
SDS-PAGE gels (15% acrylamide (B121943) recommended for good resolution of histones).
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-acetyl-H3K9, anti-acetyl-H3K56, anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Sample Preparation:
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse in lysis buffer.
-
For histone extraction, follow a standard acid extraction protocol.[10]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Mix 15-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.[10]
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the total histone H3 loading control.[10]
-
In Vitro SIRT6 Activity Assay (Fluorogenic)
Objective: To measure the deacetylase activity of SIRT6 in a cell-free system, often used for screening activators or inhibitors.
Materials:
-
Recombinant human SIRT6 enzyme.
-
Fluorogenic SIRT6 substrate (e.g., based on a p53 sequence with an acetylated lysine linked to a fluorophore like AMC).
-
NAD+.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution.
-
96-well microplate (black with a clear bottom is recommended).
-
Fluorescence plate reader.
Protocol:
-
Reagent Preparation:
-
Prepare a substrate solution containing the fluorogenic peptide and NAD+ in assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, the test compound (e.g., this compound) or vehicle control, and the recombinant SIRT6 enzyme.
-
Initiate the reaction by adding the substrate solution.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 45-90 minutes).
-
-
Development and Detection:
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at room temperature for approximately 30 minutes.
-
Measure the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[16]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings and calculate the percentage of activation or inhibition relative to the control.
-
Cellular Reactive Oxygen Species (ROS) Detection
Objective: To measure the levels of intracellular ROS, which can be an upstream signaling event in SIRT6-mediated autophagy.
Materials:
-
Cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) or dihydroethidium (B1670597) (DHE).
-
Cell culture medium.
-
PBS or HBSS.
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader.
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency in a suitable plate or dish.
-
Treat cells with this compound or vehicle control for the desired time. Include a positive control for ROS induction (e.g., H2O2 or TBHP).
-
-
Staining:
-
Remove the culture medium and wash the cells with PBS or HBSS.
-
Add the fluorogenic probe (e.g., DCF-DA) diluted in serum-free medium or buffer and incubate at 37°C in the dark for 30-60 minutes.
-
-
Measurement:
-
Remove the probe-containing solution and wash the cells.
-
Add PBS or buffer to the cells.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation ~485 nm, emission ~535 nm for DCF), a fluorescence microscope, or a flow cytometer.[17]
-
-
Data Analysis:
-
Quantify the fluorescence intensity and normalize it to the control group to determine the fold change in ROS levels.
-
AMPK Activation Assay
Objective: To determine the activation state of AMPK by measuring the phosphorylation of AMPK or its downstream targets.
Methods:
-
Western Blot:
-
Probe for phosphorylated AMPK (p-AMPK) at Threonine 172 and normalize to total AMPK levels. This is a common and reliable method.
-
-
Kinase Activity Assay:
-
Use a kit that measures the phosphorylation of a specific AMPK substrate (e.g., SAMS peptide) using either a radioactive (32P-ATP) or non-radioactive (e.g., luminescence-based ADP detection) method.[15]
-
General Western Blot Protocol for p-AMPK:
-
Lyse cells as described in the histone acetylation protocol.
-
Perform SDS-PAGE and transfer as previously described.
-
Block the membrane and incubate with a primary antibody specific for p-AMPK (Thr172).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using ECL.
-
Strip the blot and re-probe with an antibody for total AMPK to normalize for protein loading.
Conclusion
The cross-validation of results from the pharmacological activation of SIRT6 by this compound and genetic SIRT6 overexpression models reveals a significant overlap in their biochemical and physiological effects. Both approaches lead to increased SIRT6 deacetylase activity, modulation of key downstream signaling pathways such as AMPK and NF-κB, and produce similar cellular phenotypes, including anti-inflammatory effects and selective cytotoxicity towards cancer cells. Furthermore, both methods demonstrate beneficial effects on glucose and lipid metabolism.
While genetic models have uniquely demonstrated a lifespan-extending effect and a clear impact on IGF-1 signaling, this compound provides a valuable tool for studying the acute effects of SIRT6 activation and holds therapeutic potential. Future studies should aim to directly compare the quantitative effects of this compound and genetic overexpression on a wider range of parameters, including a detailed analysis of the dose-response relationship of this compound on the various downstream effects observed in transgenic models. This will further solidify the use of this compound as a reliable chemical probe to mimic the beneficial effects of genetic SIRT6 activation.
References
- 1. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT6 Activator this compound Inhibits Thioacetamide-Induced Hepatic Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT6 inhibition delays peripheral nerve recovery by suppressing migration, phagocytosis and M2-polarization of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sirtuin 6 activator this compound ameliorates hepatic lipogenesis through liver X receptor deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SIRT6’s function in controlling the metabolism of lipids and glucose in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sirtuins in glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. abcam.com [abcam.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Analysis of UBCS039's Potency Across Diverse Cell Lines
For researchers and professionals in drug development, understanding the efficacy of a compound across various cellular contexts is paramount. This guide provides a comparative study of UBCS039, a synthetic activator of Sirtuin 6 (SIRT6), and its potency in different cell lines. We will compare its performance with other known SIRT6 activators, supported by available experimental data.
This compound is recognized as the first synthetic activator of SIRT6, an NAD+-dependent deacetylase and mono-ADP-ribosyltransferase implicated in various cellular processes, including DNA repair, metabolism, and inflammation.[1] Its activation is a potential therapeutic strategy for several diseases, including cancer. This guide aims to provide a clear, data-driven comparison to inform research and development decisions.
Potency Comparison of SIRT6 Activators
The following table summarizes the available potency data for this compound and its alternatives across various cell lines. It is important to note that direct comparative studies across a wide panel of cell lines are limited, and the data presented here is compiled from multiple sources. The potency of these compounds can be expressed as either EC50 (the concentration required to elicit a half-maximal response in an enzymatic assay) or IC50 (the concentration required to inhibit 50% of a biological process, such as cell proliferation).
| Compound | Type | Target | Potency (EC50/IC50) | Cell Line(s) | Reference(s) |
| This compound | Synthetic | SIRT6 Activator | EC50: 38 μM (in vitro deacetylation) | H1299 (Non-small cell lung), HeLa (Cervical) | [2][3] |
| Decreased cell proliferation | H1299, HeLa | [2][4] | |||
| SIRT6 activator 12q | Synthetic | SIRT6 Activator | EC50: 5.35 μM | - | [5] |
| IC50: 4.43 µM | PANC-1 (Pancreatic) | [6] | |||
| IC50: 8.27 µM | BXPC-3 (Pancreatic) | [6] | |||
| IC50: 7.10 µM | MIAPaCa-2 (Pancreatic) | [6] | |||
| IC50: 9.66 µM | AsPC-1 (Pancreatic) | [6] | |||
| MDL-800 | Synthetic | SIRT6 Activator | EC50: 10.3 µM | - | [5] |
| MDL-801 | Synthetic | SIRT6 Activator | EC50: 5.7 µM | - | [5] |
| Cyanidin | Natural (Flavonoid) | SIRT6 Activator | 55-fold maximal activation | Caco-2 (Colon) | [7] |
| Quercetin derivative (4H-chromen) | Synthetic | SIRT6 Activator | 30-40-fold maximal activation | Breast cancer cell lines | [8][9] |
Note: The potency of this compound is primarily reported as an EC50 value from in vitro enzymatic assays, while its effect on cell proliferation is described qualitatively in the available literature. For a direct comparison of anti-proliferative effects, IC50 values from standardized cell viability assays would be required. Newer synthetic activators like "SIRT6 activator 12q", MDL-800, and MDL-801 show higher potency in enzymatic assays compared to this compound. Natural compounds like Cyanidin and synthetic derivatives of Quercetin also demonstrate significant activation of SIRT6.
Experimental Protocols
The determination of a compound's potency relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
Cell Viability/Proliferation Assay (IC50 Determination)
This protocol is a standard method to assess the effect of a compound on cell proliferation and determine its IC50 value.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound, SIRT6 activator 12q) in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours).
-
Viability Assessment:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Crystal Violet Assay: Gently wash the cells with PBS and fix them with 10% formalin for 15 minutes. Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
-
Data Analysis:
-
For the MTT assay, dissolve the formazan crystals in 100 µL of DMSO and measure the absorbance at 570 nm using a microplate reader.
-
For the crystal violet assay, wash the plates with water, air dry, and then solubilize the stain with 10% acetic acid. Measure the absorbance at 590 nm.
-
Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vitro SIRT6 Deacetylation Assay (EC50 Determination)
This assay measures the direct effect of a compound on the enzymatic activity of SIRT6.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant human SIRT6 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on H3K9Ac), and NAD+.
-
Compound Addition: Add varying concentrations of the test compound (e.g., this compound) to the wells. Include a no-compound control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add a developer solution that contains a protease to digest the deacetylated peptide, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration. The EC50 value is the concentration of the compound that produces 50% of the maximal activation of SIRT6.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the IC50 value of a compound.
Caption: Simplified signaling pathway of SIRT6 activation by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of SIRT6 inhibitors and activators: A novel activator has an impact on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Specificity of UBCS039 Against Other Sirtuin Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UBCS039's performance against multiple sirtuin isoforms, supported by experimental data. This compound is recognized as the first synthetic activator of Sirtuin 6 (SIRT6), a key enzyme involved in DNA repair, metabolism, and aging.[1][2] Understanding its specificity is crucial for its application as a research tool and potential therapeutic agent.
Quantitative Assessment of Sirtuin Isoform Specificity
The following table summarizes the activity of this compound against various human sirtuin isoforms based on in vitro enzymatic assays. This compound demonstrates preferential activation of SIRT6, with some off-target effects on SIRT5.
| Sirtuin Isoform | Activity Type | This compound Effect | EC50 / Fold Activation | Reference |
| SIRT1 | Deacetylase | No significant effect | - | [2][3] |
| SIRT2 | Deacetylase | No significant effect | - | [2][3] |
| SIRT3 | Deacetylase | No significant effect | - | [2][3] |
| SIRT5 | Desuccinylase | Activation | ~2-fold increase | [3][4] |
| SIRT6 | Deacetylase | Activation | EC50: 38 µM / ~2-3.5 fold increase | [2][3][5][6] |
Experimental Protocols
The specificity of sirtuin modulators like this compound is typically determined using a fluorometric deacetylation assay. This method measures the enzymatic activity of a specific sirtuin isoform in the presence of the compound.
General Protocol for Fluorometric Sirtuin Activity Assay
This protocol outlines the key steps for assessing the effect of a compound on sirtuin activity.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES/Na, 100 mM KCl, 0.01% Tween-20, 0.2 mM TCEP, 0.05 mg/mL BSA, pH 7.4).[7]
-
Reconstitute recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, SIRT5, SIRT6) in the assay buffer to a working concentration (e.g., 100 nM, with SIRT6 often requiring a higher concentration like 600 nM).[7]
-
Prepare a solution of the fluorogenic acetylated peptide substrate (e.g., comprising the p53 sequence Gln-Pro-Lys-Lys(ε-acetyl)-AMC) at a concentration of 50 µM.[7][8]
-
Prepare a solution of the cofactor NAD+ at a concentration of 500 µM.[7]
-
Prepare serial dilutions of this compound in DMSO, which will then be diluted in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the recombinant sirtuin enzyme, the assay buffer, and the this compound solution (or vehicle control).
-
Initiate the enzymatic reaction by adding the substrate and NAD+ mixture to each well.
-
Incubate the plate at 37°C for 60 minutes.[7]
-
-
Development and Detection:
-
Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a sirtuin inhibitor like nicotinamide.[7] The developer cleaves the deacetylated substrate, releasing the fluorophore (e.g., AMC).
-
Incubate the plate at room temperature for an additional period (e.g., 90 minutes) to allow for the development of the fluorescent signal.[7]
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission for AMC).[8][9]
-
-
Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
Calculate the percentage of sirtuin activity for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of activity against the log concentration of this compound to determine the EC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Assessing Sirtuin Activator Specificity
The following diagram illustrates the general workflow for testing the specificity of a sirtuin activator like this compound against a panel of sirtuin isoforms.
Caption: Workflow for determining the specificity of this compound.
Signaling Pathway of this compound-Mediated Autophagy
This compound induces autophagy in human cancer cells through a signaling cascade that involves the activation of SIRT6 and subsequent modulation of the AMPK-ULK1-mTOR pathway.[10]
Caption: this compound signaling pathway leading to autophagy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 8. abcam.cn [abcam.cn]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of UBCS039: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is paramount to ensuring laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the SIRT6 activator, UBCS039, including detailed operational and disposal plans.
Key Safety and Handling Procedures
Prior to handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. The following procedures are based on general best practices for handling similar laboratory chemicals and should be supplemented with institution-specific protocols.
Personal Protective Equipment (PPE)
When working with this compound in solid or solution form, the following personal protective equipment should be worn:
-
Eye Protection: Safety goggles with side-shields are mandatory to prevent accidental splashes.
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile) must be worn.
-
Skin and Body Protection: A laboratory coat or other impervious clothing is required to prevent skin contact.
-
Respiratory Protection: If working with the solid form where dust may be generated, or in a poorly ventilated area, a suitable respirator should be used.
Handling and Storage
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoiding Contact: Avoid inhalation of dust or aerosols, and prevent contact with eyes and skin.
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refer to the manufacturer's recommendations, which are typically -20°C for up to one year or -80°C for up to two years for stock solutions.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.
-
Waste Categorization: Unused this compound and any materials contaminated with it (e.g., pipette tips, tubes, gloves) should be classified as chemical waste.
-
Containerization:
-
Solid Waste: Place all contaminated solid materials into a designated, leak-proof, and clearly labeled chemical waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and appropriately labeled liquid chemical waste container. Do not mix with other incompatible waste streams.
-
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The concentration and solvent should also be indicated for liquid waste.
-
Storage of Waste: Store the sealed waste containers in a designated, secure area away from general laboratory traffic until collection by trained hazardous waste personnel.
-
Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Quantitative Data for this compound
| Property | Value | Source |
| EC₅₀ | 38 µM | MedchemExpress |
| CAS Number | 358721-70-7 | MedchemExpress |
| Molecular Weight | 247.29 g/mol | Selleck Chemicals |
| Solubility in DMSO | ≥ 49 mg/mL | Selleck Chemicals |
| Storage (Stock Solution) | -20°C (1 year), -80°C (2 years) | MedchemExpress |
Experimental Protocol: Induction of Autophagy in Human Cancer Cells
This protocol is a representative example of how this compound is used in a research setting to study its biological effects.[2][3]
-
Cell Culture: Human cancer cell lines (e.g., H1299 or HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). The cells are then treated with a final concentration of 100 µM this compound for various time points (e.g., 24, 48, 72 hours). A vehicle control (DMSO only) is run in parallel.
-
Analysis of Autophagy:
-
Western Blotting: After treatment, cells are lysed, and protein extracts are subjected to western blotting to detect the conversion of LC3B-I to its lipidated form, LC3B-II, a key indicator of autophagosome formation.
-
Microscopy: Cells transfected with a GFP-LC3 plasmid can be visualized under a fluorescence microscope to observe the formation of GFP-LC3 puncta, which represent autophagosomes.
-
-
Data Analysis: The levels of LC3B-II are quantified by densitometry and normalized to a loading control. The number of GFP-LC3 puncta per cell is counted to assess the extent of autophagy induction.
Visualizing Molecular Pathways and Disposal Procedures
To further clarify the processes involved, the following diagrams illustrate the this compound disposal workflow and a key signaling pathway it modulates.
References
Personal protective equipment for handling UBCS039
For researchers, scientists, and drug development professionals working with UBCS039, a sirtuin-6 (SIRT6) activator, stringent adherence to safety protocols is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and prevent contamination. The selection of specific PPE should be based on a thorough risk assessment of the planned experimental protocol.
| PPE Category | Item | Specifications | Purpose |
| Eye and Face Protection | Safety Glasses or Goggles | Must be equipped with side shields.[1][2] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate material based on solvent compatibility. | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard, full-length. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | To be used when handling the powder form or when there is a risk of aerosol generation. | Minimizes inhalation of the compound. |
Handling and Storage
Handling: this compound should always be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Avoid direct contact with skin, eyes, and clothing.[2] After handling, thoroughly wash hands and any exposed skin with soap and water.
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, disposable gloves, and other contaminated labware, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Safety Checkpoints
The following diagram outlines the key stages of a typical experimental workflow involving this compound, with integrated safety checkpoints to ensure proper handling and disposal.
Experimental workflow with integrated safety checkpoints.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
